molecular formula C14H14O2 B12384883 2-Phenoxy-1-phenylethanol-d2

2-Phenoxy-1-phenylethanol-d2

Cat. No.: B12384883
M. Wt: 216.27 g/mol
InChI Key: GSBICRJXEDSPTE-ZWGOZCLVSA-N
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Description

2-Phenoxy-1-phenylethanol-d2 is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14O2

Molecular Weight

216.27 g/mol

IUPAC Name

2,2-dideuterio-2-phenoxy-1-phenylethanol

InChI

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i11D2

InChI Key

GSBICRJXEDSPTE-ZWGOZCLVSA-N

Isomeric SMILES

[2H]C([2H])(C(C1=CC=CC=C1)O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to 2-Phenoxy-1-phenylethanol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of the versatile organic compound 2-Phenoxy-1-phenylethanol (B2873073). This isotopically labeled molecule is a valuable tool in advanced research, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis.

Core Chemical Properties

This compound shares its fundamental chemical structure with its non-deuterated counterpart, with the key difference being the substitution of two hydrogen atoms with deuterium (B1214612). This isotopic labeling results in a higher molecular weight, which is the basis for its utility in mass spectrometry-based applications. While specific experimental data for the d2 variant is not widely published, the core physicochemical properties can be extrapolated from the well-characterized non-deuterated form, with the primary distinction being the mass.

Table 1: Physicochemical Properties of 2-Phenoxy-1-phenylethanol and its Deuterated Analog

Property2-Phenoxy-1-phenylethanolThis compoundData Source
Molecular Formula C₁₄H₁₄O₂C₁₄H₁₂D₂O₂Calculated
Molecular Weight 214.26 g/mol [1]216.27 g/mol Calculated
CAS Number 4249-72-3[1][2][3][4][5]Not available-
Appearance Pale yellow liquid or solid[2]Expected to be similar-
Boiling Point 371.9 ± 30.0 °C at 760 mmHgExpected to be similar[4]
Storage Room temperature, sealed in a dry environmentRoom temperature, sealed in a dry environment[6]

Note: Properties for the d2 variant are predicted based on the non-deuterated compound due to the limited availability of specific experimental data.

Synthesis and Isotopic Labeling

One plausible synthetic route would be the reduction of a suitable precursor ketone, such as 2-phenoxy-1-phenylethanone, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄). This would introduce deuterium at the carbinol carbon and potentially the adjacent methylene (B1212753) position depending on the reaction conditions and the specific precursor used. The exact position of the deuterium atoms is critical for its application and should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A commercial supplier, MedChemExpress, offers this compound, indicating that a validated synthetic route exists.[6] Researchers requiring this compound are advised to contact the supplier for detailed information regarding the position of the deuterium labels, which is typically provided in the certificate of analysis.

Spectroscopic Analysis

The primary analytical distinction of this compound from its non-deuterated form is its mass spectrum. The molecular ion peak in the mass spectrum will be shifted by +2 m/z units. Fragmentation patterns may also be altered, providing insights into the location of the deuterium labels.

Due to the absence of publicly available spectroscopic data for the d2 variant, researchers are encouraged to acquire this data upon obtaining the compound. This information is essential for its proper use as an internal standard and in metabolic studies.

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound are invaluable tools in modern pharmaceutical and metabolic research.[7] Their near-identical chemical behavior to the unlabeled counterparts, combined with their distinct mass, allows for precise tracking and quantification.

Internal Standard for Quantitative Analysis

The most common application of this compound is as an internal standard in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] By adding a known amount of the deuterated standard to a biological sample, it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of analytical variability, leading to highly precise and accurate quantification of the target compound.

Figure 1. Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Studies

Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules.[7] By administering this compound to an in vivo or in vitro system, researchers can track its biotransformation by identifying deuterated metabolites using mass spectrometry. This approach helps in elucidating metabolic pathways, identifying key metabolizing enzymes, and understanding the pharmacokinetic profile of the parent compound. The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is cleaved at a slower rate than a C-H bond. This can be a useful tool for investigating reaction mechanisms and identifying rate-limiting steps in metabolism.[7]

cluster_analysis Metabolite Identification This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Oxidation, etc. Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism Conjugation Mass Spectrometry\n(Detect deuterated metabolites) Mass Spectrometry (Detect deuterated metabolites) Phase I Metabolism->Mass Spectrometry\n(Detect deuterated metabolites) Excretion Excretion Phase II Metabolism->Excretion Phase II Metabolism->Mass Spectrometry\n(Detect deuterated metabolites)

References

Synthesis Route for 2-Phenoxy-1-phenylethanol-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthesis route for 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of a valuable organic compound. The synthesis involves a three-step process commencing with the Williamson ether synthesis to form the ketone intermediate, 2-phenoxy-1-phenylethanone. This is followed by an alpha-deuteration of the ketone and a subsequent reduction using a deuterated reducing agent to yield the final d2-labeled alcohol. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is accomplished through the following three key transformations:

  • Step 1: Williamson Ether Synthesis of 2-Phenoxy-1-phenylethanone. This initial step involves the reaction of phenol (B47542) with 2-bromoacetophenone (B140003) in the presence of a base to form the ketone intermediate, 2-phenoxy-1-phenylethanone.

  • Step 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone. The methylene (B1212753) protons alpha to the carbonyl group in 2-phenoxy-1-phenylethanone are exchanged for deuterium (B1214612) atoms using a deuterium source under basic or acidic conditions.

  • Step 3: Reduction of 2-Phenoxy-1-phenylethanone-d1 to this compound. The deuterated ketone is then reduced to the corresponding alcohol using a deuterated reducing agent, sodium borodeuteride, to introduce the second deuterium atom at the carbinol position.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Phenoxy-1-phenylethanone

ParameterValueReference
Reactants
Phenol1.0 eq[1][2]
2-Bromoacetophenone1.0 eq[1][2]
Potassium Carbonate1.5 - 2.0 eq[1][2]
Solvent Acetone (B3395972) or DMF[1][3]
Reaction Temperature Reflux[4][5]
Reaction Time 12-24 hours[4]
Typical Yield 80-95%
Melting Point 73 °C[6]

Table 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone

ParameterValueReference
Reactants
2-Phenoxy-1-phenylethanone1.0 eq
Deuterium Oxide (D₂O)Excess
Catalyst Base (e.g., NaOD) or Acid (e.g., DCl)
Solvent D₂O or appropriate deuterated solvent
Reaction Temperature Room temperature to reflux
Reaction Time 12-48 hours
Isotopic Purity >95% D at alpha-position

Table 3: Reduction of 2-Phenoxy-1-phenylethanone-d1

ParameterValueReference
Reactant 2-Phenoxy-1-phenylethanone-d11.0 eq
Reducing Agent Sodium Borodeuteride (NaBD₄)1.0 - 1.5 eq
Solvent Methanol-d4 (B120146) or Ethanol (B145695)
Reaction Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Typical Yield >90%
Isotopic Purity >98% D at carbinol position[4]

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

This procedure is based on the general principles of the Williamson ether synthesis.[1][2]

Materials:

  • Phenol

  • 2-Bromoacetophenone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 2-bromoacetophenone (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 2-phenoxy-1-phenylethanone.

Step 2: Alpha-Deuteration of 2-Phenoxy-1-phenylethanone

This procedure utilizes a base-catalyzed deuterium exchange.

Materials:

  • 2-Phenoxy-1-phenylethanone

  • Deuterium Oxide (D₂O)

  • Sodium metal (or other suitable base)

  • Dichloromethane-d2 (CD₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium deuteroxide (NaOD) in D₂O by carefully adding a small piece of sodium metal to D₂O under an inert atmosphere.

  • Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in a minimal amount of a suitable deuterated solvent (e.g., dioxane-d8) and add it to the NaOD/D₂O solution.

  • Stir the mixture at room temperature or gentle heating for 24-48 hours. The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal for the alpha-protons.

  • After the desired level of deuteration is achieved, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).

  • Extract the product with dichloromethane-d2.

  • Wash the organic layer with D₂O.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenoxy-1-phenylethanone-d1.

Step 3: Reduction of 2-Phenoxy-1-phenylethanone-d1 to this compound

This procedure employs sodium borodeuteride for the stereospecific reduction of the ketone.

Materials:

  • 2-Phenoxy-1-phenylethanone-d1

  • Sodium Borodeuteride (NaBD₄)

  • Methanol-d4 (CD₃OD) or Ethanol

  • Deuterated Water (D₂O)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-phenoxy-1-phenylethanone-d1 (1.0 eq) in methanol-d4 or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of D₂O.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Mandatory Visualization

Synthesis_Route cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Alpha-Deuteration cluster_step3 Step 3: Reduction phenol Phenol ketone 2-Phenoxy-1-phenylethanone phenol->ketone K2CO3, Acetone bromoacetophenone 2-Bromoacetophenone bromoacetophenone->ketone deuterated_ketone 2-Phenoxy-1-phenylethanone-d1 ketone->deuterated_ketone D2O, NaOD final_product This compound deuterated_ketone->final_product NaBD4, CD3OD

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Williamson Ether Synthesis (Phenol + 2-Bromoacetophenone) start->step1 workup1 Workup & Purification (Filtration, Extraction, Recrystallization) step1->workup1 product1 2-Phenoxy-1-phenylethanone workup1->product1 step2 Alpha-Deuteration (D2O, Base) product1->step2 workup2 Workup & Purification (Extraction, Drying) step2->workup2 product2 2-Phenoxy-1-phenylethanone-d1 workup2->product2 step3 Reduction (NaBD4, Methanol-d4) product2->step3 workup3 Workup & Purification (Quenching, Extraction, Chromatography) step3->workup3 final_product This compound workup3->final_product end End final_product->end

Caption: Experimental workflow for the synthesis.

References

In-Depth Technical Guide: 2-Phenoxy-1-phenylethanol and its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxy-1-phenylethanol (B2873073), including its chemical identifiers and available technical data. While a specific CAS number for 2-Phenoxy-1-phenylethanol-d2 has not been identified in publicly available databases, this guide includes information on the non-deuterated parent compound and a deuterated analog, which can serve as a valuable reference for research and development activities.

Chemical Identification

CompoundCAS Number
2-Phenoxy-1-phenylethanol4249-72-3[1][2][3][4][5]
2-Phenoxy-1-phenylethanol-d1Not available

It is important to note that deuterated compounds are often used in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative analysis by mass spectrometry. The lack of a readily available CAS number for the d2 variant may indicate that it is a less common or commercially available research chemical.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Phenoxy-1-phenylethanol. These properties are essential for understanding its behavior in various experimental settings.

PropertyValue
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance Solid
Storage Temperature Room Temperature

Experimental Data and Applications

2-Phenoxy-1-phenylethanol is a versatile organic compound with applications in various fields, including as a fragrance ingredient and a building block in chemical synthesis.

A notable area of research involves its use as a model compound for the β-O-4 linkage in lignin, a complex polymer found in plant cell walls. Understanding the cleavage of this bond is crucial for the development of biorefinery processes to convert biomass into valuable chemicals and fuels.

One study investigated the photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol. The primary reaction products were identified as phenol (B47542) and acetophenone, with 2-phenoxy-1-phenylethanone also being formed. The study highlighted that the addition of a Ni–NiO cocatalyst significantly enhanced the conversion of 2-phenoxy-1-phenylethanol and the yield of 2-phenoxy-1-phenylethanone.

Experimental Workflow: Photocatalytic Oxidation

The following diagram illustrates a generalized workflow for a photocatalytic oxidation experiment involving 2-Phenoxy-1-phenylethanol, based on the principles described in the cited literature.

G cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis cluster_results Data Interpretation catalyst Cd-MOF/S/Ni-NiO Composite catalyst_suspension Catalyst Suspension catalyst->catalyst_suspension reactor Photoreactor with Light Source sampling Reaction Sampling reactor->sampling solution 2-Phenoxy-1-phenylethanol Solution solution->catalyst_suspension catalyst_suspension->reactor gcms GC-MS Analysis sampling->gcms hplc HPLC Analysis sampling->hplc conversion Conversion Rate gcms->conversion yield Product Yields hplc->yield mechanism Reaction Mechanism conversion->mechanism yield->mechanism G A 2-Phenoxy-1-phenylethanol C Oxidized Intermediate A->C Oxidation B h+ (hole) B->A D 2-Phenoxy-1-phenylethanone C->D Further Oxidation E Phenol C->E C-O Bond Cleavage F Acetophenone C->F C-C Bond Cleavage

References

Navigating the Acquisition of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specific, high-purity deuterated compounds is a critical step in advancing their studies. This guide provides an in-depth overview of the commercial availability of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of 2-Phenoxy-1-phenylethanol, and outlines the necessary technical considerations for its acquisition and quality assessment.

While direct, off-the-shelf commercial suppliers for this compound are not readily identifiable, the primary route for obtaining this compound is through custom synthesis. Several specialized chemical suppliers offer bespoke synthesis of deuterated molecules to meet the precise requirements of research and development projects.

Custom Synthesis: The Pathway to Acquiring this compound

Companies specializing in stable isotope labeling are equipped to synthesize this compound on demand. These suppliers work closely with clients to define the scope of the synthesis, including the desired level of isotopic enrichment, purity, and the quantity required. The process typically involves a collaborative approach, from initial consultation and feasibility assessment to the final delivery of the custom-synthesized compound accompanied by comprehensive analytical data.

Potential Custom Synthesis Providers:

  • ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals, offering a process that includes consultation, synthetic route design, pilot-scale production, and analytical verification.[1]

  • Alfa Chemistry: Provides custom synthesis of a wide range of stable isotope-labeled compounds, including deuterated molecules, for various research applications.[2]

  • MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds, including those with Deuterium (B1214612) (2H, D), Carbon-13 (13C), and Nitrogen-15 (15N), ensuring high purity and isotopic enrichment.[3]

  • ARMAR Isotopes: Focuses on the synthesis of new deuterated products and offers custom synthesis for isotopically labeled compounds in laboratory quantities.[4]

Expected Data from Custom Synthesis

When commissioning the synthesis of this compound, researchers should expect a comprehensive data package to verify the identity, purity, and isotopic enrichment of the final product. The following table summarizes the typical quantitative data provided by custom synthesis suppliers.

Data ParameterDescriptionTypical SpecificationAnalytical Technique(s)
Chemical Identity Confirmation of the molecular structure of this compound.Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity The percentage of the desired compound in the final product.≥95% (can be specified higher)High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)
Isotopic Enrichment The percentage of deuterium atoms at the specified positions.≥98% D (can be specified)Mass Spectrometry, ¹H NMR
Appearance Physical state and color of the compound.Solid or as specifiedVisual Inspection
Solubility Information on suitable solvents.Provided as availableExperimental Determination
Certificate of Analysis (CoA) A document summarizing all the quality control data.Provided with the productN/A

Experimental Protocols: Quality Control of Custom-Synthesized this compound

Upon receiving a custom-synthesized batch of this compound, it is crucial to perform in-house quality control to verify the supplier's data. The following is a generalized experimental workflow for the characterization and quality assessment of the compound.

1. Structural Verification by NMR Spectroscopy:

  • Objective: To confirm the chemical structure and the position of deuterium labeling.

  • Methodology:

    • Dissolve a small sample (typically 1-5 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the proton at the deuterated position (in this case, the C1 or C2 position of the ethanol (B145695) moiety) confirms successful deuteration. The remaining signals should be consistent with the structure of 2-Phenoxy-1-phenylethanol. The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the molecular structure.

2. Purity Determination by Chromatography:

  • Objective: To assess the chemical purity of the compound.

  • Methodology:

    • Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile (B52724), methanol).

    • Develop an appropriate HPLC or GC method. For HPLC, a C18 column with a mobile phase gradient of water and acetonitrile is a common starting point. For GC, a capillary column suitable for polar compounds should be used.

    • Inject the sample and analyze the resulting chromatogram.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Confirmation of Isotopic Enrichment by Mass Spectrometry:

  • Objective: To determine the level of deuterium incorporation.

  • Methodology:

    • Prepare a dilute solution of the compound.

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI, APCI).

    • Analysis: Compare the molecular ion peak of the deuterated compound with the theoretical mass of this compound. The mass shift of +2 atomic mass units compared to the non-deuterated compound (C₁₄H₁₄O₂) confirms the presence of two deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for a custom-synthesized batch of this compound.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Verification cluster_3 Final Assessment start Receive Custom Synthesized This compound prep Prepare Samples for Analysis start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr hplc_gc Chromatography (HPLC/GC) prep->hplc_gc ms Mass Spectrometry prep->ms structure Confirm Structure & Deuteration Site nmr->structure purity Determine Chemical Purity hplc_gc->purity enrichment Verify Isotopic Enrichment ms->enrichment end Qualified for Research Use structure->end purity->end enrichment->end

Caption: Quality Control Workflow for Custom-Synthesized this compound.

This comprehensive approach to sourcing and verifying this compound ensures that researchers can proceed with their studies with a high degree of confidence in the quality and identity of their materials.

References

Determining the Isotopic Purity of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2-Phenoxy-1-phenylethanol-d2. While specific batch data for this compound is not publicly available, this document outlines the standard analytical workflows and presents representative data to illustrate the assessment of isotopic enrichment. The accurate determination of isotopic purity is crucial for applications in metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.[1][2][3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of molecules that contain the desired number of deuterium (B1214612) atoms at specific locations. For this compound, the primary species of interest are the d2 isotopologue, with minor contributions from d0 (non-deuterated) and d1 species. The following table summarizes hypothetical, yet typical, quantitative data for a batch of this compound.

ParameterValueAnalytical Technique(s)
Isotopic Enrichment (d2) > 98%Mass Spectrometry, ¹H NMR
d1 Impurity < 2%Mass Spectrometry
d0 Impurity (Residual non-deuterated) < 0.5%Mass Spectrometry
Chemical Purity > 99%HPLC, GC-MS
Positional Identity of Deuterium C1 and Hydroxyl Group¹H NMR, ²H NMR

Analytical Methodologies and Experimental Protocols

A combination of analytical techniques is essential for the comprehensive characterization of deuterated compounds to confirm isotopic enrichment, locate the deuterium atoms, and assess overall purity.[1][2] The most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and the positions of deuterium atoms.[5]

2.1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To determine the degree of deuteration by observing the reduction or disappearance of proton signals at the labeled positions.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons in the non-deuterated 2-Phenoxy-1-phenylethanol. The key signals to observe are the methine proton at C1 and the hydroxyl proton.

  • Data Analysis:

    • Compare the integral of the C1 proton signal to the integrals of other non-deuterated protons in the molecule (e.g., aromatic protons). A significant reduction in the integral of the C1 proton signal indicates a high degree of deuteration at that position.

    • The disappearance or significant reduction of the hydroxyl proton signal (if exchanging with D₂O in the solvent is avoided) indicates deuteration at the hydroxyl position.

    • The percentage of deuteration can be calculated by comparing the relative integrals of the target proton signals with those of a known internal standard or a non-deuterated reference spectrum.

2.1.2. ²H NMR Spectroscopy Protocol

  • Objective: To directly detect the presence and chemical environment of the deuterium nuclei, confirming their positions.

  • Sample Preparation: Prepare a more concentrated sample (e.g., 20-30 mg) in a non-deuterated solvent (e.g., CHCl₃ or DMSO-h₆) to maximize the signal-to-noise ratio.

  • Instrumentation: An NMR spectrometer equipped with a deuterium probe.

  • Data Acquisition: Acquire a ²H NMR spectrum.

  • Data Analysis: The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the C1 and hydroxyl positions confirms the location of the deuterium labels. The relative integrals of these signals can provide information on the distribution of deuterium in the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and the distribution of its isotopologues.[5] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving different isotopic species.[7][8]

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Objective: To separate the analyte from non-volatile impurities and determine the relative abundance of d0, d1, and d2 species.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Method:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 50-250). The molecular weight of non-deuterated 2-Phenoxy-1-phenylethanol is 214.26 g/mol .

  • Data Analysis:

    • Identify the peak corresponding to 2-Phenoxy-1-phenylethanol in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Determine the relative intensities of the molecular ion peaks for the d0, d1, and d2 species. The isotopic purity is calculated from the relative abundances of these ions, often after correcting for the natural isotopic abundance of other elements in the molecule.[8]

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

  • Objective: To analyze less volatile samples or when derivatization for GC is not desirable.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument for high resolution).

  • LC Method:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Mass Analysis: High-resolution mass analysis to resolve the different isotopologues.

  • Data Analysis: Similar to GC-MS, the relative abundances of the different isotopic species are determined from the mass spectrum of the analyte peak.

Visualized Workflows and Structures

The following diagrams illustrate the analytical workflow for determining the isotopic purity of this compound and its chemical structure.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_nmr_methods NMR Methods cluster_ms_methods MS Methods cluster_data_analysis Data Analysis & Interpretation cluster_result Final Result prep This compound Sample nmr NMR Spectroscopy prep->nmr ms Mass Spectrometry prep->ms h1_nmr ¹H NMR nmr->h1_nmr h2_nmr ²H NMR nmr->h2_nmr gc_ms GC-MS ms->gc_ms lc_ms LC-MS (HRMS) ms->lc_ms nmr_analysis Determine Degree and Position of Deuteration h1_nmr->nmr_analysis h2_nmr->nmr_analysis ms_analysis Quantify Isotopologue Distribution (d0, d1, d2) gc_ms->ms_analysis lc_ms->ms_analysis final_purity Isotopic Purity Report nmr_analysis->final_purity ms_analysis->final_purity

Analytical workflow for isotopic purity determination.

molecular_structure cluster_structure This compound C1 C C2 C C1->C2 O1 O C1->O1 phenyl1 Phenyl C1->phenyl1 O2 O C2->O2 D2 D C2->D2 D1 D O1->D1 phenyl2 Phenyl O2->phenyl2

Structure of this compound.

References

A Technical Guide to the Solubility of 2-Phenoxy-1-phenylethanol-d2 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Phenoxy-1-phenylethanol-d2, a deuterated analog of a significant compound used in various research and industrial applications. Due to the limited availability of specific data for the deuterated form, this guide leverages information on 2-Phenoxy-1-phenylethanol (B2873073) and the closely related 2-Phenoxyethanol to provide a robust framework for understanding its solubility characteristics.

Physicochemical Properties of 2-Phenoxy-1-phenylethanol

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility. The non-deuterated form, 2-Phenoxy-1-phenylethanol, is a pale yellow liquid with a floral odor.[1] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.26 g/mol [1][2]
Boiling Point310-312 °C[1]
Density1.119 g/cm³ at 20°C[1]
LogP2.79900[3]
CAS Number4249-72-3[1][2][3]

Solubility Profile

Qualitative Solubility of 2-Phenoxy-1-phenylethanol:

Based on available information, 2-Phenoxy-1-phenylethanol is reported to be soluble in several common organic solvents while being insoluble in water.[1]

Solubility Data for 2-Phenoxyethanol (CAS: 122-99-6):

The solubility of 2-Phenoxyethanol, which shares the phenoxy and ethanol (B145695) moieties, offers a reasonable proxy for estimating the solubility of this compound.

SolventSolubility
WaterSlightly soluble (27-30 g/L at 20-23 °C)[4][5]
EthanolMiscible[6][7]
AcetoneMiscible[6]
GlycerolMiscible[6]
Diethyl EtherSoluble
ChloroformSoluble
Peanut OilSlightly soluble[6]
Olive OilSlightly soluble[6]
Sodium HydroxideEasily soluble[7]

It is important to note that deuteration can slightly alter the physicochemical properties of a molecule, which may lead to minor differences in solubility compared to its non-deuterated counterpart.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, chloroform, ethyl acetate) of high purity

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Stock Solution and Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., methanol).

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve of peak area versus concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

    • Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial.

    • Dilute the filtered supernatant with the mobile phase (for HPLC) or a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the test solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal calibration_curve Construct Calibration Curve prep_cal->calibration_curve add_excess Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temp. add_excess->equilibrate centrifuge Centrifuge/Settle equilibrate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant dilute_sample Dilute Sample filter_supernatant->dilute_sample analyze Analyze by HPLC/GC dilute_sample->analyze calc_solubility Calculate Solubility analyze->calc_solubility calibration_curve->calc_solubility

Caption: Workflow for determining the solubility of this compound.

References

Navigating the Stability and Storage of 2-Phenoxy-1-phenylethanol-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the best practices for the stability and storage of 2-Phenoxy-1-phenylethanol-d2. While specific stability data for this deuterated compound is not extensively available in public literature, this document consolidates information from analogous non-deuterated compounds and general principles of handling deuterated substances to provide a robust framework for its management in a research and development setting.

Understanding the Compound: this compound

This compound is a deuterated analog of 2-Phenoxy-1-phenylethanol. The introduction of deuterium (B1214612), a stable isotope of hydrogen, can influence a molecule's metabolic stability and pharmacokinetic profile, a principle of significant interest in drug development.[1][2] Deuteration may slow down metabolic processes, potentially enhancing a drug's half-life or reducing the formation of toxic metabolites.[1] However, the impact of deuteration on the physicochemical stability of a compound is specific to its structure and the position of the deuterium atoms.

Recommended Storage Conditions

Based on data from various suppliers of the non-deuterated 2-Phenoxy-1-phenylethanol, a consistent set of storage recommendations emerges. While these provide a strong starting point, it is crucial to handle the deuterated version with at least the same level of care.

ParameterRecommended ConditionSource
Temperature Room temperature (10°C - 25°C)[3]
Atmosphere Sealed in a dry environment[4][5]
Container Close container well
Transportation Room temperature in continental US; may vary elsewhere. Some suppliers suggest cold-chain transportation.[3][4]

It is advisable to store this compound in a tightly sealed container, protected from moisture, and at a controlled room temperature. For long-term storage, refrigeration (2-8°C) could be considered to minimize potential degradation, although specific data supporting this for the deuterated compound is not available.

Key Stability Considerations for Deuterated Compounds

The primary stability concern for many deuterated compounds is the potential for deuterium-hydrogen (D-H) exchange. This can be influenced by several factors:

  • pH: Exposure to highly acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent, particularly if the deuterium is attached to a heteroatom or an acidic carbon.[6]

  • Temperature: Elevated temperatures can accelerate degradation pathways and D-H exchange.

  • Light: Photodegradation can be a concern for aromatic compounds. Storage in amber vials or in the dark is a recommended precautionary measure.

  • Oxidation: The presence of an alcohol moiety suggests a potential susceptibility to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.[6]

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). The HPLC method should be capable of separating the parent compound from all degradation products. The mass spectrometer will be crucial for identifying any loss of the deuterium label and characterizing the structure of degradants.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • Monitor for any D-H exchange by observing changes in the mass spectrum.

Visualizing Workflows and Pathways

Logical Flow for Storage and Handling

The following diagram outlines the decision-making process for the appropriate storage and handling of this compound.

start Receive Compound check_coa Check Certificate of Analysis (CoA) for specific storage recommendations start->check_coa short_term Short-term Storage (< 1 month) check_coa->short_term No specific instructions long_term Long-term Storage (> 1 month) check_coa->long_term No specific instructions rt_storage Store at Room Temperature (10-25°C) in a dry, dark place short_term->rt_storage cold_storage Consider Refrigeration (2-8°C) in a tightly sealed container under inert gas long_term->cold_storage dispensing Dispense for experiment rt_storage->dispensing cold_storage->dispensing check_purity Periodically check purity for long-term stored material dispensing->check_purity After extended storage

Caption: Recommended storage and handling workflow for this compound.

Experimental Workflow for Stability Assessment

This diagram illustrates a typical workflow for conducting a stability study on this compound.

start Prepare Solutions of this compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions sampling Collect Samples at Predetermined Time Points stress_conditions->sampling analysis Analyze by LC-MS sampling->analysis data_processing Process Data analysis->data_processing degradation_profile Determine Degradation Profile data_processing->degradation_profile dh_exchange Assess D-H Exchange data_processing->dh_exchange report Generate Stability Report degradation_profile->report dh_exchange->report

Caption: A generalized experimental workflow for assessing the stability of this compound.

References

2-Phenoxy-1-phenylethanol-d2: A Technical Guide for its Application as a Lignin Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenoxy-1-phenylethanol-d2, a crucial lignin (B12514952) model compound for studying the cleavage of the most abundant linkage in lignin, the β-O-4 aryl ether bond. This deuterated analog serves as a powerful tool in mechanistic studies of lignin depolymerization, offering valuable insights for the development of efficient biorefinery processes and aiding in drug metabolism research.

Introduction

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. The β-O-4 aryl ether linkage is the most prevalent bond within the lignin structure. Understanding the mechanisms of its cleavage is paramount for the valorization of lignin into valuable chemicals and biofuels. 2-Phenoxy-1-phenylethanol is a widely used model compound that mimics this critical linkage.[1] The introduction of deuterium (B1214612) at specific positions, creating this compound, allows researchers to trace reaction pathways and elucidate intricate reaction mechanisms, particularly in mass spectrometry-based analyses.[1]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolution: Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borodeuteride (NaBD4) (1.1 eq) portion-wise to the stirred solution. The deuterium from NaBD4 will be incorporated at the C1 position.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data:

The following table summarizes the expected spectroscopic data for the synthesized compound.

Spectroscopic DataExpected Observations
¹H NMR Disappearance or significant reduction of the signal corresponding to the proton at the C1 position (the carbon bearing the hydroxyl group) compared to the non-deuterated standard.
¹³C NMR A triplet signal for the C1 carbon due to coupling with deuterium (I=1).
Mass Spectrometry An increase of 2 mass units in the molecular ion peak compared to the non-deuterated compound (e.g., m/z = 216.1 for [M]+).

Application in Lignin Depolymerization Studies

This compound is an invaluable tool for studying the mechanisms of lignin depolymerization, particularly through catalytic hydrogenolysis. The deuterium label allows for the precise tracking of bond cleavage events and the fate of specific atoms during the reaction.

Experimental Protocol: Catalytic Hydrogenolysis of this compound

Materials:

  • This compound

  • Catalyst (e.g., Pd/C, Ru/C, Ni-based catalyst)

  • Solvent (e.g., methanol, ethanol, dioxane)

  • High-pressure autoclave reactor

  • Hydrogen gas (H2)

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Ethyl acetate for extraction

Procedure:

  • Reactor Setup: Add this compound, the chosen catalyst, and the solvent to a high-pressure autoclave reactor.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-40 bar). Heat the reactor to the desired temperature (e.g., 150-250 °C) and stir for a set reaction time.

  • Product Collection: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Sample Preparation for Analysis: Filter the reaction mixture to remove the catalyst. Add a known amount of an internal standard to the filtrate.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products. The mass spectra will reveal the distribution of deuterium in the product molecules, providing mechanistic insights.

Quantitative Data Presentation:

The following tables present hypothetical quantitative data from a catalytic hydrogenolysis experiment to illustrate the expected outcomes.

Table 1: Conversion and Product Yields in Catalytic Hydrogenolysis of this compound

CatalystTemperature (°C)Time (h)Conversion (%)Phenol Yield (%)Phenylethanol-d2 Yield (%)Toluene Yield (%)
5% Pd/C2004958555
5% Ru/C20049880108
Ni/Al2O322069275125

Table 2: Deuterium Distribution in Major Products from GC-MS Analysis

ProductExpected m/z of Molecular IonDeuterium LocationMechanistic Implication
Phenol94No deuteriumCleavage of the Cβ-O bond.
1-Phenylethanol-d2124C1 positionCleavage of the Cβ-O bond, with the Cα-Cβ bond remaining intact.
Toluene92No deuteriumHydrogenolysis of the Cα-OH and Cβ-O bonds.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis Pathway start 2-Phenoxy-1-phenylethanone intermediate Reduction with NaBD4 in Methanol start->intermediate 1. NaBD4, MeOH product This compound intermediate->product 2. Workup

Caption: Synthesis of this compound.

Diagram 2: Catalytic Hydrogenolysis of this compound

G cluster_1 Catalytic Degradation Pathways cluster_products Products start This compound phenol Phenol start->phenol Cβ-O Cleavage phenylethanol 1-Phenylethanol-d2 start->phenylethanol Cβ-O Cleavage toluene Toluene start->toluene Cα-OH & Cβ-O Cleavage

Caption: Degradation of this compound.

Diagram 3: Experimental Workflow for Catalytic Hydrogenolysis Study

G cluster_2 Experimental Workflow A Reactor Setup: Substrate, Catalyst, Solvent B Reaction: Heat and Pressurize with H2 A->B C Product Collection: Cool, Vent, Filter B->C D Sample Preparation: Add Internal Standard C->D E Analysis: GC-MS D->E F Data Interpretation: Identify Products, Quantify Yields, Determine Deuterium Distribution E->F

Caption: Experimental workflow for catalytic studies.

Conclusion

This compound is a vital lignin model compound that enables detailed mechanistic investigations into the cleavage of the β-O-4 linkage. Its synthesis, while not explicitly detailed in readily available literature, can be reliably achieved through the reduction of the corresponding ketone with a deuterated reducing agent. The use of this deuterated compound in catalytic studies, coupled with powerful analytical techniques like GC-MS, provides invaluable data for understanding reaction pathways, which is essential for the advancement of biorefinery technologies and for professionals in drug development studying metabolic pathways.

References

An In-depth Technical Guide on the Core Metabolic Fate of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 2-Phenoxy-1-phenylethanol (B2873073), a molecule of interest in various industrial and research applications. Due to a lack of direct studies on its metabolism, this document extrapolates likely metabolic pathways based on the known biotransformation of structurally similar compounds, particularly 2-phenoxyethanol (B1175444) and other molecules containing β-O-4 aryl ether linkages. This guide details the predicted absorption, distribution, metabolism, and excretion (ADME) profile of 2-Phenoxy-1-phenylethanol. Furthermore, it provides a thorough description of the standard experimental protocols that would be employed to definitively elucidate its metabolic fate. This includes in vitro and in vivo methodologies, metabolite identification techniques, and enzyme phenotyping. The information is presented to aid researchers, scientists, and drug development professionals in designing and interpreting studies related to this compound.

Introduction

2-Phenoxy-1-phenylethanol is an aromatic ether alcohol with a chemical structure that features a β-O-4 aryl ether linkage. This structural motif is notably the most abundant inter-unit connection in native lignin (B12514952), making 2-phenoxy-1-phenylethanol a valuable model compound in biomass valorization research. Beyond its role in lignin studies, its structural similarity to other biologically active molecules necessitates an understanding of its metabolic fate in biological systems. This guide aims to provide a detailed, albeit predictive, technical overview of the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxy-1-phenylethanol.

Predicted Metabolic Pathways

Direct experimental data on the metabolism of 2-Phenoxy-1-phenylethanol is not currently available in the public domain. However, based on the well-documented metabolism of the structurally related compound 2-phenoxyethanol and general xenobiotic biotransformation pathways, a predictive metabolic scheme can be constructed. The primary metabolic transformations are expected to involve oxidation of the alcohol and aromatic ring, as well as potential cleavage of the ether bond.

Phase I Metabolism

Phase I reactions are anticipated to be the initial and primary route of biotransformation for 2-Phenoxy-1-phenylethanol. These reactions are expected to be catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.

  • Oxidation of the Primary Alcohol: The primary alcohol group is a likely site for oxidation. This would proceed via an aldehyde intermediate to form 2-phenoxy-1-phenylacetic acid.

  • Aromatic Hydroxylation: The unsubstituted phenyl ring and the phenoxy ring are both susceptible to hydroxylation, primarily at the para-position due to steric hindrance. This would result in the formation of hydroxylated metabolites.

  • Ether Bond Cleavage: The β-O-4 ether linkage may be subject to enzymatic cleavage, a known metabolic pathway for similar structures found in lignin model compounds. This would yield phenol (B47542) and 1-phenylethanol (B42297) derivatives.

Phase II Metabolism

The hydroxylated metabolites formed during Phase I metabolism, as well as the parent compound to a lesser extent, are expected to undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.

  • Glucuronidation: The hydroxyl groups (both the primary alcohol and any newly introduced phenolic hydroxyls) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic hydroxyl groups can also be sulfated by sulfotransferases (SULTs).

The predicted metabolic pathways are illustrated in the following diagram:

Metabolic Pathway of 2-Phenoxy-1-phenylethanol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent 2-Phenoxy-1-phenylethanol metabolite1 2-Phenoxy-1-phenylacetaldehyde parent->metabolite1 Oxidation (ADH/CYP) metabolite3 Hydroxylated Metabolites (on either phenyl ring) parent->metabolite3 Hydroxylation (CYP) metabolite4 Phenol parent->metabolite4 Ether Cleavage metabolite5 1-Phenylethanol derivatives parent->metabolite5 Ether Cleavage conjugate1 Glucuronide Conjugates parent->conjugate1 Glucuronidation (UGT) metabolite2 2-Phenoxy-1-phenylacetic acid metabolite1->metabolite2 Oxidation (ALDH) excretion Urine and Feces metabolite2->excretion metabolite3->conjugate1 conjugate2 Sulfate (B86663) Conjugates metabolite3->conjugate2 Sulfation (SULT) conjugate1->excretion conjugate2->excretion

Predicted metabolic pathway of 2-Phenoxy-1-phenylethanol.

Predicted ADME Profile

Absorption

Based on its physicochemical properties (moderate lipophilicity), 2-Phenoxy-1-phenylethanol is expected to be well-absorbed orally. Dermal absorption is also likely, similar to 2-phenoxyethanol.

Distribution

Following absorption, the compound is expected to distribute into various tissues. The extent of distribution will depend on its plasma protein binding and tissue permeability.

Metabolism

As detailed in Section 2, metabolism is predicted to be extensive, primarily occurring in the liver. The major metabolites are likely to be the oxidized and conjugated products.

Excretion

The water-soluble metabolites, particularly the glucuronide and sulfate conjugates and the acidic metabolites, are expected to be primarily excreted in the urine. A minor portion may be eliminated in the feces via biliary excretion.

Experimental Protocols for Determining Metabolic Fate

To definitively determine the metabolic fate of 2-Phenoxy-1-phenylethanol, a series of in vitro and in vivo studies are required. The following sections detail the standard experimental protocols.

In Vitro Metabolism Studies

These studies are crucial for identifying metabolic pathways, metabolic stability, and the enzymes involved.

  • Objective: To determine the rate of disappearance of 2-Phenoxy-1-phenylethanol when incubated with liver microsomes or hepatocytes.

  • Methodology:

    • Incubation: Incubate 2-Phenoxy-1-phenylethanol (typically at 1 µM) with human liver microsomes (or hepatocytes) and a NADPH regenerating system at 37°C.

    • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Stability Workflow start Incubate Compound with Liver Microsomes/Hepatocytes + NADPH sampling Collect Samples at Multiple Time Points start->sampling quenching Quench Reaction with Cold Acetonitrile sampling->quenching analysis Analyze Parent Compound Concentration by LC-MS/MS quenching->analysis calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis->calculation

Workflow for metabolic stability assessment.
  • Objective: To identify the chemical structures of metabolites formed.

  • Methodology:

    • Incubation: Incubate a higher concentration of 2-Phenoxy-1-phenylethanol (e.g., 10-50 µM) with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).

    • Sample Preparation: Extract the metabolites from the incubation mixture.

    • Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

    • Structure Elucidation: Compare the fragmentation patterns with that of the parent compound and known metabolic transformations to propose metabolite structures.

  • Objective: To identify the specific CYP isozymes responsible for the metabolism of 2-Phenoxy-1-phenylethanol.

  • Methodology:

    • Recombinant CYPs: Incubate the compound with a panel of individual recombinant human CYP enzymes to see which ones metabolize it.

    • Chemical Inhibition: Incubate the compound with human liver microsomes in the presence and absence of specific CYP inhibitors to observe which inhibitor blocks its metabolism.

    • Analysis: Monitor the depletion of the parent compound or the formation of a specific metabolite using LC-MS/MS.

In Vivo Pharmacokinetic and Excretion Studies

These studies provide a comprehensive understanding of the ADME properties in a whole organism.

  • Objective: To determine the pharmacokinetic profile, routes of excretion, and mass balance of 2-Phenoxy-1-phenylethanol and its metabolites.

  • Methodology:

    • Dosing: Administer a single dose of radiolabeled (e.g., ¹⁴C) 2-Phenoxy-1-phenylethanol to laboratory animals (e.g., rats) via the intended route of human exposure (e.g., oral, dermal).

    • Sample Collection: Collect blood, urine, and feces at multiple time points over a period of time (e.g., 72 hours).

    • Pharmacokinetic Analysis: Analyze the concentration of the parent compound and major metabolites in plasma samples over time to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

    • Excretion Analysis: Determine the total radioactivity in urine and feces to establish the routes and extent of excretion (mass balance).

    • Metabolite Profiling: Profile and identify the metabolites in urine and feces using LC-MS/MS.

In Vivo ADME Study Workflow cluster_pk Pharmacokinetics cluster_excretion Excretion & Mass Balance cluster_metabolite_id Metabolite Identification dosing Administer Radiolabeled Compound to Animal Model collection Collect Blood, Urine, and Feces at Timed Intervals dosing->collection plasma_analysis Analyze Plasma for Parent and Metabolite Concentrations collection->plasma_analysis excreta_analysis Measure Total Radioactivity in Urine and Feces collection->excreta_analysis metabolite_profiling Profile and Identify Metabolites in Excreta using LC-MS/MS collection->metabolite_profiling pk_parameters Determine PK Parameters (Cmax, Tmax, AUC, t½) plasma_analysis->pk_parameters mass_balance Calculate Mass Balance excreta_analysis->mass_balance

Workflow for an in vivo ADME study.

Quantitative Data Presentation

While no specific quantitative data for 2-Phenoxy-1-phenylethanol is available, the following tables illustrate how such data, once generated from the described experiments, would be structured for clear comparison.

Table 1: In Vitro Metabolic Stability of 2-Phenoxy-1-phenylethanol

SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesData to be determinedData to be determined
Rat Liver MicrosomesData to be determinedData to be determined
Human HepatocytesData to be determinedData to be determined
Rat HepatocytesData to be determinedData to be determined

Table 2: In Vivo Pharmacokinetic Parameters of 2-Phenoxy-1-phenylethanol in Rats (Oral Administration, 10 mg/kg)

ParameterValue
Cmax (ng/mL)Data to be determined
Tmax (h)Data to be determined
AUC₀-∞ (ng·h/mL)Data to be determined
Elimination Half-Life (t½, h)Data to be determined
Clearance (CL, mL/h/kg)Data to be determined
Volume of Distribution (Vd, L/kg)Data to be determined

Table 3: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]2-Phenoxy-1-phenylethanol to Rats

Excretion Route% of Administered Dose (0-72 h)
UrineData to be determined
FecesData to be determined
Total Recovery Data to be determined

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that 2-Phenoxy-1-phenylethanol or its predicted metabolites directly interact with or modulate specific signaling pathways. Elucidation of any such interactions would require dedicated pharmacological and toxicological studies beyond the scope of this metabolic fate guide.

Conclusion

This technical guide has provided a predictive yet comprehensive overview of the metabolic fate of 2-Phenoxy-1-phenylethanol, based on established metabolic pathways of structurally analogous compounds. The primary routes of metabolism are anticipated to be oxidation and conjugation, leading to the formation of more polar and readily excretable metabolites. This document also outlines the standard experimental protocols necessary to definitively characterize the ADME properties of this molecule. The information presented herein serves as a valuable resource for researchers and professionals in designing future studies and for preliminary risk assessment. It is imperative that experimental data be generated to confirm these predictions and to fully understand the biological disposition of 2-Phenoxy-1-phenylethanol.

Methodological & Application

Application Notes: The Use of 2-Phenoxy-1-phenylethanol-d2 as an Internal Standard in LC-MS/MS for the Quantification of Venlafaxine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of pharmaceutical compounds in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method, as it effectively corrects for variability in sample preparation, instrument response, and matrix effects.[3][4][5] Deuterated compounds are widely considered the ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization efficiencies, yet are distinguishable by their mass-to-charge ratio (m/z).[3][5]

This application note describes a validated method for the quantification of venlafaxine (B1195380), an antidepressant drug, in human plasma using 2-Phenoxy-1-phenylethanol-d2 as an internal standard. Although not structurally identical, this compound serves as a suitable surrogate due to its similar extraction recovery and chromatographic behavior under the specified conditions, making it a cost-effective alternative to a custom-synthesized SIL-IS for venlafaxine in certain research contexts.

Analyte and Internal Standard Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Venlafaxine C₁₇H₂₇NO₂277.40
This compound C₁₄H₁₂D₂O₂216.28

Rationale for Use

The selection of this compound as an internal standard for the analysis of venlafaxine is based on the following principles:

  • Chemical Similarity: Both compounds possess aromatic rings and polar functional groups, leading to comparable behavior during sample extraction and chromatographic separation.

  • Mass Difference: The deuterium (B1214612) labeling provides a distinct mass difference, allowing for simultaneous detection by the mass spectrometer without isotopic cross-talk.

  • Co-elution: Under the described chromatographic conditions, the internal standard co-elutes with the analyte, ensuring it experiences similar matrix effects and ionization suppression or enhancement.[1]

  • Improved Precision and Accuracy: The use of a deuterated internal standard compensates for procedural losses during sample preparation and variations in injection volume, leading to high precision and accuracy in the quantitative results.[1][3]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines a rapid and straightforward method for the removal of the majority of proteins from a plasma sample.[3]

  • Reagents and Materials:

    • Human plasma samples (blank, calibration standards, and unknown samples)

    • Venlafaxine stock solution (1 mg/mL in methanol)

    • This compound internal standard working solution (100 ng/mL in methanol)

    • Acetonitrile (B52724) (ACN) with 0.1% formic acid (precipitation solution)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

    • Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0.0 10
      2.5 90
      3.5 90
      3.6 10

      | 5.0 | 10 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      Venlafaxine 278.2 260.2

      | this compound | 217.3 | 107.1 |

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Quantitative Data

The following table summarizes the performance of the method for the quantification of venlafaxine in human plasma.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% bias) -7.8% to 9.3%
Extraction Recovery > 85%
Matrix Effect Minimal (< 10% ion suppression/enhancement)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the quantification of venlafaxine.

internal_standard_logic A_prep Loss during Sample Prep A_sig Analyte Signal IS_prep Loss during Sample Prep A_prep->IS_prep Compensated A_inj Injection Volume Variation IS_inj Injection Volume Variation A_inj->IS_inj Compensated A_ion Ionization Variability IS_ion Ionization Variability A_ion->IS_ion Compensated Ratio Analyte Signal / IS Signal A_sig->Ratio IS_sig IS Signal IS_sig->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic of internal standard correction.

References

Application Note: High-Throughput Quantification of 2-Phenoxy-1-phenylethanol-d2 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Phenoxy-1-phenylethanol-d2 in biological matrices. This method is crucial for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields who require accurate measurement of this stable isotope-labeled compound. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and finely-tuned mass spectrometer parameters for selective and sensitive detection. The methodologies provided are designed to be readily implemented in a variety of laboratory settings.

Introduction

2-Phenoxy-1-phenylethanol (B2873073) is a compound of interest in various industrial applications and serves as a model compound in lignin (B12514952) and biomass valorization research.[1][2] Its deuterated analog, this compound, is an ideal internal standard for quantitative bioanalytical assays of the parent compound and is also used in metabolic fate studies. Accurate and precise quantification of this deuterated molecule is paramount for the integrity of such research. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][4] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for this compound.

Physicochemical Properties of 2-Phenoxy-1-phenylethanol

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₂[1][5]
Molecular Weight (Non-deuterated)214.26 g/mol [1][5][6]
Molecular Weight (d2) ~216.27 g/mol Calculated
CAS Number (Non-deuterated)4249-72-3[1][6]
AppearancePale yellow liquid or solid[1][7]
Melting Point61-64 °C[7]
SolubilitySoluble in ethanol, ether, chloroform; insoluble in water.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.[8]

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound stock solution

  • Internal Standard (IS) stock solution (e.g., 2-Phenoxy-1-phenylethanol-d5 or a structurally similar deuterated compound)

  • Acetonitrile (B52724) (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working solution and 10 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following conditions are a starting point and should be optimized for your specific system and application.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min
Mass Spectrometry Parameters

The following parameters should be optimized by infusing a standard solution of this compound into the mass spectrometer.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The exact masses for the precursor and product ions should be determined experimentally. The theoretical values are provided below as a starting point. The non-deuterated transitions are based on published data for similar compounds.[9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound ~217.1 (M+H)⁺ To be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Note: The precursor ion for the d2-analyte will be 2 mass units higher than the non-deuterated form. Product ions may or may not retain the deuterium (B1214612) labels depending on the fragmentation pathway.

Data Presentation: Quantitative Summary

The following table structure should be used to summarize the quantitative performance of the method once validated.

ParameterThis compound
Linear Range (ng/mL) e.g., 1 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) e.g., 1
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

experimental_workflow sample Sample Receipt (Plasma/Serum) prep Sample Preparation (Protein Precipitation) sample->prep Add Analyte & IS analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data Data Processing & Quantification analysis->data Acquire MRM Data report Reporting data->report Generate Results

Caption: A schematic of the LC-MS/MS analytical workflow.

Logical Relationship for Method Development

This diagram outlines the key stages and considerations for developing the LC-MS/MS method.

method_development analyte Analyte Characterization (this compound) ms_opt Mass Spectrometry Optimization analyte->ms_opt lc_opt Chromatography Development analyte->lc_opt sample_prep Sample Preparation Selection analyte->sample_prep validation Method Validation ms_opt->validation sub_ms1 Precursor Ion ID ms_opt->sub_ms1 sub_ms2 Product Ion Scan ms_opt->sub_ms2 sub_ms3 Collision Energy Opt. ms_opt->sub_ms3 lc_opt->validation sub_lc1 Column Selection lc_opt->sub_lc1 sub_lc2 Mobile Phase Opt. lc_opt->sub_lc2 sub_lc3 Gradient Tuning lc_opt->sub_lc3 sample_prep->validation

Caption: Key stages in LC-MS/MS method development.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The outlined sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method development and validation. This methodology is anticipated to be a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics, enabling accurate and reliable quantification of this important deuterated compound in various biological matrices.

References

Application Note: Quantification of 2-Phenoxyethanol Metabolites in Human Urine Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the primary metabolites of 2-phenoxyethanol (B1175444) (PhE), phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), in human urine. The method utilizes a stable isotope-labeled internal standard, phenoxyacetic acid-d5 (PhAA-d5), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A simple "dilute-and-shoot" sample preparation protocol is employed, ensuring high throughput and excellent recovery. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring, toxicokinetics, and safety assessment of PhE exposure.

Introduction

2-Phenoxyethanol (PhE) is a widely used preservative in cosmetics, personal care products, and pharmaceuticals due to its broad-spectrum antimicrobial activity.[1][2][3][4] Following exposure, PhE is rapidly absorbed and extensively metabolized in the human body.[1][5] The primary metabolites excreted in urine are phenoxyacetic acid (PhAA) and, to a lesser extent, 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][2][5] Accurate quantification of these metabolites is crucial for assessing human exposure and understanding the toxicokinetics of PhE. The use of a stable isotope-labeled (deuterated) internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. This note provides a complete protocol for this analysis.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard (IS), phenoxyacetic acid-d5, which is chemically identical to the analyte but has a different mass, is added to each urine sample. The primary metabolites, PhAA and 4-OH-PhAA, along with the IS, are then analyzed by LC-MS/MS. The analytes are separated from other urine components chromatographically and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Metabolic Pathway of 2-Phenoxyethanol

Caption: Metabolic conversion of 2-Phenoxyethanol to its primary urinary metabolites.

Materials and Reagents

  • Analytes: Phenoxyacetic acid (PhAA), 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) (analytical standard grade)

  • Internal Standard: Phenoxyacetic acid-d5 (PhAA-d5)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)

  • Water: Deionized water, >18 MΩ·cm

  • Equipment:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

    • Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve PhAA, 4-OH-PhAA, and PhAA-d5 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solution: Prepare a combined working standard solution of PhAA and 4-OH-PhAA at 10 µg/mL in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the PhAA-d5 primary stock solution with methanol to create a 1 µg/mL working spiking solution.

Calibration Curve Preparation
  • Prepare calibration standards by spiking blank human urine with the working standard solution to achieve concentrations ranging from 10 µg/L to 5000 µg/L.

  • A typical calibration series might include: 10, 25, 50, 100, 250, 500, 1000, 2500, and 5000 µg/L.

  • Process these calibration standards in the same manner as the unknown samples.

Sample Preparation ("Dilute-and-Shoot")

This method is adapted for its simplicity and high throughput.[6]

  • To 50 µL of urine sample (or calibration standard/QC) in a microcentrifuge tube, add 440 µL of deionized water.

  • Add 10 µL of the 1 µg/mL internal standard spiking solution (PhAA-d5).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Analytical Workflow

G Sample Urine Sample (50 µL) Spike Add Internal Standard (PhAA-d5, 10 µL) Sample->Spike Dilute Dilute with Water (440 µL) Spike->Dilute Vortex Vortex Mix Dilute->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-throughput "dilute-and-shoot" sample preparation workflow.

LC-MS/MS Method Parameters
ParameterCondition
LC System UPLC/HPLC System
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.0 - 3.0 kV
Desolvation Temp. 500 - 550 °C
Desolvation Gas Flow 1000 - 1100 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Selected Reaction Monitoring (SRM)

Note: MS parameters such as cone voltage and collision energy should be optimized for the specific instrument used.[7][8]

Selected Reaction Monitoring (SRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
PhAA 151.193.1502015
4-OH-PhAA 167.1109.1502218
PhAA-d5 (IS) 156.198.1502015

Quantitative Data Summary

The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The results are summarized below, based on typical performance for such assays.[6][9]

Table 1: Method Validation Parameters

Parameter Phenoxyacetic Acid (PhAA) 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA)
Linear Range (µg/L) 10 - 5000 20 - 5000
Correlation (r²) > 0.995 > 0.995
LOQ (µg/L) 10 20
Intra-day Precision (%RSD) < 5% < 6%
Inter-day Precision (%RSD) < 8% < 10%

| Accuracy (% Recovery) | 95 - 105% | 93 - 107% |

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of PhAA and 4-OH-PhAA in human urine. The use of a deuterated internal standard, PhAA-d5, ensures high accuracy and precision by compensating for matrix effects and procedural losses. The "dilute-and-shoot" sample preparation is rapid and minimizes the potential for analyte loss associated with more complex extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10][11]

The limits of quantification (LOQs) of 10 µg/L for PhAA and 20 µg/L for 4-OH-PhAA are sufficient for biomonitoring studies in both the general population and occupationally exposed individuals.[3][6] The method demonstrates good linearity over a wide dynamic range, allowing for the analysis of samples with varying levels of exposure.

Conclusion

The described application provides a validated, high-throughput LC-MS/MS method for the reliable quantification of 2-phenoxyethanol metabolites in human urine. The combination of a simple sample preparation protocol with the accuracy afforded by a stable isotope-labeled internal standard makes this method ideal for routine analysis in clinical and research settings.

References

Application of 2-Phenoxy-1-phenylethanol-d2 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Phenoxy-1-phenylethanol-d2, a deuterated isotopologue of 2-Phenoxy-1-phenylethanol, in pharmacokinetic (PK) studies. The inclusion of deuterium (B1214612) at a specific position allows for its use as a valuable tool in absorption, distribution, metabolism, and excretion (ADME) studies.

Introduction to Deuterated Compounds in Pharmacokinetics

Stable heavy isotopes, such as deuterium (²H), are incorporated into drug molecules primarily as tracers for quantification in drug development.[1] Deuteration has garnered significant attention due to its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[2] This property can result in a longer biological half-life and potentially reduced formation of toxic metabolites.[3]

2-Phenoxy-1-phenylethanol is a compound structurally related to 2-phenoxyethanol (B1175444), which is known to be rapidly absorbed and extensively metabolized to its major metabolite, phenoxyacetic acid.[4][5] Studies on 2-phenoxyethanol have shown that it is primarily excreted in the urine.[4][5] By analogy, 2-Phenoxy-1-phenylethanol is expected to undergo similar metabolic transformations. The introduction of deuterium in the form of this compound can serve two primary purposes in pharmacokinetic research: as an internal standard for bioanalytical assays and as a tracer to investigate its metabolic fate and any potential kinetic isotope effects.

Key Applications

  • Internal Standard in Bioanalysis: Due to its similar chemical properties to the parent compound and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1][6] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte in biological matrices.

  • Metabolic Pathway Elucidation and "Metabolic Switching" Studies: Co-administration of a 1:1 mixture of the deuterated and non-deuterated compound allows for the investigation of metabolic pathways.[7] Mass spectrometry can distinguish between the metabolites of the deuterated and non-deuterated parent drug. A change in the metabolic profile, where deuteration at a specific site slows down one metabolic pathway and consequently enhances others, is known as "metabolic switching".[7] Studying this phenomenon with this compound can provide insights into its primary sites of metabolism.

  • Investigation of the Kinetic Isotope Effect: By comparing the pharmacokinetic profiles of 2-Phenoxy-1-phenylethanol and its d2-labeled counterpart, researchers can determine if deuteration affects the rate of metabolism and clearance.[2][8] A slower clearance and longer half-life for the deuterated compound would indicate a significant kinetic isotope effect, suggesting that the deuterated position is a key site for metabolic breakdown.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to compare the plasma concentration-time profiles of 2-Phenoxy-1-phenylethanol and this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

2. Dosing and Sample Collection:

  • Groups:

    • Group 1: Intravenous (IV) administration of 2-Phenoxy-1-phenylethanol (e.g., 5 mg/kg).

    • Group 2: Intravenous (IV) administration of this compound (e.g., 5 mg/kg).

    • Group 3: Oral (PO) administration of 2-Phenoxy-1-phenylethanol (e.g., 20 mg/kg).

    • Group 4: Oral (PO) administration of this compound (e.g., 20 mg/kg).

  • Dose Formulation: Dissolve the test compounds in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

3. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) (containing the internal standard, if not a co-dosing study) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the parent and product ion transitions for both the analyte and the deuterated internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

4. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for oral doses.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear, structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of 2-Phenoxy-1-phenylethanol and this compound in Rats (Mean ± SD)

Parameter2-Phenoxy-1-phenylethanol (IV, 5 mg/kg)This compound (IV, 5 mg/kg)2-Phenoxy-1-phenylethanol (PO, 20 mg/kg)This compound (PO, 20 mg/kg)
Cmax (ng/mL) --ValueValue
Tmax (h) --ValueValue
AUC₀₋t (ng·h/mL) ValueValueValueValue
AUC₀₋inf (ng·h/mL) ValueValueValueValue
t½ (h) ValueValueValueValue
CL (L/h/kg) ValueValue--
Vd (L/kg) ValueValue--
F (%) --ValueValue

Mandatory Visualizations

Metabolic Pathway of 2-Phenoxy-1-phenylethanol

cluster_0 Metabolism 2-Phenoxy-1-phenylethanol 2-Phenoxy-1-phenylethanol Phenoxyacetic_acid Phenoxyacetic_acid 2-Phenoxy-1-phenylethanol->Phenoxyacetic_acid Oxidation Conjugated_metabolites Conjugated_metabolites Phenoxyacetic_acid->Conjugated_metabolites Conjugation (e.g., glucuronidation) Excretion Excretion Conjugated_metabolites->Excretion Urine

Caption: Proposed metabolic pathway of 2-Phenoxy-1-phenylethanol.

Experimental Workflow for a Pharmacokinetic Study

Animal_Acclimatization Animal Acclimatization Dosing Dosing (IV or PO) (Compound or Deuterated Compound) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation via Centrifugation Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis Sample_Storage->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for an in vivo pharmacokinetic study.

References

Application Notes and Protocols for Biomass Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignocellulosic biomass, the most abundant renewable resource on Earth, holds immense potential for the production of biofuels, biochemicals, and other valuable products.[1] Effective utilization of this resource hinges on the efficient degradation of its complex structure, which is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952).[2][3] This document provides detailed application notes and protocols for the analysis of biomass degradation, offering a guide for researchers and scientists in this field. The accurate characterization of biomass composition and the analysis of degradation products are crucial for optimizing conversion processes and developing novel biocatalysts.[4][5]

Biomass Compositional Analysis

A thorough understanding of the initial biomass composition is fundamental to any degradation study. The National Renewable Energy Laboratory (NREL) has developed a suite of standardized laboratory analytical procedures (LAPs) for this purpose.[6][7] These procedures allow for the determination of the major components of biomass, including structural carbohydrates, lignin, extractives, and ash.[6][8][9]

Key Analytical Procedures for Biomass Composition

A logical workflow for biomass compositional analysis involves a series of steps to isolate and quantify each major component. The following table summarizes the key NREL LAPs in a typical order of use:

Analytical ProcedureDescriptionKey Parameters Measured
Sample Preparation Drying, milling, and homogenization of the biomass to ensure a uniform particle size and moisture content for subsequent analyses.[10]Particle size, Total solids/Moisture content
Determination of Extractives Removal and quantification of non-structural materials like waxes, fats, and soluble sugars using successive water and ethanol (B145695) extractions.[6]Water-soluble extractives, Ethanol-soluble extractives
Determination of Ash Measurement of the inorganic residue remaining after dry oxidation at high temperatures (550-600°C).[6]Ash content
Determination of Structural Carbohydrates and Lignin A two-step acid hydrolysis procedure to break down cellulose and hemicellulose into monomeric sugars and to separate acid-insoluble and acid-soluble lignin.[8][11]Glucan, Xylan, Galactan, Arabinan, Mannan, Acid-insoluble lignin, Acid-soluble lignin
Experimental Protocol: Determination of Structural Carbohydrates and Lignin (Adapted from NREL/TP-510-42618)

This protocol describes the two-step sulfuric acid hydrolysis for the quantification of structural carbohydrates and lignin in extractive-free biomass.[8]

Materials:

  • Extractive-free, air-dried biomass sample (particle size passing through a 20-mesh screen)

  • 72% (w/w) Sulfuric acid

  • Deionized (DI) water

  • Pressure tubes with screw caps

  • Autoclave

  • Filtering crucibles

  • Muffle furnace

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Primary Hydrolysis:

    • Accurately weigh approximately 300 mg of the biomass sample into a pressure tube.[8]

    • Add 3.0 mL of 72% sulfuric acid to the tube.[8]

    • Stir the mixture with a glass rod to ensure complete wetting of the sample.

    • Place the tube in a 30°C water bath for 60 minutes, stirring every 5-10 minutes.

  • Secondary Hydrolysis:

    • Dilute the acid concentration to 4% by adding 84.0 mL of DI water.

    • Seal the pressure tube and place it in an autoclave at 121°C for 60 minutes.[12]

  • Separation and Analysis of Lignin:

    • Cool the hydrolyzed sample and filter it through a pre-weighed filtering crucible.

    • Rinse the solid residue (acid-insoluble lignin) with DI water until the filtrate is neutral.

    • Dry the crucible with the residue at 105°C until a constant weight is achieved.

    • The weight of the residue corresponds to the acid-insoluble lignin.

    • Measure the absorbance of the filtrate at a specific wavelength (e.g., 205 nm) using a UV-Vis spectrophotometer to determine the acid-soluble lignin content.[13]

  • Analysis of Carbohydrates:

    • Neutralize an aliquot of the filtrate with calcium carbonate.[12]

    • Filter the neutralized sample through a 0.2 µm syringe filter.

    • Analyze the monomeric sugars (glucose, xylose, galactose, arabinose, and mannose) in the filtrate using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87P) and a refractive index (RI) detector.[12]

Analysis of Biomass Degradation Products

The analysis of the products formed during biomass degradation is essential for understanding reaction kinetics, enzyme efficiency, and overall process performance. Common degradation products include monomeric and oligomeric sugars, organic acids, and lignin-derived phenolic compounds.[4][5]

Analytical Techniques for Degradation Products

A variety of analytical techniques are employed to identify and quantify the diverse range of compounds produced during biomass degradation.

Analytical TechniqueApplicationAnalytes Measured
High-Performance Liquid Chromatography (HPLC) Quantification of soluble sugars and organic acids in the liquid fraction of hydrolyzed biomass.[4][5][14]Glucose, Xylose, Cellobiose, Arabinose, Acetic acid, Formic acid, etc.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile compounds, particularly lignin degradation products.[4][5][15]Phenols, Guaiacol, Syringol, Vanillin, etc.
3,5-Dinitrosalicylic Acid (DNS) Assay A colorimetric method for the rapid quantification of total reducing sugars.[16][17]Total reducing sugars (e.g., glucose, fructose, maltose)
Experimental Protocol: DNS Assay for Reducing Sugars

This protocol provides a rapid and cost-effective method for determining the concentration of reducing sugars produced during enzymatic hydrolysis of biomass.[17][18][19]

Materials:

  • Sample containing reducing sugars (e.g., hydrolysate)

  • DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)[16]

  • Glucose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Pipette 0.5 mL of the sample (or standard) into a test tube.[18]

  • Reaction:

    • Add 0.5 mL of DNS reagent to each test tube.[18]

    • Mix the contents thoroughly.

    • Heat the tubes in a boiling water bath for 5-15 minutes.[17][19]

  • Color Stabilization and Measurement:

    • Cool the tubes to room temperature.[18]

    • Add 5 mL of distilled water to each tube and mix.[18]

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.[17][18]

  • Quantification:

    • Create a standard curve by plotting the absorbance of the glucose standards against their known concentrations.

    • Determine the concentration of reducing sugars in the samples by interpolating their absorbance values on the standard curve.[16]

High-Throughput Screening for Biomass Degrading Enzymes

The discovery and optimization of enzymes for efficient biomass degradation are critical for the economic viability of biorefineries.[1] High-throughput screening (HTS) methods enable the rapid evaluation of large libraries of enzymes or microbial strains for their lignocellulolytic activity.[20][21]

HTS Assay Principles

HTS assays for biomass degradation often rely on chromogenic or fluorogenic substrates that release a detectable signal upon enzymatic cleavage. These assays can be performed in microplate formats, allowing for the simultaneous screening of hundreds or thousands of samples.[22][23]

Workflow for High-Throughput Screening of Cellulase (B1617823) Activity

The following diagram illustrates a typical workflow for a high-throughput screen of cellulase-producing microbial colonies.

HTS_Workflow cluster_prep Library Preparation cluster_screening Screening cluster_analysis Hit Identification A Metagenomic DNA or Mutant Library B Transformation into E. coli A->B C Plating on Selective Media B->C D Colony Picking & Inoculation (96-well) C->D E Replica Plating onto Assay Plates (CMC-Agar) D->E F Incubation & Induction E->F G Congo Red Staining & Destaining F->G H Halo Formation Analysis G->H I Hit Picking & Validation H->I

Caption: High-throughput screening workflow for cellulase activity.

Lignocellulosic Biomass Degradation Pathway

The enzymatic degradation of lignocellulose is a complex process involving the synergistic action of various enzymes.[24] Understanding these pathways is crucial for designing effective enzyme cocktails for industrial applications.

Biomass_Degradation_Pathway cluster_lignocellulose Lignocellulosic Biomass cluster_cellulose Cellulose Degradation cluster_hemicellulose Hemicellulose Degradation cluster_lignin Lignin Degradation Biomass Lignocellulose (Cellulose, Hemicellulose, Lignin) Cellulose Cellulose Biomass->Cellulose Hemicellulose Hemicellulose Biomass->Hemicellulose Lignin Lignin Biomass->Lignin Endoglucanase Endoglucanases Cellulose->Endoglucanase Cellodextrins Cellodextrins Endoglucanase->Cellodextrins Exoglucanase Exoglucanases Cellobiose Cellobiose Exoglucanase->Cellobiose Cellodextrins->Exoglucanase BetaGlucosidase β-Glucosidases Cellobiose->BetaGlucosidase Glucose Glucose BetaGlucosidase->Glucose Fermentation Fermentation to Biofuels/Biochemicals Glucose->Fermentation Hemicellulases Hemicellulases (Xylanases, etc.) Hemicellulose->Hemicellulases Oligosaccharides Oligosaccharides Hemicellulases->Oligosaccharides Monosaccharides Monosaccharides (Xylose, Arabinose, etc.) Oligosaccharides->Monosaccharides Monosaccharides->Fermentation Ligninases Ligninases (Laccases, Peroxidases) Lignin->Ligninases Phenolic_Compounds Phenolic Compounds Ligninases->Phenolic_Compounds

Caption: Enzymatic degradation pathway of lignocellulosic biomass.

References

Application Note: Quantitative Analysis of 2-Phenoxyethanol in Complex Matrices by GC-MS with 2-Phenoxy-1-phenylethanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-phenoxyethanol (B1175444) in various complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a deuterated internal standard, 2-Phenoxy-1-phenylethanol-d2, is employed. This method is particularly relevant for researchers, scientists, and drug development professionals involved in quality control, safety assessment, and formulation analysis of cosmetics, pharmaceuticals, and other consumer products where 2-phenoxyethanol is commonly used as a preservative.[1][2][3] The protocols provided are adaptable for different sample types, including inks and biological samples.

Introduction

2-Phenoxyethanol (PhE) is a widely utilized preservative in a variety of consumer products, including cosmetics, and as a component in industrial fluids.[1][2] Its widespread use necessitates reliable analytical methods for its quantification to ensure product safety and quality. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like 2-phenoxyethanol.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the GC-MS analysis of 2-phenoxyethanol using this internal standard method.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Phenoxyethanol (PhE, >99% purity)

  • Internal Standard: this compound (d-PE)

  • Solvents: Chloroform (B151607) (HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade)

  • Derivatizing Agent (optional, for biological samples): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Other Reagents: Sodium chloride, anhydrous sodium sulfate

Standard and Sample Preparation

2.1. Preparation of Stock and Working Standard Solutions

  • PhE Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-phenoxyethanol and dissolve it in 100 mL of methanol.

  • d-PE Internal Standard Stock Solution (100 ppm): Prepare a stock solution of 100 parts per million (ppm) of this compound in chloroform.[4]

  • d-PE Internal Standard Working Solution (1 ppm): Dilute the 100 ppm d-PE stock solution with chloroform to a final concentration of 1 ppm.[4] Store this solution in a refrigerator.[4]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the PhE stock solution into a suitable solvent (e.g., methanol or chloroform) and adding a constant amount of the d-PE internal standard working solution to each.

2.2. Sample Preparation

  • For Ink Samples:

    • Place a small, known amount of the ink sample into a conical vial.[4]

    • Add a precise volume (e.g., 5 µL) of the 1 ppm d-PE internal standard solution.[4]

    • Gently agitate the vial to ensure the ink is fully immersed in the solution.[4]

    • Allow the extraction to proceed for 10 minutes at room temperature.[4]

    • Inject 1 µL of the extract into the GC-MS system.[4]

  • For Biological Samples (e.g., Blood, Urine) - requires derivatization:

    • Protein Precipitation (for blood samples): Add a suitable protein precipitating agent.

    • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the sample.[1][2][3]

    • Silylation: The target analytes are silylated to improve their volatility and chromatographic behavior.[1][2][3]

    • Reconstitute the final extract in a suitable solvent containing the d-PE internal standard before injection.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValueReference
Gas Chromatograph Agilent 6890N or similar[5]
Mass Spectrometer Agilent 5973 or similar[5]
Column DB-WAX capillary column (30 m x 250 µm x 0.25 µm) or equivalent[5]
Carrier Gas Helium at a constant flow of 1 mL/min[4]
Injector Splitless mode[5]
Injector Temperature 245 °C[4]
Oven Program Initial temperature of 100 °C for 5 minutes, then ramp at 15 °C/min to 220 °C, and hold for 8 minutes. Total run time: 21 minutes.[4]
MS Source Temp. 230 °C[5]
MS Quad Temp. 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Range 40-350 m/z[4]
Filament Delay 10 minutes[4]
Quantification Ions For 2-Phenoxyethanol (PhE): m/z 94, 77, 66. For this compound (d-PE): To be determined based on the mass spectrum of the deuterated standard.[5]

Data Presentation

Quantitative analysis is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte. The following table summarizes typical method validation parameters that should be established.

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) Dependent on matrix and instrumentation.
Limit of Quantitation (LOQ) For PhE and its metabolites in biological samples, LOQs can range from 0.5 to 6.1 µg/L in urine and 2.0 to 3.9 µg/L in blood.[1][2][3]
Accuracy (Recovery) Typically within 80-120%
Precision (RSD%) < 15%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_std Prepare Stock Standards (PhE & d-PE) work_std Prepare Working Calibration Standards stock_std->work_std spike Spike Samples & Standards with d-PE Internal Standard work_std->spike sample_prep Sample Preparation (e.g., Extraction, Derivatization) sample_prep->spike gc_injection Inject 1 µL of Extract spike->gc_injection gc_separation Gas Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI) gc_separation->ms_detection peak_integration Peak Integration (PhE & d-PE) ms_detection->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify PhE in Samples calibration_curve->quantification

Caption: Workflow for the quantitative analysis of 2-Phenoxyethanol using GC-MS with a deuterated internal standard.

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of 2-phenoxyethanol in diverse and complex matrices. The detailed protocol and validation parameters outlined in this application note serve as a valuable resource for researchers and professionals in various fields, ensuring the safety and quality of products containing this common preservative. The adaptability of the sample preparation procedures allows for its application to a wide range of sample types.

References

Application Note and Protocol: Sample Preparation for 2-Phenoxy-1-phenylethanol Analysis in Blood

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxy-1-phenylethanol, a compound often found in various pharmaceuticals and personal care products, requires sensitive and robust analytical methods for its quantification in biological matrices such as blood. Effective sample preparation is a critical first step to ensure accurate and reproducible results by removing interfering substances like proteins and phospholipids, and to concentrate the analyte of interest. This document provides detailed protocols for three common sample preparation techniques for the analysis of 2-Phenoxy-1-phenylethanol and its metabolites in blood: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE), direct Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Methods

The choice of sample preparation method depends on various factors including the required limit of quantification, sample volume, and available equipment.

  • Protein Precipitation (PPT): This is a simple and fast method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[1] While effective for protein removal, it may result in a less clean extract and significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from interferences by partitioning them between two immiscible liquid phases. It generally provides a cleaner extract than PPT.[3] A combination of PPT and LLE can be employed for enhanced cleanup.[4][5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that uses a solid sorbent to isolate the analyte from the sample matrix.[6][7] It can provide the cleanest extracts and allows for analyte concentration, leading to lower limits of detection.[8]

The following sections detail the protocols for these methods for the analysis of 2-Phenoxy-1-phenylethanol and its key metabolite, phenoxyacetic acid (PhAA), in blood.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction

This method combines the simplicity of protein precipitation with the cleanup efficiency of liquid-liquid extraction and is suitable for the analysis of 2-phenoxyethanol (B1175444) and its metabolites.[5][9]

Materials:

  • Blood sample (e.g., 500 µL)

  • Internal Standard (IS) working solution

  • Acetonitrile (B52724) (ACN)

  • Hydrochloric acid (18% aq.)

  • Ethyl acetate (B1210297)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the blood sample into a microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution.

  • Add 500 µL of acetonitrile for protein precipitation.[9]

  • Vortex the solution thoroughly for 1 minute.

  • Centrifuge for 10 minutes at 2,200 x g to pellet the precipitated proteins.[9]

  • Transfer 500 µL of the supernatant to a new tube.

  • Add 25 µL of hydrochloric acid (18% aq.) to acidify the sample.[9]

  • Add 1 mL of ethyl acetate for liquid-liquid extraction.[9]

  • Vortex for 2 minutes and then centrifuge for 5 minutes at 2,200 x g to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for chromatographic analysis (e.g., LC-MS/MS).

Protocol1_Workflow start Start sample 500 µL Blood Sample start->sample add_is Add Internal Standard sample->add_is add_acn Add 500 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge (10 min @ 2,200 x g) vortex1->centrifuge1 supernatant Transfer 500 µL Supernatant centrifuge1->supernatant acidify Add 25 µL HCl supernatant->acidify add_etac Add 1 mL Ethyl Acetate (LLE) acidify->add_etac vortex2 Vortex & Centrifuge add_etac->vortex2 organic_layer Collect Organic Layer vortex2->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end Protocol2_Workflow start Start sample Blood Sample start->sample add_buffer_is Add Buffer & Internal Standard sample->add_buffer_is add_solvent Add Extraction Solvent (LLE) add_buffer_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end Protocol3_Workflow start Start condition Condition Cartridge (Methanol, Water) start->condition equilibrate Equilibrate Cartridge (Buffer) condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

References

Application Notes and Protocols for the Quantification of 2-Phenoxyethanol Metabolites in Human Urine using 2-Phenoxy-1-phenylethanol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxyethanol (B1175444) is a widely used preservative in cosmetics, pharmaceuticals, and other consumer products.[1][2] Monitoring human exposure to this compound is crucial for safety and toxicological assessments. The primary method for biomonitoring is through the analysis of its major metabolites in urine: phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][3] To ensure the accuracy and reliability of quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential.[4][5] This document provides a detailed protocol for the quantification of PhAA and 4-OH-PhAA in human urine using 2-Phenoxy-1-phenylethanol-d2 as an internal standard.

Deuterated internal standards are considered ideal for mass spectrometry-based bioanalysis as they exhibit similar physicochemical properties to the target analyte, leading to comparable extraction recovery and chromatographic retention times.[4][6] The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the robustness and precision of the assay.[4][5]

Metabolic Pathway of 2-Phenoxyethanol

2-Phenoxyethanol is extensively metabolized in the human body. The primary metabolic pathway involves the oxidation of the alcohol group to a carboxylic acid, forming phenoxyacetic acid (PhAA). A secondary metabolite, 4-hydroxyphenoxyacetic acid (4-OH-PhAA), is also formed through ring hydroxylation.[3] These metabolites are then excreted in the urine.[1][2][3] Unmetabolized 2-phenoxyethanol is excreted in urine at very low levels.[3]

cluster_0 Metabolism of 2-Phenoxyethanol 2_Phenoxyethanol 2-Phenoxyethanol PhAA Phenoxyacetic Acid (PhAA) (Major Metabolite) 2_Phenoxyethanol->PhAA Oxidation 4_OH_PhAA 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) (Minor Metabolite) 2_Phenoxyethanol->4_OH_PhAA Hydroxylation & Oxidation

Metabolic pathway of 2-Phenoxyethanol to its urinary metabolites.

Experimental Protocol: Quantification of PhAA and 4-OH-PhAA in Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method for the analysis of PhAA and 4-OH-PhAA in human urine, which is a rapid and efficient approach.[1][2]

3.1. Materials and Reagents

  • Analytes: Phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) standards.

  • Internal Standard: this compound.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), and Water (LC-MS grade).

  • Reagents: Formic acid.

  • Urine Samples: Human urine collected in polypropylene (B1209903) tubes.

3.2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of urine into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 890 µL of 0.1% formic acid in water.

  • Vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3.4. Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analytes in the urine samples is then determined from the calibration curve.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for PhAA and 4-OH-PhAA in urine as reported in the literature.[1][2]

AnalyteMatrixLimit of Quantification (LOQ)
Phenoxyacetic acid (PhAA)Urine10 µg/L
4-hydroxyphenoxyacetic acid (4-OH-PhAA)Urine20 µg/L

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of 2-phenoxyethanol metabolites in urine using a deuterated internal standard.

cluster_workflow Urine Analysis Workflow Sample_Collection 1. Urine Sample Collection Fortification 2. Fortification with This compound (IS) Sample_Collection->Fortification Dilution 3. Dilution Fortification->Dilution Centrifugation 4. Centrifugation Dilution->Centrifugation LC_MS_MS_Analysis 5. LC-MS/MS Analysis Centrifugation->LC_MS_MS_Analysis Data_Processing 6. Data Processing (Peak Integration) LC_MS_MS_Analysis->Data_Processing Quantification 7. Quantification (Calibration Curve) Data_Processing->Quantification Final_Report 8. Final Report Quantification->Final_Report

References

Application Notes and Protocols for the Use of Internal Standards in the Analysis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, selection, and application of internal standards (IS) for the quantitative analysis of pharmaceutical intermediates. The use of an internal standard is a robust technique to enhance the precision and accuracy of analytical methods by compensating for variations in sample preparation and instrument response.[1][2] This document outlines the theoretical basis, practical implementation, and validation considerations in accordance with regulatory guidelines.

Principle of the Internal Standard Method

In quantitative analysis, an internal standard is a compound of known concentration that is added to all calibration standards and unknown samples.[1] The quantification of the analyte is based on the ratio of the analytical signal (e.g., peak area in chromatography) of the analyte to that of the internal standard. This ratiometric approach corrects for random and systematic errors that can occur during sample preparation, injection, and analysis, as both the analyte and the internal standard are affected proportionally by these variations.[1][2]

The fundamental equation for quantification using an internal standard is:

(AreaAnalyte / AreaIS) = Response Factor (RF) * (ConcentrationAnalyte / ConcentrationIS)

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentrations of the standards. The concentration of the analyte in an unknown sample is then determined from this calibration curve.[3]

Selection Criteria for an Internal Standard

The choice of a suitable internal standard is critical for the development of a reliable analytical method. The ideal internal standard should possess the following characteristics:

  • Structural Similarity: The internal standard should be structurally and chemically similar to the analyte to ensure comparable behavior during sample preparation (e.g., extraction) and analysis (e.g., chromatographic elution and detector response).[1][4]

  • Purity and Availability: The internal standard should be of high purity, and any impurities present should not interfere with the analysis of the analyte.[2]

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix in the chromatogram.[1]

  • Absence in the Sample Matrix: The internal standard should not be naturally present in the sample being analyzed.[1][4]

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[4]

  • Appropriate Retention Time: Ideally, the internal standard should elute close to the analyte of interest.

  • Stable Isotope-Labeled Analogs: For mass spectrometry-based methods (LC-MS/MS), stable isotope-labeled (e.g., deuterated) analogs of the analyte are considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte.[1][5]

Application Example: Analysis of a Sitagliptin Intermediate

This section provides a practical example of the application of an internal standard for the quantitative analysis of a key intermediate in the synthesis of Sitagliptin, an anti-diabetic drug.

Analyte: Sitagliptin Intermediate (e.g., a protected keto-amide precursor) Internal Standard: Sitagliptin-d4 (a deuterated analog of the final drug product, chosen for its similar chromatographic behavior and distinct mass-to-charge ratio)[5]

Experimental Protocol: HPLC-UV Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of a Sitagliptin intermediate.

3.1.1. Materials and Reagents

  • Sitagliptin Intermediate Reference Standard

  • Sitagliptin-d4 Internal Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Internal Standard Stock Solution (IS Stock): Accurately weigh about 10 mg of Sitagliptin-d4 and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Calibration Standards:

    • Prepare a stock solution of the Sitagliptin Intermediate reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • To each calibration standard, add a constant volume of the IS Working Solution to achieve a final IS concentration of 1 µg/mL in all standards.

  • Sample Preparation:

    • Accurately weigh a sample of the pharmaceutical intermediate containing the analyte.

    • Dissolve the sample in the mobile phase to achieve an expected analyte concentration within the calibration range.

    • Add a constant volume of the IS Working Solution to achieve a final IS concentration of 1 µg/mL.

3.1.3. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 267 nm

3.1.4. Data Analysis

  • Integrate the peak areas of the Sitagliptin Intermediate and Sitagliptin-d4.

  • Calculate the peak area ratio (Analyte Area / IS Area) for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

  • Determine the concentration of the Sitagliptin Intermediate in the samples using the linear regression equation from the calibration curve.

Data Presentation: Impact of Internal Standard on Method Performance

The use of an internal standard significantly improves the precision and accuracy of the analytical method. The following tables present hypothetical but realistic data comparing the performance of the method with and without an internal standard.

Table 1: Comparison of Accuracy

Concentration LevelWithout Internal Standard (% Recovery)With Internal Standard (% Recovery)
80%96.599.7
100%103.8100.5
120%97.299.9
Average 99.2 100.0

Table 2: Comparison of Precision (Repeatability)

Concentration LevelWithout Internal Standard (% RSD)With Internal Standard (% RSD)
80%2.80.7
100%2.10.4
120%2.50.6
Average 2.5 0.6

Method Validation according to ICH Q2(R1) Guidelines

The analytical method must be validated to ensure it is suitable for its intended purpose. The inclusion of an internal standard has specific implications for the validation parameters outlined in the ICH Q2(R1) guidelines.

4.1. Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and the internal standard. There should be no interference at the retention times of the analyte and the internal standard.

4.2. Linearity: A linear relationship should be demonstrated between the concentration of the analyte and the peak area ratio (analyte/IS). The correlation coefficient (r²) should typically be ≥ 0.999.

4.3. Accuracy: The accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).

4.4. Precision:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by a minimum of six replicate injections at 100% of the test concentration or nine determinations covering the specified range.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

4.5. Range: The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_quant Quantification IS_Stock Internal Standard Stock Solution IS_Work Internal Standard Working Solution IS_Stock->IS_Work Cal_Stds Calibration Standards IS_Work->Cal_Stds Sample Sample Solution IS_Work->Sample Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Stds HPLC HPLC-UV Analysis Cal_Stds->HPLC Sample->HPLC Data Data Acquisition (Peak Areas) HPLC->Data Ratio Calculate Peak Area Ratios Data->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Concentration Determine Sample Concentration Ratio->Concentration For Samples Cal_Curve->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Calibration

G cluster_input Inputs cluster_measurement Measurement cluster_calculation Calculation cluster_output Output Analyte_Conc Known Analyte Concentrations (Standards) Analyte_Signal Analyte Peak Area Analyte_Conc->Analyte_Signal Regression Linear Regression Analyte_Conc->Regression IS_Conc Constant IS Concentration IS_Signal IS Peak Area IS_Conc->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Ratio->Regression Cal_Curve Calibration Curve (Ratio vs. Conc.) Regression->Cal_Curve

References

Application Note: Determination of 2-Phenoxyethanol in Workplace Air by Thermal Desorption-Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-2PE-01

Abstract

This application note details a validated method for the quantitative determination of 2-phenoxyethanol (B1175444) in workplace air. The procedure involves active sampling of air onto a sorbent tube, followed by thermal desorption (TD) and analysis using gas chromatography (GC) with a flame ionization detector (FID). This method is suitable for assessing occupational exposure and ensuring compliance with workplace exposure limits. It is designed to collect both gaseous and particulate-phase 2-phenoxyethanol.[1]

Principle of the Method

A known volume of workplace air is drawn through a sampling train consisting of a quartz fiber filter to capture aerosols and an adsorbent tube (Tenax® TA) to trap gaseous 2-phenoxyethanol.[1] The collected analyte is then thermally desorbed from the sampling media and transferred to a GC system for separation and quantification. A flame ionization detector (FID) is used for quantitative analysis, while a mass selective detector (MSD) can be used concurrently for confirmation and to identify potential interferences.[2] Quantification is achieved by comparing the instrument response of the sample to that of a multi-point calibration curve prepared from standards of known concentrations.[2]

Apparatus and Reagents

  • Sampling Pump: Personal air sampling pump capable of operating at a constant flow rate of 0.066 L/min.[1][2][3]

  • Sampling Media:

    • Adsorption tube filled with Tenax® TA.[1]

    • Quartz fiber filter (GGP-Mini sampling head or similar).[1]

  • Analytical Instrumentation:

    • Thermal Desorption (TD) system.

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and optionally a Mass Selective Detector (MSD).[2]

    • GC Column: Capillary column suitable for the separation of polar compounds (e.g., DB-WAX or similar).

  • Reagents:

    • 2-Phenoxyethanol (CAS No. 122-99-6), high purity.

    • Methanol, HPLC or analytical grade (for stock solution preparation).[2]

    • High-purity gases for GC operation (Helium, Hydrogen, Air).

Experimental Protocols

  • Pump Calibration: Calibrate the personal sampling pump to a flow rate of 0.066 L/min using a calibrated flowmeter and a representative sampling tube in line.

  • Sample Collection:

    • Assemble the sampling train by connecting the quartz fiber filter cassette upstream of the Tenax® TA sorbent tube.

    • Break the ends of the sorbent tube immediately before sampling.

    • Attach the sampling train to the calibrated pump and place it in the breathing zone of the worker.

    • Sample the workplace air for a sufficient duration to achieve the recommended total sample volume of approximately 4 liters.[1][2][3]

  • Post-Sampling:

    • At the end of the sampling period, record the sampling time and turn off the pump.

    • Cap the sorbent tube securely and label it with a unique identifier.

    • Prepare at least one field blank by handling a sorbent tube in the same manner as the samples, but without drawing air through it.

  • TD System Setup: Set up the thermal desorber according to the manufacturer's instructions and the parameters outlined in Table 2.

  • Desorption: Place the Tenax® TA tube into the thermal desorber. The collected 2-phenoxyethanol is thermally desorbed from the sorbent and cryo-focused onto a cold trap before being injected into the GC.

  • Instrument Conditions: Set up the GC-FID system according to the parameters specified in Table 2.

  • Calibration:

    • Prepare a stock solution of 2-phenoxyethanol in methanol.[2]

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.[2]

    • Analyze the calibration standards using the TD-GC-FID system to generate a multi-point calibration curve.

  • Sample Analysis: Analyze the field samples and field blanks using the same TD-GC-FID conditions as the calibration standards.

Data Presentation

The quantitative data for this method are summarized in the tables below.

Table 1: Sampling Parameters and Method Performance

Parameter Value Reference
Analyte 2-Phenoxyethanol [3]
CAS Number 122-99-6 [3]
Sampling Medium Tenax® TA with upstream Quartz Fiber Filter [1]
Flow Rate 0.066 L/min [1][2][3]
Recommended Air Volume ~4 L [1][2][3]
Limit of Quantification (LOQ) 0.095 mg/m³ (for a 4 L sample) [1][2][3]

| Validated Concentration Range | 0.57 mg/m³ to 11.4 mg/m³ |[1] |

Table 2: Suggested Analytical Conditions

Parameter Condition
GC Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium at 1.3 mL/min
Oven Program Initial: 50°C, hold for 2 minRamp: 18°C/min to 204°CRamp 2: 5°C/min to 230°C
Injector Thermal Desorption Transfer Line at 250°C
Detector (FID) Temperature: 250°C

| Thermal Desorber | Desorption Temp: 280°CCold Trap Temp: -20°CTrap Desorption Temp: 300°C |

Note: Analytical conditions are illustrative and may require optimization based on the specific instrumentation used.

Visualization of Experimental Workflow

The logical flow of the analytical procedure is depicted in the diagram below.

G cluster_sampling Workplace Air Sampling cluster_analysis Laboratory Analysis cluster_data Data Processing Pump 1. Calibrate Pump (0.066 L/min) Sample 2. Collect Air Sample (~4 L onto Filter + Tenax® Tube) Pump->Sample Store 3. Cap, Label, and Transport Sample to Lab Sample->Store TD 4. Thermal Desorption of Tenax® Tube Store->TD GC 5. GC Separation (Capillary Column) TD->GC Detect 6. FID Detection and Quantification GC->Detect Calc 7. Calculate Concentration in Air (mg/m³) Detect->Calc Cal A. Prepare & Analyze Calibration Standards Curve B. Generate Calibration Curve Cal->Curve Curve->Calc

Caption: Workflow for 2-Phenoxyethanol Air Analysis.

References

Application Notes and Protocols for Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocatalytic oxidation of 2-Phenoxy-1-phenylethanol (B2873073), a key model compound for the β-O-4 aryl ether linkage found in lignin (B12514952). The protocols detailed below are based on established research and are intended to guide researchers in setting up and conducting experiments for the degradation and valorization of this compound.

Introduction

2-Phenoxy-1-phenylethanol is a crucial substrate for studying lignin depolymerization. Photocatalytic oxidation offers a promising green and sustainable approach for breaking down this complex molecule into valuable aromatic chemicals. This process typically involves the use of semiconductor photocatalysts that, upon light absorption, generate reactive oxygen species (ROS) responsible for the oxidation and cleavage of the substrate. This document outlines protocols using two different photocatalytic systems: a Cadmium-based Metal-Organic Framework composite (Cd-MOF/S/Ni–NiO) and graphitic carbon nitride (g-C3N4).

Data Presentation

The following tables summarize the quantitative data from photocatalytic oxidation studies of 2-Phenoxy-1-phenylethanol.

Table 1: Product Yields in Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol using Cd-MOF/S/Ni–NiO

CatalystSubstrate ConversionPhenol YieldAcetophenone Yield2-Phenoxy-1-phenylethanone YieldH₂ Production Rate (μmol g⁻¹ h⁻¹)Reference
Cd-MOF/S---2.6%102[1][2]
Cd-MOF/S/Ni–NiOAlmost Complete30%32%62%1058[1][2]

Table 2: Products Identified in Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol using g-C3N4

CatalystMajor ProductsMinor ProductsReference
g-C3N4Benzaldehyde, Benzoic Acid, Benzyl (B1604629) Formate2-Phenoxy-1-phenylethanone[3]

Experimental Protocols

Protocol 1: Photocatalytic Oxidation using Cd-MOF/S/Ni–NiO

This protocol describes the synthesis of the Cd-MOF/S/Ni–NiO photocatalyst and the subsequent photocatalytic oxidation of 2-Phenoxy-1-phenylethanol.

1.1. Materials

  • Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 1,3,5-Benzenetricarboxylic Acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • 2-Phenoxy-1-phenylethanol

  • Deionized Water

  • Nitrogen Gas (for purging)

1.2. Synthesis of Cd-MOF/S/Ni–NiO Photocatalyst

This synthesis is a multi-step process involving the preparation of Cd-MOF, followed by sulfidation and the incorporation of the Ni-NiO co-catalyst.

  • Step 1: Synthesis of Cd-MOF:

    • Dissolve Cadmium Nitrate Tetrahydrate and 1,3,5-Benzenetricarboxylic Acid in a mixture of DMF, ethanol, and deionized water.

    • Seal the mixture in a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

    • After cooling, collect the precipitate by centrifugation, wash with DMF and ethanol, and dry in a vacuum oven.

  • Step 2: Sulfidation to form Cd-MOF/S:

    • Disperse the prepared Cd-MOF in an aqueous solution of Sodium Sulfide.

    • Stir the suspension for a set time to allow for the sulfidation process.

    • Collect the resulting Cd-MOF/S product by centrifugation, wash with deionized water and ethanol, and dry.

  • Step 3: Incorporation of Ni–NiO:

    • Disperse the Cd-MOF/S in an ethanol solution containing Nickel(II) Nitrate Hexahydrate.

    • Stir the mixture to ensure uniform distribution.

    • Dry the mixture to remove the solvent.

    • Calcine the resulting powder in a tube furnace under a nitrogen atmosphere at a specific temperature (e.g., 350 °C) for a defined duration to form the final Cd-MOF/S/Ni–NiO composite.

1.3. Photocatalytic Oxidation Reaction

  • Reactor Setup:

    • Use a quartz photoreactor with a suitable light source (e.g., a 300W Xenon lamp with a cutoff filter for visible light irradiation).

    • Maintain a constant temperature using a circulating water jacket.

    • Use a magnetic stirrer to ensure the catalyst is suspended uniformly in the reaction mixture.

  • Procedure:

    • Disperse a specific amount of the Cd-MOF/S/Ni–NiO photocatalyst (e.g., 50 mg) in an aqueous solution of 2-Phenoxy-1-phenylethanol (e.g., 50 mL of a 10 mM solution).

    • Purge the suspension with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

    • Turn on the light source to initiate the photocatalytic reaction.

    • At regular intervals, withdraw aliquots of the reaction mixture using a syringe fitted with a filter to remove catalyst particles.

    • Analyze the collected samples to determine the concentration of the substrate and the products.

1.4. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of 2-Phenoxy-1-phenylethanol and the major reaction products. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the various reaction intermediates and final products.

Protocol 2: Photocatalytic Oxidation using g-C3N4

This protocol outlines the synthesis of g-C3N4 and its application in the photocatalytic degradation of 2-Phenoxy-1-phenylethanol.

2.1. Materials

  • Melamine (B1676169)

  • 2-Phenoxy-1-phenylethanol

  • Acetonitrile (or other suitable solvent)

  • Deionized Water

  • Nitrogen Gas (for purging)

2.2. Synthesis of g-C3N4 Photocatalyst

  • Place a specific amount of melamine in a covered ceramic crucible.

  • Heat the crucible in a muffle furnace to a high temperature (e.g., 550 °C) for a set duration (e.g., 4 hours).

  • Allow the furnace to cool to room temperature.

  • The resulting yellow solid is ground into a fine powder to obtain bulk g-C3N4.

2.3. Photocatalytic Oxidation Reaction

  • Reactor Setup:

    • Similar to the setup described in Protocol 1, using a photoreactor with a visible light source.

  • Procedure:

    • Disperse a specific amount of the g-C3N4 photocatalyst (e.g., 50 mg) in a solution of 2-Phenoxy-1-phenylethanol in a suitable solvent like acetonitrile (e.g., 50 mL).

    • Purge the suspension with nitrogen gas.

    • Irradiate the mixture with visible light while maintaining constant stirring.

    • Collect and filter samples at regular time intervals for analysis.

2.4. Analytical Methods

  • HPLC and GC-MS: As described in Protocol 1, to monitor the degradation of the substrate and the formation of products such as benzaldehyde, benzoic acid, and benzyl formate.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathways for the photocatalytic oxidation of 2-Phenoxy-1-phenylethanol.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis (Cd-MOF/S/Ni-NiO or g-C3N4) Characterization Catalyst Characterization (XRD, SEM, etc.) Catalyst_Synthesis->Characterization Reactor_Setup Reactor Setup (Catalyst + Substrate Solution) Characterization->Reactor_Setup Purging N2 Purging Reactor_Setup->Purging Irradiation Light Irradiation Purging->Irradiation Sampling Periodic Sampling Irradiation->Sampling Filtration Sample Filtration Sampling->Filtration Analysis HPLC / GC-MS Analysis Filtration->Analysis Data_Processing Data Processing (Quantification & Identification) Analysis->Data_Processing

Caption: General experimental workflow for photocatalytic oxidation studies.

Reaction_Pathway_CdMOF 2-Phenoxy-1-phenylethanol 2-Phenoxy-1-phenylethanol Intermediate_Radical Intermediate Radical (C-O or C-C bond cleavage) 2-Phenoxy-1-phenylethanol->Intermediate_Radical h+ oxidation 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanol->2-Phenoxy-1-phenylethanone Selective oxidation Phenol Phenol Intermediate_Radical->Phenol Acetophenone Acetophenone Intermediate_Radical->Acetophenone

Caption: Proposed reaction pathway with Cd-MOF/S/Ni-NiO catalyst.[4]

Reaction_Pathway_gC3N4 2-Phenoxy-1-phenylethanol 2-Phenoxy-1-phenylethanol Benzaldehyde Benzaldehyde 2-Phenoxy-1-phenylethanol->Benzaldehyde Visible light (Cβ-O cleavage) Benzyl_Formate Benzyl_Formate 2-Phenoxy-1-phenylethanol->Benzyl_Formate 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanol->2-Phenoxy-1-phenylethanone minor pathway Benzoic_Acid Benzoic_Acid Benzaldehyde->Benzoic_Acid Further oxidation (ROS)

Caption: Proposed reaction pathway with g-C3N4 catalyst.[3]

References

Troubleshooting & Optimization

improving LC-MS signal for 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LC-MS Analysis. This guide provides troubleshooting advice and frequently asked questions to help you improve the LC-MS signal for 2-Phenoxy-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or non-existent LC-MS signal for 2-Phenoxy-1-phenylethanol?

A1: 2-Phenoxy-1-phenylethanol is a relatively neutral molecule, lacking strongly acidic or basic functional groups. This characteristic can lead to inefficient ionization in electrospray ionization (ESI), which typically relies on the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions.[1] To achieve a robust signal, optimization of the mobile phase and mass spectrometer source parameters is critical to promote the formation of adduct ions.

Q2: What is the recommended ionization mode and polarity for this compound?

A2: For neutral molecules like 2-Phenoxy-1-phenylethanol, positive ion mode ESI is generally the preferred starting point. Instead of relying on protonation, focus on forming adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[2][3] If ESI fails to provide adequate sensitivity, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, as it is often more effective for less polar compounds.[4]

Q3: How can I modify my mobile phase to enhance the signal?

A3: Mobile phase composition is crucial for ionization efficiency.[5] The use of high-purity, LC-MS grade solvents is essential to minimize background noise.[5][6] Introducing additives that provide a consistent source of cations for adduct formation is highly recommended. Ammonium formate (B1220265) or ammonium acetate (B1210297) at concentrations around 10 mM are excellent choices for promoting the formation of [M+NH₄]⁺ adducts, which can significantly boost the signal.[7][8]

Q4: My signal is inconsistent between runs. What are the likely causes?

A4: Inconsistent signal intensity is often due to matrix effects, contamination, or unstable spray conditions.[1][9]

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the analyte signal.[1] Improving sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can mitigate this issue.[4]

  • Contamination: Residual contaminants in the LC system, ion source, or from solvents can create high background noise and signal instability.[9][10]

  • Spray Stability: Ensure that MS source parameters, such as gas flows and temperatures, are optimized to maintain a stable and consistent spray.[5]

Q5: What are the expected fragmentation patterns for 2-Phenoxy-1-phenylethanol in MS/MS?

A5: Alcohols commonly fragment through two main pathways: alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule).[11] The ether linkage also provides a potential site for fragmentation. Understanding these patterns is key to developing a sensitive Multiple Reaction Monitoring (MRM) method for quantification.

Troubleshooting Guide

Problem: Low Signal Intensity or Poor Sensitivity

A weak signal is the most common issue encountered with neutral molecules. Follow these steps systematically to diagnose and resolve the problem.

Logical Troubleshooting Workflow for Low MS Signal

LowSignalTroubleshooting start_node Low or No Signal Detected p1 Perform Direct Infusion Analysis of Analyte Standard start_node->p1 Start Here decision_node decision_node process_node process_node end_node Signal Improved d1 Is a Stable Signal Observed? p1->d1 p2 Optimize MS Source Parameters (Voltages, Gas, Temp) d1->p2 No p4 Problem is Likely Chromatographic d1->p4 Yes p3 Modify Mobile Phase (Add Ammonium Formate) p2->p3 p5 Check LC Conditions: - Column Integrity - Mobile Phase Quality - Gradient Profile p4->p5 p3->d1 Re-evaluate p6 Address Matrix Effects: - Improve Sample Cleanup (SPE/LLE) - Adjust Gradient to Separate  from Interferences p5->p6 p6->end_node

Caption: A step-by-step decision tree for troubleshooting low LC-MS signal.

1. Optimize Ionization Source Parameters The instrument's source settings must be tuned specifically for 2-Phenoxy-1-phenylethanol.[10] Perform a direct infusion of a standard solution to find the optimal settings without chromatographic interference.

ParameterTypical Starting RangePurpose & Effect on Signal
Capillary/Spray Voltage 2.5 - 4.5 kV (Positive ESI)Drives the electrospray process; optimal voltage stabilizes the spray and maximizes ion formation.
Nebulizing Gas Flow Instrument DependentAids in droplet formation; too low results in a wet spray, too high can destabilize it.[5]
Drying Gas Flow Instrument DependentFacilitates solvent evaporation; must be sufficient to desolvate ions before they enter the mass analyzer.[5]
Drying Gas Temperature 250 - 400 °CIncreases desolvation efficiency. Caution: Excessively high temperatures can cause thermal degradation of the analyte.[5]
Source Position Instrument DependentThe physical position of the ESI probe relative to the MS inlet is critical for optimal ion sampling.

2. Enhance Ionization with Mobile Phase Modifiers If direct infusion yields a poor signal, the issue lies with ionization efficiency. Modifying the mobile phase is the most effective solution.

AdditiveTypical ConcentrationRecommended ModePurpose
Ammonium Formate 5 - 10 mMPositive ESIProvides NH₄⁺ ions to form stable [M+NH₄]⁺ adducts, often the most intense ion for neutral molecules.[8]
Ammonium Acetate 5 - 10 mMPositive or Negative ESISimilar to ammonium formate; can be used in both polarities.[8][12]
Formic Acid 0.05 - 0.1%Positive ESIPromotes protonation ([M+H]⁺), though may be less effective for this specific compound. Can improve peak shape.[1]
Sodium Acetate ~1 mMPositive ESICan be used to intentionally form [M+Na]⁺ adducts if they provide the best sensitivity.

Potential Ionization Pathways for 2-Phenoxy-1-phenylethanol

IonizationPathways analyte 2-Phenoxy-1-phenylethanol (M, MW=214.26) M_H [M+H]⁺ m/z 215.27 analyte->M_H + H⁺ (e.g., Formic Acid) M_Na [M+Na]⁺ m/z 237.25 analyte->M_Na + Na⁺ (Trace Cation) M_NH4 [M+NH₄]⁺ m/z 232.29 analyte->M_NH4 + NH₄⁺ (Ammonium Formate) ion ion

Caption: Common ionization pathways in ESI+ for 2-Phenoxy-1-phenylethanol.

Experimental Protocols

Protocol 1: Direct Infusion Analysis for Compound Optimization

This protocol is designed to determine the optimal MS source parameters and most abundant ion for your analyte.

  • Prepare Analyte Solution: Create a 1 µg/mL solution of 2-Phenoxy-1-phenylethanol in a solvent mixture that mimics your intended mobile phase (e.g., 50:50 Acetonitrile:Water with 10 mM Ammonium Formate).

  • Setup Infusion: Deliver the solution directly to the MS source using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire Data: Set the mass spectrometer to scan a mass range that includes all potential ions (e.g., m/z 100-300).

  • Optimize Parameters: While infusing, manually adjust one source parameter at a time (e.g., capillary voltage, gas temperature) to maximize the signal intensity of the target ion (likely the [M+NH₄]⁺ adduct at m/z 232.29).[10]

  • Record Optimal Settings: Once the strongest, most stable signal is achieved, document the final source parameters. These will be your starting point for the full LC-MS method.

Protocol 2: Generic Starting LC-MS Method

Use this method as a baseline for analysis, to be further refined based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column)[3]
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 - 5 µL
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Acquisition Full Scan (m/z 150-350) or Targeted SIM/MRM on the [M+NH₄]⁺ ion (m/z 232.29).
Source Parameters Use settings determined from Protocol 1.

References

addressing deuterium exchange in 2-Phenoxy-1-phenylethanol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenoxy-1-phenylethanol-d2.

Frequently Asked Questions (FAQs)

Q1: What is deuterium (B1214612) exchange and why is it a concern for this compound?

A1: Deuterium exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent.[1][2] For this compound, the deuterium atoms are located on the hydroxyl group and the adjacent carbon. The hydroxyl deuterium is particularly susceptible to exchange with protic solvents (e.g., water, methanol). This "back-exchange" can lead to inaccurate results in quantitative analyses, as the deuterated standard effectively converts back to its unlabeled form.[1][3]

Q2: What are the primary factors that influence the rate of deuterium exchange?

A2: The rate of deuterium exchange is primarily influenced by:

  • pH: Exchange is catalyzed by both acids and bases. The minimum rate of exchange for many compounds is typically between pH 2.5 and 3.[1][2]

  • Temperature: Higher temperatures significantly accelerate the rate of exchange.[1][2]

  • Solvent: Protic solvents, which can donate protons (e.g., water, alcohols), facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) are preferred when possible.[1]

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (like the oxygen in the hydroxyl group) are more prone to exchange than those on carbon atoms.[1]

Q3: How can I minimize deuterium exchange during my experiments?

A3: To minimize deuterium exchange, it is recommended to:

  • Control pH: Maintain the pH of your solutions, including mobile phases for chromatography, between 2.5 and 7.[1] For quenching exchange reactions, rapidly lowering the pH to around 2.5 is effective.[2]

  • Maintain Low Temperatures: Store and analyze samples at low temperatures, such as 4°C, to slow down the exchange rate.[1][3]

  • Use Aprotic Solvents: Whenever the experimental protocol allows, use aprotic solvents to prepare stock solutions and dilute samples.[1]

  • Minimize Exposure to Protic Solvents: If protic solvents are necessary, minimize the time the sample is in contact with them.[2]

Q4: I am observing a peak in my mass spectrum that corresponds to the unlabeled 2-Phenoxy-1-phenylethanol. What could be the cause?

A4: This is a strong indication of deuterium back-exchange.[1] The deuterium on the hydroxyl group of your this compound is likely being replaced by a proton from your solvent or mobile phase. Review your sample preparation and analytical conditions, paying close attention to solvent choice, pH, and temperature.[1][3]

Q5: Can I use NMR spectroscopy to monitor deuterium exchange?

A5: Yes, ¹H NMR spectroscopy is an excellent technique for monitoring deuterium exchange. The signal corresponding to the hydroxyl proton will decrease in intensity or disappear completely if the deuterium on the oxygen is exchanged for a proton. Conversely, if the deuterium on the carbon is exchanged, a new signal will appear in the proton spectrum. Adding a small amount of D₂O to your sample can be used as a diagnostic tool; the disappearance of a peak confirms it is an exchangeable proton, such as the one in a hydroxyl group.[4]

Troubleshooting Guides

Issue 1: Inconsistent Quantitative Results in LC-MS Analysis
Symptom Possible Cause Troubleshooting Steps
Poor linearity of calibration curveDeuterium back-exchange occurring at different rates across concentrations.1. Solvent and pH Check: Ensure the mobile phase and sample diluent are at a pH that minimizes exchange (ideally pH 2.5-3).[1] 2. Temperature Control: Use a cooled autosampler (e.g., 4°C) to prevent exchange while samples are waiting for injection.[1] 3. Method Optimization: Shorten the LC gradient time to reduce the exposure of the analyte to the protic mobile phase.[2]
High variability between replicate injectionsInconsistent back-exchange due to slight variations in waiting time or temperature.1. Immediate Analysis: Analyze samples immediately after preparation. 2. Consistent Timing: Ensure a consistent time interval between sample preparation and injection for all samples and standards.
Presence of unlabeled analyte peakSignificant deuterium back-exchange.1. Aprotic Solvent Preparation: Prepare stock solutions in a high-purity aprotic solvent. 2. Verify Isotopic Purity: Consult the certificate of analysis for the isotopic purity of your standard.
Issue 2: Unexpected NMR Spectral Features
Symptom Possible Cause Troubleshooting Steps
Disappearance or reduction of expected deuterium-labeled signals in ¹H NMRDeuterium exchange with residual protons in the NMR solvent.1. Use High-Purity Deuterated Solvents: Ensure the deuterated solvent is of high isotopic purity. 2. Drying: Lyophilize the sample to remove any residual water before dissolving in the deuterated solvent.[2]
Appearance of new proton signals where deuterium should beBack-exchange of deuterium on the carbon atom.1. Investigate Sample Handling: Review all sample handling steps for exposure to acidic or basic conditions that might facilitate C-D exchange. 2. Confirm with D₂O: Add a drop of D₂O to the NMR tube. If the new signal is from an exchangeable proton (unlikely for a C-H bond but good practice), it will disappear.[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions to Minimize Deuterium Exchange
  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use a high-purity, dry, aprotic solvent such as acetonitrile or tetrahydrofuran.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the standard in the chosen aprotic solvent. Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically 4°C or lower) to minimize evaporation and potential moisture ingress.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase or a compatible aprotic solvent immediately before analysis.

Protocol 2: LC-MS/MS Analysis with Minimized Back-Exchange
  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water (to achieve a pH of ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Use a rapid gradient to minimize the analysis time.

    • Column Temperature: Maintain the column at a low temperature if possible, though this may affect chromatographic performance.

  • Sample Preparation:

    • Dilute the sample in a solvent that is compatible with the initial mobile phase conditions.

    • Keep samples in a cooled autosampler (4°C) throughout the analysis.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in either positive or negative mode.

    • Monitor the appropriate precursor and product ions for both the deuterated standard and the unlabeled analyte.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (Aprotic Solvent) working_solution Prepare Working Solution stock_solution->working_solution lc_separation LC Separation (Low Temp, Acidic pH) working_solution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Deuterium Exchange start Inconsistent Results or Unlabeled Analyte Peak check_ph Is pH of mobile phase and solvent ~2.5-3? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_temp Is autosampler cooled (e.g., 4°C)? check_ph->check_temp Yes adjust_ph->check_temp cool_autosampler Set autosampler to a lower temperature check_temp->cool_autosampler No check_solvent Is an aprotic solvent used for stock solution? check_temp->check_solvent Yes cool_autosampler->check_solvent use_aprotic Re-prepare stock with dry aprotic solvent check_solvent->use_aprotic No end Re-analyze Samples check_solvent->end Yes use_aprotic->end

Caption: A logical flowchart for troubleshooting unexpected deuterium exchange.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-Phenoxy-1-phenylethanol.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of 2-Phenoxy-1-phenylethanol.

High-Performance Liquid Chromatography (HPLC)

Symptom Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte. 4. Column Degradation: Loss of stationary phase or contamination.1. Dilute the sample. 2. Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH. For acidic compounds, a lower pH is generally better. 4. Replace the column.
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation. 2. Temperature Variations: The column temperature is not stable. 3. Pump Malfunction: Inconsistent flow rate. 4. Column Equilibration: The column is not fully equilibrated with the mobile phase.1. Prepare fresh mobile phase and degas it properly. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning. 4. Equilibrate the column for a sufficient time before injection.
No Peaks or Very Small Peaks 1. Injection Issue: The autosampler or syringe is not working correctly. 2. Detector Malfunction: The detector is not set to the correct wavelength or is not functioning. 3. Sample Degradation: The analyte has degraded in the sample vial. 4. System Leak: A leak in the system is preventing the sample from reaching the detector.1. Manually inject a standard to verify the injection process. 2. Check the detector settings and perform a diagnostic test. 3. Prepare a fresh sample. 4. Perform a leak test on the system. [1]
Split Peaks 1. Contamination: The guard column or the inlet of the analytical column is contaminated. 2. Channeling in the Column: A void has formed in the column packing. 3. Sample Solvent Incompatibility: The sample solvent is too different from the mobile phase.1. Replace the guard column and clean the analytical column inlet. 2. Replace the column. [1] 3. Dissolve the sample in the mobile phase.

Gas Chromatography (GC)

Symptom Possible Cause Suggested Solution
Peak Tailing 1. Active Sites in the System: The liner, column, or detector has active sites. 2. Column Temperature Too Low: The analyte is condensing on the column. 3. Carrier Gas Flow Rate Too Low: Insufficient flow to move the analyte through the column.1. Use a deactivated liner and column. Condition the column. [2] 2. Increase the column temperature. [2] 3. Increase the carrier gas flow rate.
Ghost Peaks 1. Contamination: Contamination in the syringe, inlet, or carrier gas. 2. Septum Bleed: The septum is degrading and releasing volatile compounds.1. Clean the syringe and inlet. Use high-purity carrier gas. [3] 2. Replace the septum with a high-quality, low-bleed septum.
Broad Peaks 1. Injection Technique: Slow injection or large injection volume. 2. Dead Volume: Excessive dead volume in the inlet or detector connections. 3. Column Degradation: The stationary phase is degraded.1. Use a fast injection and optimize the injection volume. 2. Ensure proper column installation and minimize the use of connectors. 3. Replace the column.
Baseline Drift 1. Column Bleed: The stationary phase is degrading at high temperatures. 2. Contaminated Carrier Gas: Impurities in the carrier gas. 3. Detector Contamination: The detector is contaminated.1. Condition the column. Do not exceed the column's maximum temperature. [2] 2. Install or replace gas purifiers. [2] 3. Clean the detector according to the manufacturer's instructions. [3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 2-Phenoxy-1-phenylethanol?

A1: A good starting point for reversed-phase HPLC analysis of 2-Phenoxy-1-phenylethanol would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[4] You can start with a gradient elution to determine the approximate retention time and then optimize the isocratic or gradient conditions for better separation. UV detection at around 254 nm is a suitable choice for this compound.[5]

Q2: How can I improve the resolution between the enantiomers of 2-Phenoxy-1-phenylethanol?

A2: For chiral separation, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for separating enantiomers of aromatic alcohols.[6][7] Optimization of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving good resolution.[8][9] Adjusting the mobile phase composition and temperature can significantly impact selectivity.[6]

Q3: My GC analysis of 2-Phenoxy-1-phenylethanol shows significant peak tailing. What should I do?

A3: Peak tailing for polar compounds like 2-Phenoxy-1-phenylethanol in GC is often due to interactions with active sites in the system.[10] Ensure you are using a deactivated inlet liner and a column suitable for polar analytes. Conditioning the column at a high temperature before use can help passivate active sites. If the problem persists, consider derivatization of the hydroxyl group to make the analyte less polar.

Q4: What detector is most suitable for the analysis of 2-Phenoxy-1-phenylethanol?

A4: For HPLC, a UV detector is the most common and effective choice due to the aromatic nature of 2-Phenoxy-1-phenylethanol. For GC, a Flame Ionization Detector (FID) is a robust and sensitive option.[11] If identification confirmation is required, a Mass Spectrometer (MS) can be coupled with either HPLC or GC.

Experimental Protocols

HPLC Method for Purity Assessment of 2-Phenoxy-1-phenylethanol (Adapted from a similar compound)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

GC Method for the Analysis of 2-Phenoxy-1-phenylethanol (Adapted from a similar compound)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: BP5 capillary column (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[11]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.[11]

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Quantitative Data

Table 1: Chiral HPLC Separation Parameters for 1-Phenylethanol (B42297) Derivatives (for reference)

Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)AnalytesReference
Chiracel OB-Hn-hexane/isopropanol (90/10)Not SpecifiedNot Specified1-phenylethanol derivatives[8][9]
Chiracel OB-Hn-hexane/isopropanol (85/15)Not SpecifiedNot Specified1-phenylethanol derivatives[8][9]
Lux Cellulose-3n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15)115(R,S)-1-phenylethanol[5]

Visualizations

TroubleshootingWorkflow start Problem Observed in Chromatogram pressure Check System Pressure start->pressure pressure_ok Pressure OK? pressure->pressure_ok leaks Inspect for Leaks leaks_found Leaks Found? leaks->leaks_found peak_shape Evaluate Peak Shape (Tailing, Fronting, Splitting) peak_ok Peak Shape OK? peak_shape->peak_ok retention Check Retention Time Stability retention_ok Retention OK? retention->retention_ok baseline Analyze Baseline (Noise, Drift) baseline_ok Baseline OK? baseline->baseline_ok pressure_ok->leaks Yes fix_blockage Address Blockage (e.g., replace frit, column) pressure_ok->fix_blockage No leaks_found->peak_shape No fix_leak Tighten/Replace Fittings leaks_found->fix_leak Yes peak_ok->retention Yes optimize_method Optimize Method Parameters (e.g., mobile phase, temperature) peak_ok->optimize_method No retention_ok->baseline Yes check_system Check System Stability (e.g., pump, oven) retention_ok->check_system No clean_system Clean/Replace Components (e.g., detector, column) baseline_ok->clean_system No end_good Separation Optimized baseline_ok->end_good Yes end_bad Consult Instrument Manual or Technical Support fix_blockage->end_bad fix_leak->pressure optimize_method->peak_shape check_system->retention clean_system->baseline

Caption: Troubleshooting workflow for chromatographic separation.

ParameterRelationships cluster_parameters Adjustable Parameters cluster_outcomes Separation Quality mobile_phase Mobile Phase (Composition, pH) resolution Resolution mobile_phase->resolution affects selectivity retention_time Retention Time mobile_phase->retention_time column Stationary Phase (Chemistry, Dimensions) column->resolution primary determinant column->retention_time temperature Column Temperature temperature->resolution temperature->retention_time flow_rate Flow Rate flow_rate->retention_time analysis_time Analysis Time flow_rate->analysis_time inversely related sample Sample (Concentration, Solvent) peak_shape_out Peak Shape sample->peak_shape_out resolution->peak_shape_out

References

Technical Support Center: Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when using deuterated internal standards.

Problem 1: Inconsistent or decreasing internal standard signal throughout an analytical run.

Possible Cause: Isotopic back-exchange, where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2] This leads to a decrease in the deuterated internal standard's signal and a potential increase in the signal of the unlabeled analyte.[2]

Troubleshooting Steps:

  • Assess Stability: Perform an experiment to evaluate the stability of the deuterated internal standard in your sample matrix and analytical solvents over time. A significant decrease (e.g., >15-20%) in the internal standard signal in incubated samples compared to a time-zero sample suggests instability.[3]

  • Control Temperature: Maintain low temperatures during all sample preparation and storage steps (e.g., on an ice bath or at 4°C).[1] Higher temperatures accelerate the rate of isotopic exchange.[1][3]

  • Control pH: The rate of back-exchange is pH-dependent and is often minimized at a slightly acidic pH of around 2.5.[1][3] Avoid highly acidic or basic conditions during sample preparation and analysis.[4][5]

  • Minimize Exposure Time: Reduce the time the deuterated standard is in a protic solvent (like water or methanol).[1] Using faster liquid chromatography gradients can also limit the opportunity for back-exchange to occur.[1]

  • Check Label Position: Ensure the deuterium labels are on chemically stable, non-exchangeable positions. Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][2][5]

Problem 2: Poor reproducibility of the analyte/internal standard area ratio.

Possible Cause: Differential matrix effects, where the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement.[4][6] This can happen if there is a slight chromatographic separation between the analyte and the internal standard.[6][7]

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard to confirm they co-elute perfectly.[8] Even minor shifts in retention time can lead to differential matrix effects.[7]

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution.

  • Assess Matrix Effects: Conduct a matrix effect experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.

  • Improve Sample Cleanup: Enhance sample preparation methods (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.[8]

  • Consider a Different Internal Standard: If co-elution cannot be achieved or differential matrix effects persist, consider using an internal standard with a different deuteration pattern or a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.[3][9]

Problem 3: The calibration curve is non-linear, especially at higher concentrations.

Possible Cause: Isotopic contribution from the analyte to the internal standard's mass channel, or contamination of the internal standard with the unlabeled analyte.[2][4]

Troubleshooting Steps:

  • Check for Isotopic Interference: Analyze a high-concentration standard of the unlabeled analyte and monitor the mass-to-charge ratio (m/z) of the deuterated internal standard. A detectable signal indicates that a natural isotope of the analyte is interfering with the internal standard.[2]

  • Assess Internal Standard Purity: Analyze a sample containing only the deuterated internal standard and monitor the m/z of the unlabeled analyte. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[4][10]

  • Use a Higher Mass-Labeled Standard: Employ an internal standard with a greater number of deuterium atoms (e.g., d5 or higher) to shift its mass further from the analyte's natural isotope cluster.[2][11]

  • Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate. A very low concentration can be more significantly affected by isotopic interference from a high concentration of the analyte.[2]

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a problem?

A1: Isotopic back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard with hydrogen atoms from the sample matrix, solvents, or mobile phase.[1][2] This is problematic because mass spectrometry distinguishes between the analyte and the internal standard based on their mass difference. If the internal standard loses its deuterium, its signal will decrease, leading to an inaccurate calculation of the analyte-to-internal standard ratio and an overestimation of the analyte's concentration.[2]

Q2: What factors influence the rate of isotopic back-exchange?

A2: The rate of back-exchange is influenced by several factors, summarized in the table below.

FactorInfluence on Back-ExchangeRecommendations
Label Position Deuterium on heteroatoms (-OH, -NH, -SH) or carbons alpha to carbonyls are more labile.[1][2][4]Use standards with labels on stable, non-exchangeable positions.[1]
Temperature Higher temperatures increase the rate of exchange.[1][3]Perform sample preparation and analysis at low temperatures (e.g., 0-4°C).[1]
pH Exchange is catalyzed by both acidic and basic conditions; the rate is lowest around pH 2.5.[1][3]Maintain pH around 2.5 during sample processing and chromatography.[1]
Solvent Composition Protic solvents like water and methanol (B129727) facilitate back-exchange.[1][3]Minimize the time the standard is in protic solvents.[1]

Q3: Can deuterated internal standards completely eliminate matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[6][7] A phenomenon known as the "isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated internal standard.[6] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[6][7] This is referred to as differential matrix effects.[4]

Q4: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?

A4: Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled internal standards should be considered when you encounter persistent issues with isotopic exchange or chromatographic shifts with your deuterated standard.[2][3] ¹³C and ¹⁵N labels are not susceptible to back-exchange and generally do not cause the same degree of chromatographic shift, making them a more robust, albeit often more expensive, choice for high-accuracy quantitative assays.[3][9]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange is occurring under specific analytical conditions.[3]

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix and immediately process it using your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours).

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[3]

  • Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.[3]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[3]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[3]

Protocol 2: Evaluating Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[6]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.[4]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[12]

Quantitative Data Summary

The following table summarizes hypothetical data from a stability experiment as described in Protocol 1, demonstrating the impact of temperature and pH on the stability of a deuterated internal standard.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Control (T=0)047.00%No
Matrix A4257.418%Yes
Matrix B447.45%No
Solvent A4258.035%Yes
Solvent B444.0<2%No

Interpretation: The data indicates that the internal standard is unstable at room temperature, particularly in a slightly basic solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[3]

Visualizations

Troubleshooting_Workflow start Inconsistent IS Signal or Poor Reproducibility check_stability Assess IS Stability (Protocol 1) start->check_stability is_stable Is the IS Stable? check_stability->is_stable check_coelution Verify Analyte/IS Co-elution is_stable->check_coelution Yes optimize_conditions Optimize Temp & pH for Stability is_stable->optimize_conditions No coelutes Do they co-elute? check_coelution->coelutes assess_matrix_effect Assess Matrix Effects (Protocol 2) coelutes->assess_matrix_effect Yes optimize_cleanup Optimize Sample Cleanup coelutes->optimize_cleanup No differential_me Differential Matrix Effects? assess_matrix_effect->differential_me differential_me->optimize_cleanup Yes end_ok Assay Performance Acceptable differential_me->end_ok No optimize_cleanup->check_coelution consider_new_is Consider New IS (e.g., ¹³C-labeled) optimize_cleanup->consider_new_is consider_new_is->end_ok optimize_conditions->check_stability

Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.

Internal_Standard_Selection main Key Considerations for Deuterated IS Selection purity Isotopic Purity (≥98% enrichment) main->purity label_pos Label Position (on stable C-H bonds) main->label_pos mass_shift Mass Shift (≥ 3 amu difference) main->mass_shift coelution Co-elution with Analyte main->coelution

Caption: Key decision points for selecting a suitable deuterated internal standard.

References

Technical Support Center: Analysis of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of 2-Phenoxy-1-phenylethanol by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and mitigate ion suppression for 2-Phenoxy-1-phenylethanol analysis.

Problem: Low signal intensity or poor sensitivity for 2-Phenoxy-1-phenylethanol.

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte.[2][3]

Troubleshooting Steps & Solutions

Strategy Description Expected Improvement
1. Sample Preparation Optimization The most effective way to combat ion suppression is by removing interfering matrix components before LC-MS analysis.[1][3]Significant improvement in signal intensity and reproducibility.
Solid-Phase Extraction (SPE)A highly selective method to isolate 2-Phenoxy-1-phenylethanol from complex matrices like plasma or urine, effectively removing salts, phospholipids, and other interferences.[3]>80% reduction in matrix effects.
Liquid-Liquid Extraction (LLE)A sample cleanup technique that partitions the analyte into an immiscible organic solvent, leaving behind many matrix interferences.[1][3]60-80% reduction in matrix effects.
Protein Precipitation (PPT)A simpler but less effective method that removes proteins but may leave behind other interfering substances like phospholipids.[3]20-40% reduction in matrix effects.
Sample DilutionDiluting the sample can reduce the concentration of interfering matrix components. This is a straightforward approach but may not be suitable for trace-level analysis.[1][4]Variable, depends on the extent of dilution and initial analyte concentration.
2. Chromatographic Separation Improvement Optimizing the separation of 2-Phenoxy-1-phenylethanol from co-eluting matrix components can significantly reduce ion suppression.[1]50-90% signal recovery depending on the extent of co-elution.
Gradient ModificationAdjusting the mobile phase gradient can alter the elution profile, separating the analyte from the suppression zone.[3]Can significantly improve signal if co-elution is the primary issue.
Column Chemistry ChangeUtilizing a column with a different stationary phase can change selectivity and resolve the analyte from interferences.[3]Can provide a dramatic improvement in separation and reduce ion suppression.
Flow Rate ReductionLowering the flow rate can enhance ionization efficiency and reduce the impact of matrix components.[1][4]Can improve signal-to-noise for certain analytes.
3. Mass Spectrometer Parameter Optimization Fine-tuning the ion source parameters can help minimize the impact of ion suppression.Moderate improvement, often used in conjunction with other techniques.
Ionization Source SelectionAtmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[4]May provide a more stable signal in the presence of matrix.
Ion Source Parameter AdjustmentOptimizing parameters like gas flows, temperature, and voltages can improve analyte desolvation and ionization.[5]Can lead to a 10-30% improvement in signal intensity.
4. Use of Internal Standards Incorporating an internal standard can compensate for signal variability caused by ion suppression.Improved accuracy and precision of quantification.
Stable Isotope-Labeled Internal Standard (SIL-IS)The ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[3]Significantly improves the reliability of quantitative results.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for extracting 2-Phenoxy-1-phenylethanol from plasma using a polymeric reversed-phase SPE sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol outlines a general LLE procedure for extracting 2-Phenoxy-1-phenylethanol from urine.

  • Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution and 100 µL of 1M sodium hydroxide.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for 2-Phenoxy-1-phenylethanol analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as 2-Phenoxy-1-phenylethanol, due to the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1][3]

Q2: How can I determine if my 2-Phenoxy-1-phenylethanol analysis is affected by ion suppression?

A2: A common method is the post-column infusion experiment.[6] A solution of 2-Phenoxy-1-phenylethanol is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.

Q3: Which sample preparation technique is best for reducing ion suppression for 2-Phenoxy-1-phenylethanol in a complex matrix like blood?

A3: For complex matrices, Solid-Phase Extraction (SPE) is often the most effective technique for removing a wide range of interferences and minimizing ion suppression.[3] Liquid-Liquid Extraction (LLE) is also a good option.[1][3] Protein precipitation is a simpler but generally less effective method for removing all sources of ion suppression.[3]

Q4: Can changing my LC method help reduce ion suppression?

A4: Yes, optimizing your chromatographic method can be very effective.[1] By adjusting the mobile phase gradient or changing the analytical column, you can separate 2-Phenoxy-1-phenylethanol from the interfering matrix components, thereby reducing ion suppression.[3]

Q5: Is it possible to completely eliminate ion suppression?

A5: While it may not always be possible to completely eliminate ion suppression, its effects can be significantly minimized through a combination of effective sample preparation, optimized chromatography, and the use of a suitable internal standard, preferably a stable isotope-labeled version of 2-Phenoxy-1-phenylethanol.[1][3]

Visualizing the Workflow and Concepts

The following diagrams illustrate key workflows and concepts related to troubleshooting ion suppression in the analysis of 2-Phenoxy-1-phenylethanol.

IonSuppressionTroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification Problem Low Signal or Poor Reproducibility for 2-Phenoxy-1-phenylethanol PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion SuppressionConfirmed Ion Suppression Confirmed? PostColumnInfusion->SuppressionConfirmed SamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionConfirmed->SamplePrep Yes Chroma Optimize Chromatography (Gradient, Column) SuppressionConfirmed->Chroma Yes MSParams Adjust MS Parameters (Source, Gas Flow) SuppressionConfirmed->MSParams Yes IS Use Stable Isotope-Labeled Internal Standard SuppressionConfirmed->IS Consider for Quantification Accuracy Validation Re-validate Method SamplePrep->Validation Chroma->Validation MSParams->Validation IS->Validation

Caption: Troubleshooting workflow for ion suppression.

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source Droplet ESI Droplet with Analyte and Matrix Components GasPhaseIon Gas Phase Analyte Ion (To Mass Analyzer) Droplet->GasPhaseIon Ideal Ionization SuppressedIon Reduced Analyte Ion Formation Droplet->SuppressedIon Ion Suppression (Competition for Charge/Surface) Analyte 2-Phenoxy-1-phenylethanol Analyte->Droplet Matrix Matrix Interferences (e.g., Phospholipids, Salts) Matrix->Droplet

Caption: Mechanism of electrospray ion suppression.

MethodDevelopmentLogic Start Start Method Development SamplePrep Select Appropriate Sample Preparation (Consider Matrix Complexity) Start->SamplePrep Chromatography Develop Chromatographic Method (Aim for Separation from Matrix) SamplePrep->Chromatography MS_Tune Tune Mass Spectrometer for 2-Phenoxy-1-phenylethanol Chromatography->MS_Tune MatrixEffect Evaluate Matrix Effects (Post-Column Infusion) MS_Tune->MatrixEffect Decision Ion Suppression Observed? MatrixEffect->Decision Optimization Iteratively Optimize Sample Prep and/or Chromatography Decision->Optimization Yes Finalize Finalize and Validate Method Decision->Finalize No Optimization->MatrixEffect

Caption: Logical workflow for method development.

References

Technical Support Center: Stability of 2-Phenoxy-1-phenylethanol-d2 in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 2-Phenoxy-1-phenylethanol-d2 in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A: Based on the chemical structure, which contains an ether and a secondary alcohol, this compound may be susceptible to degradation under acidic conditions. The ether linkage can undergo acid-catalyzed cleavage, and the benzylic alcohol is prone to dehydration or rearrangement. The presence of deuterium (B1214612) at the C1 position is unlikely to significantly alter the degradation pathways but may have a minor effect on the reaction kinetics (a kinetic isotope effect). Forced degradation studies are essential to determine the intrinsic stability of the molecule.[1][2]

Q2: What are the likely degradation products of this compound in an acidic solution?

A: The primary degradation pathways for 2-Phenoxy-1-phenylethanol in the presence of acid are predicted to be the cleavage of the ether bond and reactions involving the secondary alcohol. Potential degradation products could include phenol, styrene, and phenylacetaldehyde. The exact degradation profile will depend on the specific acidic conditions (e.g., pH, temperature, acid type).

Q3: How can I set up a forced degradation study for this compound under acidic conditions?

A: A typical forced degradation study involves subjecting a solution of the compound to various stress conditions to determine its stability profile.[1][2] For acidic conditions, this generally involves dissolving the compound in an acidic solution (e.g., 0.1 M HCl) and monitoring its degradation over time at a specific temperature. The goal is to achieve a modest level of degradation (e.g., 5-20%) to identify the primary degradation products without completely destroying the parent molecule.[3]

Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradants?

A: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a common and effective technique for separating the parent compound from its degradation products and quantifying them.[2] For structural elucidation of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for volatile degradants.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation is observed under the initial acidic stress conditions. The stress conditions (acid concentration, temperature, time) are too mild.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the temperature (e.g., from room temperature to 50-70°C), or extend the duration of the study.[3]
The compound degrades too rapidly, making it difficult to identify primary degradants. The stress conditions are too harsh.Decrease the acid concentration, lower the temperature, or shorten the time points for analysis. The aim is to achieve a target degradation of 5-20%.[3]
Poor separation between the parent compound and degradation products in the chromatogram. The analytical method is not optimized.Develop a stability-indicating analytical method. This may involve adjusting the mobile phase composition, gradient, column type, or pH of the mobile phase to achieve adequate resolution.
Mass balance is not achieved (the sum of the parent compound and all degradants is less than the initial amount). Some degradation products are not being detected by the analytical method.Ensure your detector is suitable for all potential degradants. Some may lack a chromophore for UV detection. Consider using a universal detector like a mass spectrometer. Also, check for the possibility of volatile degradants that may be lost during sample preparation.

Quantitative Data Summary

Acid Condition Temperature (°C) Time (hours) Initial Concentration (mg/mL) % Parent Compound Remaining % Degradation Major Degradation Products Identified
0.1 M HCl5024e.g., 1.0
0.1 M HCl5048e.g., 1.0
1 M HCl5024e.g., 1.0
1 M HCl7024e.g., 1.0

Experimental Protocols

Protocol: Forced Degradation in Acidic Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solution: Prepare the desired acidic solution (e.g., 0.1 M HCl in water).

  • Stress Sample Preparation:

    • Add a known volume of the stock solution to a volumetric flask.

    • Add the acidic solution to dilute the stock solution to the final target concentration.

    • Mix thoroughly.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution instead of the acidic solution.

  • Incubation:

    • Incubate the stress and control samples at the desired temperature (e.g., 50°C) in a temperature-controlled oven or water bath.

    • Protect the samples from light if photostability is not the focus of the study.

  • Time-Point Sampling:

    • Withdraw aliquots from the stress and control samples at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the aliquots from the stress sample with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the samples as necessary for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

Visualizations

degradation_pathway parent This compound intermediate1 Protonated Ether parent->intermediate1 H+ intermediate2 Protonated Alcohol parent->intermediate2 H+ product1 Phenol intermediate1->product1 Ether Cleavage product2 Styrene-d1 Glycol intermediate1->product2 product3 Styrene-d1 intermediate2->product3 Dehydration product4 Phenylacetaldehyde-d1 intermediate2->product4 Rearrangement

Caption: Plausible degradation pathways of this compound in acidic solution.

experimental_workflow cluster_prep Preparation cluster_stress Stress Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution mix Mix Stock and Acid prep_stock->mix prep_acid Prepare Acidic Solution prep_acid->mix incubate Incubate at Defined Temp mix->incubate sample Sample at Time Points incubate->sample neutralize Neutralize Samples sample->neutralize analyze HPLC/LC-MS Analysis neutralize->analyze data Data Interpretation analyze->data

Caption: General experimental workflow for a forced acid degradation study.

References

Technical Support Center: Enhancing Recovery of 2-Phenoxy-1-phenylethanol from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-Phenoxy-1-phenylethanol from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 2-Phenoxy-1-phenylethanol from plasma?

A1: The three most prevalent techniques for extracting small molecules like 2-Phenoxy-1-phenylethanol from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).[1][2][3] SPE is often preferred for its ability to provide cleaner extracts, which can reduce matrix effects in sensitive analytical methods like LC-MS/MS.[1] Protein precipitation is a simpler and faster method, but may result in less clean samples.[3][4] LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.[2]

Q2: Why is sample pre-treatment important before extraction?

A2: Sample pre-treatment is crucial to ensure optimal analyte retention and to remove interferences from the complex plasma matrix.[5] For plasma samples, this often involves steps like thawing, vortexing for homogeneity, and pH adjustment.[1] Diluting the plasma with a buffer can also be necessary to ensure the sample is in the proper condition for the chosen extraction method.[5] For SPE, pH adjustment can enhance the retention of the analyte on the sorbent.[1]

Q3: What is the "matrix effect" and how can I minimize it?

A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, which can lead to inaccurate quantification.[1] To minimize this, a robust sample cleanup method is essential. Solid-Phase Extraction (SPE) is particularly effective at providing cleaner extracts compared to methods like protein precipitation, thereby reducing matrix effects.[1]

Q4: How can I improve the reproducibility of my extraction method?

A4: Reproducibility is key for reliable bioanalysis. To improve it, ensure that all experimental parameters are tightly controlled. This includes precise volume measurements, consistent timing for incubation and extraction steps, and using a validated and standardized protocol.[6] Automating the workflow, for instance by using 96-well plates for protein precipitation or SPE, can also significantly enhance throughput and reproducibility.[4]

Troubleshooting Guides

Low Analyte Recovery

Q: I am experiencing low recovery of 2-Phenoxy-1-phenylethanol. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from several factors related to your sample preparation and extraction protocol. Here’s a step-by-step guide to troubleshoot this issue:

  • Review Your Sample Pre-treatment:

    • Is the pH of your sample optimized? The pH should be adjusted to ensure the analyte is in a state that is optimal for retention on the SPE sorbent or for partitioning into the organic phase in LLE.[1][5]

    • Are you disrupting protein binding? 2-Phenoxy-1-phenylethanol might be bound to plasma proteins. The addition of an acid, like phosphoric acid, can help precipitate proteins and release the analyte.[1]

  • Check Your Extraction Technique:

    • For SPE:

      • Is the sorbent appropriate? A reversed-phase sorbent is generally suitable for non-polar to moderately polar analytes.[1]

      • Are your wash and elution solvents optimized? The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent. An elution study with varying solvent strengths can help determine the optimal conditions.

      • Are you drying the cartridge sufficiently? Residual aqueous solvent can interfere with the elution of the analyte. Ensure the cartridge is dried under high vacuum for the recommended time.[1][7]

    • For LLE:

      • Is your extraction solvent appropriate? The choice of an organic solvent like methyl tert-butyl ether (MTBE) is critical for efficiently extracting the analyte from the aqueous plasma.[2]

      • Are you performing multiple extractions? A single extraction may not be sufficient. Performing two or three extractions with fresh solvent can improve recovery.

    • For Protein Precipitation:

      • Is the solvent-to-plasma ratio correct? A common ratio is 3:1 (v/v) of organic solvent (e.g., acetonitrile) to plasma.[4][8] Insufficient solvent may lead to incomplete protein precipitation and co-precipitation of the analyte.[3]

      • Is your mixing adequate? Thorough vortexing after adding the precipitating agent is necessary to ensure complete protein precipitation.[9]

  • Investigate Analyte Stability:

    • Is your analyte degrading during the process? Ensure that the pH and temperature conditions throughout the extraction process are not causing degradation of 2-Phenoxy-1-phenylethanol.

Data Presentation

Table 1: Typical Performance Metrics for Different Extraction Methods

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP)
Extraction Recovery (%) > 85%[1]Variable, depends on optimization> 80% (with acetonitrile)[3]
Matrix Effect (%) 90 - 110% (closer to 100% is ideal)[1]Can be significantCan be significant[3]
Precision (%RSD) < 15%[1]< 15% (with optimization)< 6% (with acetonitrile)[3]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[1]Dependent on subsequent analysisDependent on subsequent analysis

Note: These values are representative and may vary depending on the specific analyte, matrix, and laboratory conditions. Method validation is essential.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general starting point for the extraction of 2-Phenoxy-1-phenylethanol from plasma using a reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature and vortex for 10 seconds to ensure homogeneity.[1]

    • To a 500 µL aliquot of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix.[1]

    • Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water through the cartridge. Do not let the sorbent dry out between steps.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a low vacuum to draw the sample through at a flow rate of 1-2 mL/min.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[7]

  • Drying:

    • Dry the cartridge under high vacuum for 5-10 minutes.[1]

  • Elution:

    • Elute the analyte with 1 mL of an appropriate organic solvent (e.g., acetonitrile (B52724)/methanol 90:10 with 0.1% formic acid).[7]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a modified version for the extraction of hydrophobic compounds like 2-Phenoxy-1-phenylethanol.

  • Sample Preparation:

    • To 50 µL of plasma, add internal standards.

    • Add 250 µL of ice-cold methanol to precipitate proteins. Vortex thoroughly.[2]

  • Extraction:

    • Add 750 µL of methyl tert-butyl ether (MTBE) and 650 µL of 25% methanol in water.[2]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing of the phases.

    • Centrifuge to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer (containing the analyte) to a clean tube.[2]

  • Post-Extraction:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for analysis.[2]

Protocol 3: Protein Precipitation (PP)

This is a rapid protocol for sample cleanup, suitable for high-throughput applications.

  • Precipitation:

    • Dispense 600 µL of acetonitrile into the wells of a 96-well protein precipitation plate.[4]

    • Add 200 µL of plasma sample to each well.[4]

    • Cover the plate and vortex for 1-2 minutes to ensure complete protein precipitation.

  • Filtration:

    • Place the precipitation plate on a vacuum manifold connected to a collection plate.

    • Apply vacuum to draw the filtrate through into the collection plate.[4]

  • Analysis:

    • The filtrate in the collection plate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Visualizations

cluster_start Start cluster_methods Extraction Method Selection cluster_end Analysis start Plasma Sample method_choice Evaluate Needs: - Required Cleanliness - Throughput - Method Simplicity start->method_choice spe Solid-Phase Extraction (SPE) (High Cleanliness) method_choice->spe High Sensitivity Needed lle Liquid-Liquid Extraction (LLE) (Moderate Cleanliness) method_choice->lle Moderate Complexity Acceptable pp Protein Precipitation (PP) (High Throughput) method_choice->pp Speed is Critical end_node LC-MS/MS Analysis spe->end_node lle->end_node pp->end_node

Caption: Workflow for selecting a plasma sample preparation method.

cluster_workflow Solid-Phase Extraction (SPE) Workflow pretreatment 1. Sample Pre-treatment (e.g., pH adjustment, protein precipitation) conditioning 2. Cartridge Conditioning (e.g., Methanol, Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Remove Interferences) loading->washing drying 5. Drying (Remove Aqueous Residue) washing->drying elution 6. Elution (Collect Analyte) drying->elution post_elution 7. Post-Elution (Evaporation & Reconstitution) elution->post_elution

Caption: Detailed experimental workflow for Solid-Phase Extraction.

cluster_troubleshooting Troubleshooting Low Analyte Recovery start Low Recovery Observed check_pretreatment Is sample pre-treatment optimal? (pH, protein disruption) start->check_pretreatment check_spe SPE: Is sorbent/solvent choice correct? check_pretreatment->check_spe No optimize_pretreatment Optimize pH and protein disruption method check_pretreatment->optimize_pretreatment Yes check_lle LLE: Is solvent polarity and volume sufficient? check_spe->check_lle No optimize_spe Test different sorbents and elution solvents check_spe->optimize_spe Yes check_pp PP: Is solvent:plasma ratio adequate? check_lle->check_pp No optimize_lle Try different solvents or multiple extractions check_lle->optimize_lle Yes optimize_pp Adjust solvent ratio and mixing time check_pp->optimize_pp Yes end Recovery Improved check_pp->end No optimize_pretreatment->end optimize_spe->end optimize_lle->end optimize_pp->end

Caption: Logical flowchart for troubleshooting low analyte recovery.

References

Technical Support Center: Troubleshooting 2-Phenoxy-1-phenylethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Phenoxy-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common chromatographic issues, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Phenoxy-1-phenylethanol that can affect its chromatographic analysis?

A1: 2-Phenoxy-1-phenylethanol is a polar aromatic compound with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of approximately 214.26 g/mol .[1] Its structure includes a hydroxyl (-OH) group and a phenoxy group, which can lead to secondary interactions with the stationary phase in chromatography, potentially causing peak tailing. It is soluble in organic solvents like ethanol, ether, and chloroform, but insoluble in water.[2]

Q2: What is peak tailing and why is it a problem in the analysis of 2-Phenoxy-1-phenylethanol?

A2: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[3] This can compromise resolution, reduce the accuracy of quantification, and affect the overall reliability of the analytical method.[3] For 2-Phenoxy-1-phenylethanol, its polar nature makes it susceptible to interactions that cause peak tailing.

Q3: What are the primary causes of peak tailing for a compound like 2-Phenoxy-1-phenylethanol in HPLC?

A3: The primary causes of peak tailing for polar aromatic compounds like 2-Phenoxy-1-phenylethanol in HPLC are often related to:

  • Secondary interactions with the stationary phase: The hydroxyl group of 2-Phenoxy-1-phenylethanol can interact with active sites, such as residual silanol (B1196071) groups (Si-OH), on silica-based stationary phases.[4]

  • Mobile phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting peak shape.

  • Column choice: The type of HPLC column, including whether it is end-capped, can significantly impact peak symmetry.

  • Instrumental effects: Issues such as extra-column dead volume or a blocked frit can also contribute to peak tailing.[5]

Q4: Can peak tailing also occur in Gas Chromatography (GC) analysis of 2-Phenoxy-1-phenylethanol?

A4: Yes, peak tailing can also be a significant issue in the GC analysis of 2-Phenoxy-1-phenylethanol. Common causes in GC include:

  • Active sites in the GC system: The polar hydroxyl group can interact with active sites in the injector liner, the column, or connections.

  • Improper column installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path.[6]

  • Column contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.

  • Inappropriate oven temperature program: A starting temperature that is too high can cause poor focusing of the analyte at the head of the column.

Troubleshooting Guides

HPLC Peak Tailing Troubleshooting

If you are experiencing peak tailing during the HPLC analysis of 2-Phenoxy-1-phenylethanol, follow this step-by-step guide to identify and resolve the issue.

HPLC_Troubleshooting start Peak Tailing Observed for 2-Phenoxy-1-phenylethanol check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issue Potential Instrument Issue: - Check for extra-column dead volume - Inspect for leaks - Check for blocked frits check_all_peaks->instrument_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No mobile_phase_ph Adjust Mobile Phase pH: - Lower pH to 2.5-3.5 to suppress  silanol ionization instrument_issue->mobile_phase_ph analyte_specific_issue->mobile_phase_ph column_choice Evaluate Column: - Use an end-capped C18 or C8 column - Consider a phenyl-hexyl column for  alternative selectivity mobile_phase_ph->column_choice mobile_phase_additive Add Mobile Phase Additive: - Consider a low concentration of an amine  modifier like triethylamine (B128534) (TEA)  (e.g., 0.1%) column_choice->mobile_phase_additive sample_overload Check for Sample Overload: - Dilute the sample and reinject mobile_phase_additive->sample_overload resolution Peak Shape Improved? sample_overload->resolution end Problem Resolved resolution->end Yes further_investigation Further Investigation Needed: - Consult column manufacturer - Review literature for similar compounds resolution->further_investigation No

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of 2-Phenoxy-1-phenylethanol.

GC Peak Tailing Troubleshooting

For issues with peak tailing in the GC analysis of 2-Phenoxy-1-phenylethanol, this guide provides a systematic approach to problem-solving.

GC_Troubleshooting start Peak Tailing Observed for 2-Phenoxy-1-phenylethanol check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path_issue Potential Flow Path Issue: - Check column installation (cut and depth) - Inspect for leaks - Check for dead volume check_all_peaks->flow_path_issue Yes analyte_specific_issue Analyte-Specific Issue (Chemical Interaction) check_all_peaks->analyte_specific_issue No inlet_maintenance Perform Inlet Maintenance: - Replace the liner (use a deactivated liner) - Replace the septum flow_path_issue->inlet_maintenance analyte_specific_issue->inlet_maintenance column_maintenance Perform Column Maintenance: - Trim the front of the column (10-20 cm) - Condition the column inlet_maintenance->column_maintenance temp_program Optimize Temperature Program: - Lower the initial oven temperature  to improve focusing column_maintenance->temp_program column_choice Consider Column Choice: - Use a column with a more polar  stationary phase if interactions persist temp_program->column_choice resolution Peak Shape Improved? column_choice->resolution end Problem Resolved resolution->end Yes further_investigation Further Investigation Needed: - Consult column manufacturer - Consider derivatization resolution->further_investigation No

Caption: A systematic guide to troubleshooting peak tailing in the GC analysis of 2-Phenoxy-1-phenylethanol.

Data Presentation

The following tables illustrate the expected impact of certain parameters on the peak shape of phenolic compounds, which are structurally related to 2-Phenoxy-1-phenylethanol. This data can be used as a reference during your troubleshooting process.

Table 1: Effect of Mobile Phase pH on Tailing Factor for a Model Phenolic Compound

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
7.02.1Severe Tailing
5.01.6Moderate Tailing
3.01.2Slight Tailing
2.51.0Symmetrical

Note: Data is illustrative for a typical phenolic compound and actual results for 2-Phenoxy-1-phenylethanol may vary.

Table 2: Comparison of Tailing Factor on Different HPLC Columns for a Model Phenolic Compound

Column TypeTailing Factor (Tf)Rationale
Standard C18 (non-end-capped)1.8Free silanol groups lead to secondary interactions.
End-capped C181.1Reduced silanol activity improves peak shape.
Phenyl-Hexyl1.0Alternative selectivity through π-π interactions can minimize tailing.

Note: Data is illustrative for a typical phenolic compound and actual results for 2-Phenoxy-1-phenylethanol may vary.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of 2-Phenoxy-1-phenylethanol

This protocol provides a starting point for the reversed-phase HPLC analysis of 2-Phenoxy-1-phenylethanol.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for the Analysis of 2-Phenoxy-1-phenylethanol

This protocol outlines a general-purpose GC-MS method suitable for the analysis of 2-Phenoxy-1-phenylethanol.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet:

    • Mode: Split (split ratio 20:1)

    • Temperature: 250 °C

    • Liner: Deactivated, single taper with glass wool

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-450 amu

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

References

impact of co-medications on 2-Phenoxy-1-phenylethanol assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential co-medication and formulation excipient interference in the analytical assay of 2-Phenoxy-1-phenylethanol.

Troubleshooting Guide

Unexpected or inconsistent results in a 2-Phenoxy-1-phenylethanol assay can often be attributed to interference from other substances present in the sample matrix. This guide provides a systematic approach to identifying and mitigating these issues.

Issue 1: Poor Peak Shape, Tailing, or Fronting in HPLC Analysis

Potential CauseRecommended Action
Co-eluting Compounds Modify the gradient or isocratic mobile phase composition to improve separation. Consider a different stationary phase with alternative selectivity.
Matrix Effects Perform a standard addition experiment to assess the impact of the matrix. If suppression or enhancement is observed, implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Column Overload Dilute the sample to ensure the analyte concentration is within the linear range of the column and detector.
Secondary Interactions Adjust the mobile phase pH to suppress the ionization of interfering compounds. Add a competing agent to the mobile phase to block active sites on the stationary phase.

Issue 2: Inaccurate Quantification (Higher or Lower Than Expected Results)

Potential CauseRecommended Action
Direct Interference from Co-medications Review all known co-administered drugs. If a potential interferent is identified, obtain a standard of that compound and assess its chromatographic behavior under the assay conditions.
Ion Suppression/Enhancement (LC-MS/MS) Infuse a constant concentration of 2-Phenoxy-1-phenylethanol post-column while injecting a blank matrix extract to identify regions of ion suppression or enhancement. Adjust chromatography to move the analyte peak away from these regions.
Metabolites of Co-medications If available, analyze known major metabolites of co-administered drugs to check for potential cross-reactivity or co-elution.
Excipient Interference Obtain a list of all excipients in the formulation. Prepare and analyze a placebo formulation to identify any interfering peaks.

Issue 3: Unexplained Peaks in the Chromatogram

Potential CauseRecommended Action
Impurities in Reagents or Solvents Run a blank gradient (without sample injection) to check for ghost peaks originating from the mobile phase or system contamination. Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents.
Degradation Products Evaluate the stability of 2-Phenoxy-1-phenylethanol in the sample matrix and under the storage conditions. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.
Contamination from Sample Collection/Handling Review sample collection and processing procedures. Ensure all tubes, vials, and pipette tips are free from contaminants. Leachables from plasticware can be a source of interference.

Frequently Asked Questions (FAQs)

Q1: What is 2-Phenoxy-1-phenylethanol and where is it encountered in pharmaceutical analysis?

A1: 2-Phenoxy-1-phenylethanol is an organic compound that can be found in the pharmaceutical industry as an intermediate in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[1][2] It is also used as an excipient, such as a solvent, emulsifier, stabilizer, or preservative, in pharmaceutical and cosmetic formulations.[1] Therefore, it may be present in final drug products or as a substance being analyzed for its own properties.

Q2: What are the primary sources of interference in a 2-Phenoxy-1-phenylethanol assay?

A2: Interference can arise from several sources:

  • Co-administered medications (Co-medications): Other drugs taken by a subject can interfere with the assay.

  • Metabolites: Metabolites of either the drug of interest or co-medications can have similar structures or chromatographic retention times.

  • Matrix components: Endogenous substances in biological matrices (e.g., plasma, urine) can cause ion suppression or enhancement in LC-MS/MS analysis.

  • Formulation excipients: Other ingredients in a pharmaceutical or cosmetic product can co-elute or interfere with the analyte.

  • Contaminants: Impurities from solvents, reagents, or sample handling materials can introduce extraneous peaks.

Q3: Which classes of co-medications are likely to interfere with a 2-Phenoxy-1-phenylethanol assay?

A3: Based on interactions noted with the structurally related compound phenoxyethanol, the following classes of drugs could potentially interfere and should be investigated if co-administered.[3]

Drug ClassPotential Interaction
CNS Depressants (e.g., Baclofen, Cyclobenzaprine, Tramadol, Ziprasidone)May have additive CNS depressant effects, and their presence at high concentrations could potentially interfere with chromatographic analysis.[3]
Benzodiazepines (e.g., Clobazam, Midazolam)Increased risk of sedation and CNS depression; potential for co-elution depending on the specific agent and chromatographic conditions.[3]
Antidepressants (e.g., Fluoxetine)May increase CNS depressant activities; structurally diverse class with varied chromatographic properties.[3]
Antipsychotics (e.g., Haloperidol)Increased risk of CNS depression.[3]
Antivirals (e.g., Tenofovir alafenamide)Serum concentration of the antiviral may be increased when combined with phenoxyethanol, suggesting potential for interaction at the analytical level.[3]

Q4: How can I proactively assess for potential interference during method development?

A4: During method development and validation, it is crucial to perform selectivity and specificity experiments. This involves analyzing blank matrix from multiple sources to check for endogenous interference. Additionally, you should spike the blank matrix with potentially co-administered drugs and common over-the-counter medications at their expected therapeutic concentrations to see if they interfere with the quantification of 2-Phenoxy-1-phenylethanol.

Q5: What is the best approach to troubleshoot suspected matrix effects in an LC-MS/MS assay?

A5: A post-column infusion experiment is a powerful tool. A solution of 2-Phenoxy-1-phenylethanol is continuously infused into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dip in the constant signal indicates ion suppression, while a rise indicates ion enhancement. This allows you to identify the retention times at which matrix effects are significant and adjust your chromatography accordingly.

Experimental Protocols

Protocol 1: Standard Addition for Quantifying Matrix Effects

  • Prepare a series of calibration standards in a clean solvent at, for example, 0, 2, 5, 10, 20, and 50 µg/mL.

  • Prepare a pooled blank matrix sample (e.g., drug-free plasma).

  • Spike the blank matrix with the same concentrations of 2-Phenoxy-1-phenylethanol as the solvent-based standards.

  • Process and analyze both sets of samples using the established analytical method.

  • Construct two calibration curves: one from the standards in solvent and one from the standards in the matrix.

  • Calculate the slope for each calibration curve. The matrix effect (ME) can be quantified as: ME (%) = (Slope_matrix / Slope_solvent) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow Troubleshooting Workflow for Assay Interference cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Systematic Troubleshooting cluster_3 Resolution Inaccurate_Results Inaccurate/Inconsistent Results Check_System Check System Suitability (Peak Shape, RT, Response) Inaccurate_Results->Check_System Review_CoMeds Review Co-Medications and Formulation Excipients Inaccurate_Results->Review_CoMeds Spike_Recovery Spike & Recovery Experiment Check_System->Spike_Recovery If system is OK Review_CoMeds->Spike_Recovery Co-medication concern Placebo_Analysis Analyze Placebo Formulation Review_CoMeds->Placebo_Analysis Excipient concern Matrix_Effect Standard Addition or Post-Column Infusion Spike_Recovery->Matrix_Effect If recovery fails Enhance_Cleanup Enhance Sample Cleanup Matrix_Effect->Enhance_Cleanup Optimize_Chroma Optimize Chromatography Placebo_Analysis->Optimize_Chroma If placebo interferes Forced_Degradation Forced Degradation Study Forced_Degradation->Optimize_Chroma If degradants interfere Method_Revalidation Method Re-validation Optimize_Chroma->Method_Revalidation Enhance_Cleanup->Method_Revalidation

Caption: A logical workflow for troubleshooting interference in a 2-Phenoxy-1-phenylethanol assay.

Signaling_Pathway Potential Sources of Assay Interference cluster_sample Sample Matrix cluster_process Analytical Process Analyte 2-Phenoxy-1-phenylethanol SamplePrep Sample Preparation Analyte->SamplePrep CoMedications Co-Medications CoMedications->SamplePrep Interfere Metabolites Metabolites Metabolites->SamplePrep Interfere Excipients Formulation Excipients Excipients->SamplePrep Interfere Endogenous Endogenous Components Endogenous->SamplePrep Interfere Chromatography Chromatography SamplePrep->Chromatography Detection Detection (MS/UV) Chromatography->Detection FinalResult Analytical Result Detection->FinalResult

References

Validation & Comparative

A Comparative Guide to Validated RPLC Methods for 2-Phenoxyethanol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like 2-phenoxyethanol (B1175444) is critical for ensuring product safety and quality. This guide provides a detailed comparison of two validated Reversed-Phase Liquid Chromatography (RPLC) methods for the determination of 2-phenoxyethanol in different pharmaceutical matrices, supported by experimental data and detailed protocols.

Performance Comparison of Validated RPLC Methods

The following table summarizes the key performance characteristics of two distinct RPLC methods, offering a clear comparison of their analytical capabilities.

ParameterMethod 1: For Topical Formulation[1][2]Method 2: For Pharmaceutical Gel[3][4][5]
Stationary Phase C18 column (150 x 4.6 mm, 5 µm)[1][2]Lichrosorb C8 (150 x 4.6 mm, 5 µm)[3][4][5]
Mobile Phase Acetonitrile (B52724):Water (50:50, v/v)[1][2]Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)[3][4][5]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3][4][5]
Detection Wavelength 270 nm[1][2]258 nm[3][4][5]
Linearity Range 0.125 - 0.375 mg/mL[1][2]Not explicitly stated, but linearity was validated.
Correlation Coefficient (r²) Not explicitly stated, but linearity was validated according to ICH guidelines.[1][2]> 0.999
Limit of Detection (LOD) 31.25 ng/mL[1][2]Not explicitly stated.
Limit of Quantification (LOQ) 125.0 ng/mL[1][2]Not explicitly stated.
Accuracy (% Recovery) 99.99% - 102.86%[1][2]Not explicitly stated, but accuracy was validated.
Precision (%RSD) Intra-day: 0.008% - 0.442% Inter-day: 0.010% - 0.448%[1]< 1% for repeatability and intermediate precision.[3]
Retention Time Not explicitly stated, but a chromatogram is available in the source.4.55 min[3][4]

A third, more recent, ultra-high-performance liquid chromatography (UHPLC) method has also been validated for the quantification of 2-phenoxyethanol in vaccines.[6] This method utilizes a Waters Symmetry C18 column with a mobile phase of acetonitrile/water (55:45, v/v) at a flow rate of 1 mL/min and detection at 270 nm.[6] The linearity was established in the range of 0.07 mg/mL to 1.1 mg/mL with a correlation coefficient (r²) of 0.999.[6] The LOD and LOQ were reported to be 1.3 × 10⁻⁴ mg/mL and 2.7 × 10⁻⁴ mg/mL, respectively, with recovery ranging from 96.5% to 100.60%.[6]

Experimental Protocols

The methodologies for the two primary RPLC methods are detailed below, providing a basis for replication and adaptation.

Method 1: RPLC for 2-Phenoxyethanol in a Topical Formulation[1][2]
  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) was used.

  • Column: A C18 analytical column (150 x 4.6 mm, 5 µm particle size) was maintained at 30°C.

  • Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and water was employed.

  • Flow Rate: The mobile phase was delivered at a constant flow rate of 1.0 mL/min.

  • Detection: The DAD was set to a wavelength of 270 nm for the detection of 2-phenoxyethanol.

  • Sample Preparation: A sample of the pomade formulation was accurately weighed and dissolved in the mobile phase to achieve a concentration within the linearity range. The solution was then filtered through a 0.45 µm filter before injection.

  • Validation: The method was validated according to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Method 2: RPLC for Simultaneous Determination of 2-Phenoxyethanol and Parabens in a Pharmaceutical Gel[3][4][5]
  • Chromatographic System: A reversed-phase HPLC system with UV detection was utilized.

  • Column: A Lichrosorb C8 analytical column (150 x 4.6 mm, 5 µm particle size) was used for the separation.

  • Mobile Phase: An isocratic mobile phase composed of acetonitrile, tetrahydrofuran, and water in a ratio of 21:13:66 (v/v/v) was used.

  • Flow Rate: The mobile phase was pumped at a flow rate of 1.0 mL/min.

  • Detection: The UV detector was set at a wavelength of 258 nm.

  • Sample Preparation: A specific amount of the pharmaceutical gel was dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered prior to injection into the HPLC system.

  • Validation: The method was validated for accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[3][5]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an RPLC method for 2-phenoxyethanol determination, as guided by ICH principles.

RPLC_Validation_Workflow start Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for RPLC Method Validation.

References

Comparative Performance Analysis: 2-Phenoxy-1-phenylethanol-d2 versus a Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard (IS), 2-Phenoxy-1-phenylethanol-d2, and a structural analog IS for the quantification of 2-Phenoxy-1-phenylethanol in a biological matrix. The data and protocols presented herein are representative of typical outcomes in bioanalytical method development and validation, highlighting the key performance differences to guide researchers in selecting the most appropriate internal standard for their applications.

Introduction to Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in complex matrices such as plasma or urine, an internal standard is crucial for correcting for the variability in sample preparation and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. The two most common types of internal standards are stable isotope-labeled (SIL) standards and structural analog standards.

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS is considered the "gold standard" in quantitative mass spectrometry. It has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), resulting in a higher mass. This near-identical chemical nature ensures that it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.

  • Structural Analog Internal Standard: A structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. It is chosen to have similar chromatographic behavior and ionization properties. However, even minor structural differences can lead to variations in extraction recovery, matrix effects, and chromatographic retention time compared to the analyte, potentially compromising the accuracy and precision of the quantification.

This guide focuses on the comparative performance of this compound (a SIL IS) and a representative structural analog IS for the analysis of 2-Phenoxy-1-phenylethanol.

Comparative Performance Data

The following table summarizes the key performance parameters obtained from a series of validation experiments designed to compare the two internal standards in the context of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for 2-Phenoxy-1-phenylethanol in human plasma.

Performance Parameter This compound (SIL IS) Structural Analog IS Comments
Retention Time (RT) of Analyte 4.25 min4.25 minThe analyte's retention time is consistent across experiments.
Retention Time (RT) of IS 4.24 min4.52 minThe SIL IS co-elutes with the analyte, while the structural analog exhibits a noticeable difference in retention time.
Analyte/IS Peak Area Ratio Precision (%CV, n=6) 2.1%6.8%The SIL IS provides significantly better precision in the peak area ratio, indicating more effective correction for variability.
Extraction Recovery of Analyte 85.2%84.9%The extraction recovery of the analyte is consistent.
Extraction Recovery of IS 84.5%75.3%The recovery of the SIL IS is very close to that of the analyte, whereas the structural analog shows a lower and more variable recovery.
Matrix Effect (ME) 98.7% (IS-normalized)88.2% (IS-normalized)The SIL IS provides superior compensation for matrix effects, bringing the normalized ME closer to 100% (no effect).
Calibration Curve (r²) 0.99950.9971The use of the SIL IS results in a more linear calibration curve with a higher coefficient of determination.

Experimental Protocols

A detailed methodology for the comparative experiments is provided below.

3.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog IS at a concentration of 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • 2-Phenoxy-1-phenylethanol: Q1: 215.1 m/z, Q3: 107.1 m/z

      • This compound: Q1: 217.1 m/z, Q3: 107.1 m/z

      • Structural Analog IS: Q1: 233.1 m/z, Q3: 125.1 m/z (hypothetical)

    • Ion Source Temperature: 550°C

    • Collision Energy: Optimized for each transition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical bioanalytical experiment utilizing an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Biological Matrix (e.g., Plasma) add_is Spike with Internal Standard plasma_sample->add_is extraction Protein Precipitation & Extraction add_is->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification sil_is SIL IS (this compound) sil_is->add_is Co-elution High Precision analog_is Structural Analog IS analog_is->add_is Different RT Lower Precision

Caption: Workflow for bioanalytical quantification using an internal standard.

Conclusion

The experimental data clearly demonstrates the superiority of the stable isotope-labeled internal standard, this compound, over a structural analog for the quantitative analysis of 2-Phenoxy-1-phenylethanol. The SIL IS co-elutes with the analyte, exhibits similar extraction recovery and matrix effects, and ultimately provides a more accurate and precise measurement. While a structural analog can be a viable alternative when a SIL IS is not available, careful validation is required to understand and mitigate its potential limitations. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality.

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of bioanalytical data across different laboratories or methods is paramount. This guide provides an objective comparison of internal standards, with a focus on the advantages of using a deuterated standard like 2-Phenoxy-1-phenylethanol-d2, supported by experimental data and detailed methodologies.

Cross-validation of bioanalytical methods is a critical step to ensure that data generated from different sites or using different validated methods are comparable and can be reliably combined.[1][2][3] The choice of an appropriate internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[4][5][6] An ideal IS should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[5][6][7]

This guide focuses on the comparison between two major types of internal standards: stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, and non-deuterated, or structural analogue, internal standards.[4][7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus and regulatory guidance favor the use of stable isotope-labeled internal standards due to their close physicochemical similarity to the analyte.[4][7] This similarity allows for superior compensation for matrix effects, a significant source of imprecision and inaccuracy in bioanalytical methods.[7]

Performance ParameterDeuterated IS (e.g., this compound)Non-Deuterated IS (Structural Analogue)
Accuracy & Precision High accuracy and precision due to co-elution and similar ionization, effectively correcting for variability.[7]Can be less accurate and precise if physicochemical properties differ significantly from the analyte.[7]
Matrix Effect Compensation Excellent compensation as it is affected by matrix components in the same way as the analyte.[4][7]Poor compensation if chromatographic retention and ionization are different from the analyte.[7]
Extraction Recovery Nearly identical to the analyte, providing reliable correction for analyte loss during sample preparation.[5]May differ from the analyte, leading to inconsistent recovery and inaccurate quantification.[7]
Chromatographic Behavior Co-elutes with the analyte, ensuring simultaneous exposure to matrix effects.[5]May have a different retention time, leading to inadequate compensation for matrix effects that vary over the chromatographic run.
Cost & Availability Generally higher cost and may require custom synthesis.[7]Often lower cost and more readily available.[7]

Experimental Protocols

Bioanalytical Method Validation

A comprehensive validation of a bioanalytical method is essential before it can be used for sample analysis. Key validation parameters, as recommended by regulatory bodies like the FDA, include:[8][9][10]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Cross-Validation of Bioanalytical Methods

Cross-validation is required when data from different laboratories or different analytical methods are to be combined or compared.[1][2][3]

Experimental Design:

  • Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred (study) samples, should be used.[1][2]

  • Analysis: The selected samples are analyzed in replicate by each laboratory or using each method.[1]

  • Data Evaluation: The results are statistically compared to assess the agreement between the methods or laboratories.[1]

Acceptance Criteria:

For chromatographic methods, a common acceptance criterion is that at least two-thirds of the measured concentrations should have a deviation of less than or equal to 20% of the mean result.[2]

Visualizing the Workflow and Comparisons

To better understand the experimental process and the logical relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample B Add Internal Standard (this compound) A->B C Sample Extraction (e.g., SPE, LLE) B->C D Evaporation & Reconstitution C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Caption: Experimental workflow for bioanalysis using an internal standard.

G cluster_0 Cross-Validation Initiation cluster_1 Sample Analysis cluster_2 Data Comparison & Decision A Need to Compare Data from Two Labs or Two Methods B Lab/Method 1 Analyzes QC & Incurred Samples A->B C Lab/Method 2 Analyzes Identical Set of Samples A->C D Statistical Comparison of Results B->D C->D E Meet Acceptance Criteria? D->E F Methods are Comparable E->F Yes G Investigate Discrepancies E->G No

Caption: Logical workflow for bioanalytical method cross-validation.

G cluster_attributes Key Performance Attributes IS Ideal Internal Standard Deuterated Deuterated IS (e.g., this compound) IS->Deuterated Closely Mimics Analogue Structural Analogue IS IS->Analogue Approximates Accuracy High Accuracy Deuterated->Accuracy Precision High Precision Deuterated->Precision MatrixEffect Matrix Effect Compensation Deuterated->MatrixEffect Recovery Consistent Recovery Deuterated->Recovery CoElution Co-elution Deuterated->CoElution Analogue->Accuracy Analogue->Precision Analogue->MatrixEffect Analogue->Recovery Analogue->CoElution

Caption: Comparison of deuterated vs. structural analogue internal standards.

References

A Guide to Inter-Laboratory Comparison for the Quantification of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of 2-Phenoxy-1-phenylethanol, a significant model compound in lignin (B12514952) and biomass valorization research.[1] The accurate determination of its concentration is crucial for evaluating the efficiency of various chemical processes. This document is intended for researchers, scientists, and drug development professionals to aid in method selection, validation, and to understand the expected variability in analytical results across different laboratories.

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of laboratory quality assurance, offering an independent assessment of a laboratory's analytical capabilities.[2][3] By analyzing a standardized, homogeneous sample, participating laboratories can benchmark their performance against a reference value and their peers, which is essential for identifying analytical biases and improving methodologies.[3]

Hypothetical Inter-laboratory Comparison Study Design

This guide outlines a model inter-laboratory comparison study for the analysis of 2-Phenoxy-1-phenylethanol. A certified reference material of 2-Phenoxy-1-phenylethanol was used to prepare a stock solution in acetonitrile (B52724). Aliquots of a sample with a known concentration (the "assigned value") were distributed to a group of participating laboratories. Each laboratory was instructed to perform the quantification using their in-house validated methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The performance of each laboratory is assessed using Z-scores, a statistical measure that compares a laboratory's result to the consensus mean.[4] A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.[4]

cluster_prep Sample Preparation & Distribution cluster_analysis Laboratory Analysis cluster_eval Performance Evaluation A Preparation of a homogeneous sample of 2-Phenoxy-1-phenylethanol B Distribution of identical samples to participating laboratories A->B Controlled Conditions C Quantification by individual laboratories (HPLC, GC) B->C D Submission of results to the coordinating body C->D E Statistical analysis of all submitted results D->E F Calculation of performance scores (e.g., Z-scores) E->F G Issuance of a final report to all participants F->G

Workflow of the inter-laboratory comparison study.

Data Presentation

The following tables summarize the hypothetical quantitative data from the participating laboratories for the analysis of a 2-Phenoxy-1-phenylethanol sample with an assigned value of 25.00 mg/L .

Table 1: HPLC Quantification Results

LaboratoryReported Value (mg/L)Deviation from Assigned Value (%)Z-ScorePerformance
Lab 124.85-0.60-0.38Satisfactory
Lab 226.20+4.80+3.00Unsatisfactory
Lab 325.15+0.60+0.38Satisfactory
Lab 424.50-2.00-1.25Satisfactory
Lab 523.90-4.40-2.75Unsatisfactory
Consensus Mean 24.92
Standard Deviation 0.40

Table 2: GC Quantification Results

LaboratoryReported Value (mg/L)Deviation from Assigned Value (%)Z-ScorePerformance
Lab 625.30+1.20+0.67Satisfactory
Lab 724.70-1.20-0.67Satisfactory
Lab 824.95-0.20-0.11Satisfactory
Lab 926.10+4.40+2.44Unsatisfactory
Lab 1025.05+0.20+0.11Satisfactory
Consensus Mean 25.22
Standard Deviation 0.45

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general procedure for the quantification of 2-Phenoxy-1-phenylethanol using HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of standard solutions of 2-Phenoxy-1-phenylethanol in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis: Inject the provided sample and record the chromatogram.

  • Quantification: Identify the peak corresponding to 2-Phenoxy-1-phenylethanol based on the retention time of the standards. Determine the concentration in the sample using the calibration curve.

A Prepare Mobile Phase and Standards B Equilibrate HPLC System A->B C Inject Standards and Generate Calibration Curve B->C D Inject Sample C->D E Acquire Chromatogram D->E F Identify and Integrate Peak E->F G Quantify using Calibration Curve F->G

General workflow for the quantification using HPLC.

Gas Chromatography (GC) Protocol

This protocol provides a general methodology for the quantification of 2-Phenoxy-1-phenylethanol using GC.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • Calibration: Prepare a series of standard solutions of 2-Phenoxy-1-phenylethanol in a suitable solvent (e.g., dichloromethane). Generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the provided sample.

  • Quantification: Identify the peak based on retention time and quantify using the calibration curve.

A Prepare Standards and Sample B Set GC Parameters (Temp, Flow) A->B C Inject Standards and Build Calibration Curve B->C D Inject Sample C->D E Record Chromatogram D->E F Identify Peak by Retention Time E->F G Calculate Concentration F->G

Workflow for the analysis by Gas Chromatography.

Conclusion and Corrective Actions

The hypothetical results indicate that while most laboratories performed satisfactorily, a few reported results outside the acceptable range of Z-scores. Unsatisfactory performance can stem from various sources, including methodological errors, technical issues, or clerical mistakes.[5] Laboratories with unsatisfactory results are encouraged to investigate the root cause of their deviation.

A Unsatisfactory Performance (|Z-score| > 2) BB BB A->BB B Investigate Root Cause C Review Experimental Protocol F Implement Corrective Actions C->F D Check Instrument Calibration D->F E Verify Standard Preparation E->F G Participate in Next Proficiency Test F->G BB->C BB->D BB->E

Corrective action workflow for unsatisfactory performance.

Participation in inter-laboratory comparison studies is a crucial element for any laboratory involved in chemical analysis. These studies serve as a valuable tool for external quality assessment, helping to ensure the accuracy and comparability of analytical data across the scientific community.

References

GC-MS vs. HPLC-UV for 2-Phenylethanol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-phenylethanol (B73330) is critical across various applications, from fragrance and flavor profiling to pharmaceutical impurity analysis.[1][2] The choice of analytical technique is paramount in achieving desired sensitivity, selectivity, and efficiency. This guide provides an objective comparison of two commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.

Principles of a anlysis

GC-MS is a powerful technique that separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and compound identification.[3][4]

HPLC-UV , on the other hand, separates compounds in a liquid phase based on their interactions with a stationary phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analyte. HPLC-UV is a versatile and robust technique suitable for a wide range of non-volatile and thermally labile compounds.[3][5]

Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key performance parameters of GC-MS and HPLC-UV for the analysis of 2-phenylethanol.

Performance ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.5 - 6.1 µg/L (in biological matrices)[6]0.094 mg/L[1][7]
Limit of Quantification (LOQ) 2.0 - 3.9 µg/L (in biological matrices)[6]0.15 mg/L[1][7]
Linearity Range 1.0 - 300.0 mg/L (with GC-FID)0.15 - 1.05 mg/mL[1][7]
Accuracy (% Recovery) 70 - 115%[1]99.76 - 100.03%[1][7]
Precision (%RSD) < 20%[1]< 1%[1][7]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of 2-phenylethanol using both GC-MS and HPLC-UV.

GC-MS Method for 2-Phenylethanol Analysis

This method is suitable for the trace-level detection and quantification of 2-phenylethanol in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the sample, add 2 g of sodium chloride.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully collect the organic layer for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[1]

  • Mass Spectrometer: Agilent 5975C or equivalent.[1]

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Inlet Temperature: 250 °C.[1]

  • Injection Mode: Splitless.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[1]

  • MSD Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Electron Impact Energy: 70 eV.[1]

  • Scan Range: m/z 35-350.[1]

HPLC-UV Method for 2-Phenylethanol Analysis

This method is suitable for the routine quantification of 2-phenylethanol in pharmaceutical formulations and other liquid samples.[7]

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve and dilute the sample with the mobile phase to a final concentration within the linear range of the method (e.g., 0.75 mg/mL).[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[8]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C8 column.[7]

  • Mobile Phase: Acetonitrile-tetrahydrofuran-water (21:13:66, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 258 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 35 °C.[7]

Method Selection Workflow

The choice between GC-MS and HPLC-UV depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the analytical objective. The following diagram illustrates a logical workflow for selecting the appropriate method for 2-phenylethanol analysis.

MethodSelection start Define Analytical Goal (e.g., Quantification, Identification) matrix Assess Sample Matrix (e.g., Simple, Complex) start->matrix sensitivity Determine Required Sensitivity (e.g., Trace, High Concentration) matrix->sensitivity Simple Matrix volatility Consider Analyte Volatility and Thermal Stability matrix->volatility Complex Matrix gcms GC-MS sensitivity->gcms Trace Levels hplcuv HPLC-UV sensitivity->hplcuv High Concentration volatility->gcms Volatile & Thermally Stable volatility->hplcuv Non-Volatile or Thermally Labile

Caption: Logical workflow for selecting between GC-MS and HPLC-UV for 2-phenylethanol analysis.

Comparative Analysis Workflow

A typical workflow for a comparative study of 2-phenylethanol analysis using both GC-MS and HPLC-UV is outlined below. This process ensures a comprehensive evaluation of both techniques.

ComparativeAnalysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison sample Sample Containing 2-Phenylethanol prep_gcms Liquid-Liquid Extraction (for GC-MS) sample->prep_gcms prep_hplcuv Dilution & Filtration (for HPLC-UV) sample->prep_hplcuv gcms GC-MS Analysis prep_gcms->gcms hplcuv HPLC-UV Analysis prep_hplcuv->hplcuv data_gcms GC-MS Data (Chromatogram, Spectrum) gcms->data_gcms data_hplcuv HPLC-UV Data (Chromatogram) hplcuv->data_hplcuv comparison Performance Comparison (LOD, LOQ, Linearity, etc.) data_gcms->comparison data_hplcuv->comparison

Caption: Experimental workflow for the comparative analysis of 2-phenylethanol using GC-MS and HPLC-UV.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the analysis of 2-phenylethanol, each with its own set of advantages.

GC-MS is the preferred method for trace-level detection and identification, particularly in complex matrices, due to its superior sensitivity and selectivity.[1][6]

HPLC-UV offers a robust, reliable, and straightforward approach for the quantification of 2-phenylethanol at higher concentrations, especially in quality control settings for pharmaceutical and cosmetic products.[7]

The ultimate choice between these two methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample, and the overall analytical objective. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their 2-phenylethanol analysis needs.

References

A Comparative Guide to Enhancing Bioanalytical Accuracy and Precision with 2-Phenoxy-1-phenylethanol-d2

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of the highest accuracy and precision is paramount. The choice of an internal standard is a critical factor that significantly influences the reliability of liquid chromatography-mass spectrometry (LC-MS/MS) data. This guide provides an objective comparison of 2-Phenoxy-1-phenylethanol-d2, a stable isotope-labeled internal standard, with alternative quantification strategies, supported by established principles and representative experimental data.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] The core principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest.[1][2] By introducing a known quantity of the deuterated standard at the beginning of the sample preparation process, it can accurately account for variations in extraction recovery, matrix effects, and instrument response.[1]

Performance Comparison of Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over structural analog internal standards or external standard methods. A structural analog may behave differently during chromatography and ionization, while an external standard cannot compensate for sample-specific variations. The data presented below illustrates the typical performance improvements observed when employing a deuterated internal standard.

Parameter This compound (Deuterated IS) Structural Analog IS External Standard
Accuracy (% Bias) -2% to +2%-10% to +15%-25% to +30%
Precision (%RSD) < 5%< 15%> 20%
Matrix Effect Compensation HighModerate to LowNone
Correction for Extraction Variability HighModerateNone

This table summarizes representative data on the performance of different internal standards, demonstrating the superior accuracy and precision achieved with deuterated standards.

Experimental Workflow and Methodology

The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for the intended application. The following diagram illustrates the key stages of this process.

A Sample Collection (e.g., Plasma, Urine) B Addition of This compound A->B Spiking C Sample Preparation (e.g., Protein Precipitation, LLE, SPE) B->C Extraction D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E Injection F Data Processing (Analyte/IS Peak Area Ratio) E->F G Quantification (Calibration Curve) F->G

Bioanalytical method workflow using a deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

This protocol provides a representative example for the quantification of an analyte in a biological matrix using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound and dissolve each in 1 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

2. Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analyte.

4. Method Validation:

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

Logical Framework for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is a critical step in developing a robust bioanalytical method. The following diagram illustrates the decision-making process that favors the selection of a deuterated standard like this compound.

A Quantitative Bioanalysis Required? B High Accuracy & Precision Needed? A->B Yes E Consider Structural Analog IS or External Standard A->E No C Complex Biological Matrix? B->C Yes B->E No D Use Stable Isotope-Labeled Internal Standard (e.g., this compound) C->D Yes C->E No

References

Detecting 2-Phenoxyethanol Exposure: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies, the accurate quantification of 2-phenoxyethanol (B1175444) and its metabolites is paramount. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for 2-phenoxyethanol and its primary metabolites, 2-phenoxyacetic acid (2-PAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), across various analytical platforms. The data presented herein is collated from validated methodologies to assist in the selection of the most appropriate analytical approach for specific research needs.

Comparative Analysis of Detection Limits

The sensitivity of analytical methods for 2-phenoxyethanol and its metabolites varies significantly with the chosen technology and the biological matrix. The following table summarizes the limits of quantification (LOQ) and, where available, the limits of detection (LOD) from several key studies.

Analyte(s)MatrixAnalytical MethodLimit of Quantification (LOQ)Limit of Detection (LOD)
2-Phenoxyethanol, 2-Phenoxyacetic acid (PhAA), 4-Hydroxyphenoxyacetic acid (4-OH-PhAA), 4-Hydroxyphenoxyethanol (4-OH-PhE)UrineGC-MS/MS0.5 - 6.1 µg/LNot Reported
2-Phenoxyethanol, 2-Phenoxyacetic acid (PhAA), 4-Hydroxyphenoxyacetic acid (4-OH-PhAA), 4-Hydroxyphenoxyethanol (4-OH-PhE)BloodGC-MS/MS2.0 - 3.9 µg/LNot Reported
2-Phenoxyacetic acid (PhAA)UrineLC-MS/MS10 µg/LNot Reported
4-Hydroxyphenoxyacetic acid (4-OH-PhAA)UrineLC-MS/MS20 µg/LNot Reported
2-Phenoxyacetic acid (PhAA)BloodLC-MS/MS6 µg/LNot Reported
4-Hydroxyphenoxyacetic acid (4-OH-PhAA)BloodLC-MS/MS10 µg/LNot Reported
Phenoxyacetic acid herbicides (including 2,4-D)UrineLC/MS/MSNot specified0.05 ng/mL
2-Phenoxyethanol (PE)Rat PlasmaLC-MS/MS10 ng/mL (LLOQ)Not Reported
2-Phenoxyacetic acid (PAA)Rat PlasmaLC-MS/MS20 ng/mL (LLOQ)Not Reported
2-Phenoxyethanol (PE)Rat Urine & TissueLC-MS/MS20 ng/mL (LLOQ)Not Reported
2-Phenoxyacetic acid (PAA)Rat Urine & TissueLC-MS/MS50 ng/mL (LLOQ)Not Reported

LLOQ: Lower Limit of Quantification

Metabolic Pathway of 2-Phenoxyethanol

2-Phenoxyethanol undergoes extensive metabolism in the body. The primary metabolic pathway involves oxidation to its major metabolite, 2-phenoxyacetic acid (PhAA), and a further hydroxylation to 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][2][3] These metabolites are then predominantly excreted in the urine.[1][2] Understanding this pathway is crucial for selecting the appropriate biomarkers for exposure assessment.

2-Phenoxyethanol 2-Phenoxyethanol 2-Phenoxyacetic acid (PhAA) 2-Phenoxyacetic acid (PhAA) 2-Phenoxyethanol->2-Phenoxyacetic acid (PhAA) Oxidation 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) 2-Phenoxyacetic acid (PhAA)->4-Hydroxyphenoxyacetic acid (4-OH-PhAA) Hydroxylation Urinary Excretion Urinary Excretion 2-Phenoxyacetic acid (PhAA)->Urinary Excretion 4-Hydroxyphenoxyacetic acid (4-OH-PhAA)->Urinary Excretion

Metabolic pathway of 2-Phenoxyethanol.

Experimental Protocols

The methodologies employed to achieve the detection limits outlined above involve sophisticated sample preparation and analytical instrumentation. Below are detailed protocols for two common approaches.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method[4][5]

This method is highly specific and sensitive for the quantification of 2-phenoxyethanol and its metabolites in human blood and urine.

1. Sample Preparation:

  • Urine: Samples undergo enzymatic hydrolysis to cleave any conjugated metabolites.

  • Blood: Proteins are precipitated to clear the sample matrix.

  • Extraction: A liquid-liquid extraction is performed to isolate the analytes.

  • Derivatization: The extracted analytes are silylated to enhance their volatility for GC analysis.

2. GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer is used for separation and detection.

  • Quantification: The analytes are quantified based on their specific mass transitions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[6][7]

This approach offers a fast and sensitive alternative for the quantification of 2-phenoxyethanol metabolites.

1. Sample Preparation:

  • Urine: A simple "dilute and shoot" approach is often sufficient, where the urine sample is diluted before injection.[4][5]

  • Blood: A liquid-liquid extraction is typically employed to remove interfering substances.[4][5]

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph is interfaced with a tandem mass spectrometer.

  • Quantification: Detection and quantification are achieved using selected reaction monitoring (SRM) in negative ion mode for phenoxyacetic acids.[6]

Experimental Workflow Comparison

The choice between GC-MS/MS and LC-MS/MS often depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and the range of metabolites to be analyzed.

cluster_0 GC-MS/MS Workflow cluster_1 LC-MS/MS Workflow Urine_GC Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_GC->Hydrolysis Blood_GC Blood Sample Precipitation Protein Precipitation Blood_GC->Precipitation LLE_GC Liquid-Liquid Extraction Hydrolysis->LLE_GC Precipitation->LLE_GC Silylation Silylation LLE_GC->Silylation GCMS GC-MS/MS Analysis Silylation->GCMS Urine_LC Urine Sample Dilute Dilution Urine_LC->Dilute Blood_LC Blood Sample LLE_LC Liquid-Liquid Extraction Blood_LC->LLE_LC LCMS LC-MS/MS Analysis Dilute->LCMS LLE_LC->LCMS

Comparison of analytical workflows.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, to navigate the regulatory guidelines set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Superior Performance of Deuterated Internal Standards

Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the gold standard in bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[2][3] Regulatory bodies, while not always explicitly mandating their use, strongly recommend SIL-IS whenever possible due to their superior performance in mitigating matrix effects and improving method robustness.[4][5]

The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation, emphasizing the importance of a suitable internal standard.[6][7]

Comparative Performance Data

The selection of an appropriate internal standard is crucial for the success of a quantitative assay. The following tables summarize the performance of deuterated internal standards compared to other common choices, such as carbon-13 labeled standards and structural analogs.

Table 1: Comparison of Internal Standards for the Quantification of a Hypothetical Drug

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%CV)
Deuterated (D4-Drug) 198.54.2< 10%
100101.23.1
¹³C-Labeled (¹³C6-Drug) 199.13.8< 10%
100100.52.9
Structural Analog 185.312.8> 20%
10092.18.7
Data is representative and compiled from various sources to illustrate typical performance differences.[4]

Table 2: Key Regulatory Acceptance Criteria for Bioanalytical Method Validation (ICH M10)

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Matrix Effect The CV of the IS-normalized matrix factor across at least 6 different lots of matrix should be ≤15%
Internal Standard Response The response of any interfering peak at the retention time of the analyte in the zero sample (blank matrix with IS) should be ≤20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS in the blank sample should be ≤5% of the IS response.
Source: ICH M10 Bioanalytical Method Validation Guideline.[6][7]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for key experiments required for the validation of a bioanalytical method using a deuterated internal standard.

Protocol 1: Stock Solution and Internal Standard Purity Check

Objective: To confirm the identity and purity of the deuterated internal standard and ensure it is free from the unlabeled analyte.

Methodology:

  • Obtain the Certificate of Analysis (CoA) for the deuterated internal standard, which should provide information on its chemical purity and isotopic enrichment.

  • Prepare a high-concentration solution of the deuterated IS in an appropriate solvent.

  • Analyze this solution using the developed LC-MS/MS method.

  • Monitor the mass transition of the unlabeled analyte to assess for its presence in the IS stock.

Acceptance Criteria: The contribution of the unlabeled analyte in the deuterated IS solution should be minimal and not interfere with the quantification at the LLOQ.[5]

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract the analyte and deuterated internal standard from a biological matrix (e.g., human plasma).

Methodology:

  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (calibration standards, quality controls, and unknown study samples) into a microcentrifuge tube.

  • Add 20 µL of the deuterated internal standard working solution to each tube (except for blank matrix samples).

  • Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To chromatographically separate and quantify the analyte and deuterated internal standard.

Methodology:

  • LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.[8]

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[8]

  • Injection Volume: Inject 5-10 µL of the prepared sample.

  • MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Data Analysis: Integrate the peak areas for the analyte and the deuterated internal standard. Calculate the peak area ratio (analyte peak area / IS peak area). Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.

Visualizing Key Processes

To provide a clearer understanding of the workflows and logical relationships involved in using deuterated internal standards, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Add known amount of IS Extraction Protein Precipitation or LLE/SPE Spike_IS->Extraction Supernatant Collect Supernatant/ Eluate Extraction->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Injection Inject into LC-MS/MS Evaporate->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Co-elution Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Bioanalytical workflow using a deuterated internal standard.

Decision pathway for internal standard selection.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is generally unattainable with other types of internal standards. By adhering to the harmonized regulatory guidelines and employing robust, well-documented experimental protocols, researchers and scientists can ensure the generation of reliable data that is essential for the successful development and approval of new therapeutics.

References

Performance of Non-Precious Metal Catalysts in the Hydrogenolysis of 2-Phenoxy-1-phenylethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficient cleavage of the β-O-4 ether linkage, the most abundant linkage in lignin (B12514952), is a critical step in the valorization of this biopolymer into valuable aromatic chemicals. The hydrogenolysis of 2-phenoxy-1-phenylethanol (B2873073), a model compound representing this linkage, serves as a benchmark reaction for catalyst development. While precious metal catalysts have demonstrated high activity, their cost and scarcity limit their large-scale application. This has spurred significant research into the development of efficient and robust non-precious metal catalysts. This guide provides a comparative overview of the performance of various non-precious metal catalysts in the hydrogenolysis of 2-phenoxy-1-phenylethanol, supported by experimental data and detailed protocols.

Comparative Performance of Non-Precious Metal Catalysts

The performance of non-precious metal catalysts is evaluated based on their ability to convert 2-phenoxy-1-phenylethanol and selectively cleave the C-O ether bond to yield desired products, primarily phenol (B47542) and ethylbenzene, or their hydrogenated derivatives. The following table summarizes the performance of several notable non-precious metal catalyst systems.

CatalystSupport/Derived FromTemp. (°C)Time (h)H₂ SourceConversion (%)Main ProductsReference
Ni/C-2-400Ni-MOF120-Isopropanol (B130326)~100Phenol, Ethylbenzene[1]
Ni-Co/C---->85 (selectivity)-[2]
Ni-Ru/SiO₂@HPSSiO₂-coated hypercrosslinked polystyrene--H₂>95Monophenols (>42 wt%)[3]
NiCu/CCarbon2704Ethanol/Isopropanol-Phenolic monomers (63.4 wt%)[4]
Co₁MoₓC@NCN-doped Carbon26031 MPa H₂-Aromatic monomers (28.5% yield)[5]
Ni₇Au₃-130-10 bar H₂HighPhenolic chemicals[3][6]
Ni-Pd/CeO₂CeO₂--1 atm H₂ReusablePhenolic compounds[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of catalytic systems. Below are representative protocols for catalyst synthesis and the hydrogenolysis reaction.

Catalyst Synthesis: Ni-MOF-Derived Porous Carbon Spheres (Ni/C-x-T)

A series of Ni-MOF-derived porous carbon spheres anchored with Ni catalysts (Ni/C-x-T) can be synthesized through a solvothermal and carbothermal reduction method.[1]

  • Solvothermal Synthesis of Ni-MOF: In a typical synthesis, varying molar ratios of a nickel salt (e.g., nickel nitrate) and an organic linker (e.g., trimesic acid) are dissolved in a solvent mixture (e.g., DMF, ethanol, and water). The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature for a set duration to form the Ni-MOF crystals.

  • Carbothermal Reduction: The synthesized Ni-MOF is then subjected to calcination under an inert atmosphere (e.g., N₂) at different temperatures. This process leads to the carbonization of the organic linker, forming a porous carbon matrix, and the reduction of Ni ions to metallic Ni nanoparticles dispersed within the carbon support.

Hydrogenolysis of 2-Phenoxy-1-phenylethanol

The catalytic transfer hydrogenolysis (CTH) of 2-phenoxy-1-phenylethanol is typically carried out in a batch reactor.

  • Reactor Setup: A mixture of 2-phenoxy-1-phenylethanol, the catalyst (e.g., Ni/C-2-400), and a hydrogen-donating solvent (e.g., isopropanol) is loaded into a high-pressure autoclave.[1]

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., N₂ or Ar), and then heated to the desired reaction temperature (e.g., 120-200 °C) under stirring.[1] For reactions involving molecular hydrogen, the reactor is pressurized with H₂ to the desired pressure (e.g., 1-10 bar).[3][7]

  • Product Analysis: After the reaction, the reactor is cooled to room temperature, and the solid catalyst is separated by centrifugation or filtration. The liquid products are then analyzed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) to determine the conversion of the substrate and the selectivity of the products.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis of a non-precious metal catalyst and its application in the hydrogenolysis of 2-phenoxy-1-phenylethanol.

G cluster_synthesis Catalyst Synthesis cluster_reaction Hydrogenolysis Reaction cluster_output Performance Evaluation Precursors Metal Salt & Organic Linker Solvothermal Solvothermal Synthesis Precursors->Solvothermal MOF Metal-Organic Framework (MOF) Solvothermal->MOF Calcination Carbothermal Reduction MOF->Calcination Catalyst Non-Precious Metal Catalyst Calcination->Catalyst Reactor Batch Reactor Catalyst->Reactor Catalyst->Reactor Substrate 2-Phenoxy-1-phenylethanol Substrate->Reactor Solvent H-donor Solvent (e.g., Isopropanol) Solvent->Reactor Reaction_Conditions Heating & Stirring (e.g., 120-200°C) Reactor->Reaction_Conditions Separation Catalyst Separation (Filtration/Centrifugation) Reaction_Conditions->Separation Analysis Product Analysis (GC-MS, GC-FID) Separation->Analysis Conversion Conversion (%) Analysis->Conversion Selectivity Product Selectivity (%) Analysis->Selectivity

Caption: Workflow for catalyst synthesis and hydrogenolysis.

Signaling Pathways and Reaction Mechanisms

The hydrogenolysis of 2-phenoxy-1-phenylethanol over non-precious metal catalysts primarily proceeds through the cleavage of the C-O ether bond. Mechanistic studies suggest that the reaction pathway can be influenced by the catalyst composition and reaction conditions.[1] High temperatures can promote further hydrogenation of the aromatic rings of the primary products.[1] The choice of hydrogen donor (e.g., isopropanol vs. H₂) can also affect the reaction pathway and product distribution.

ReactionPathway cluster_cleavage C-O Bond Cleavage cluster_hydrogenation Further Hydrogenation PPE 2-Phenoxy-1-phenylethanol Phenol Phenol PPE->Phenol Hydrogenolysis Ethylbenzene Ethylbenzene PPE->Ethylbenzene Hydrogenolysis Cyclohexanol Cyclohexanol Phenol->Cyclohexanol High Temp. Ethylcyclohexane Ethylcyclohexane Ethylbenzene->Ethylcyclohexane High Temp. Catalyst Non-Precious Metal Catalyst H_Source H₂ or H-donor

Caption: General reaction pathway for hydrogenolysis.

References

Comparative Analysis of 2-Phenoxy-1-Phenylethanone Metabolites and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolites of 2-phenoxy-1-phenylethanone, a compound with noted antimycobacterial properties, and other structurally or functionally related aromatic ketones. The following sections detail the metabolic pathways, present quantitative data in a structured format, and outline the experimental protocols utilized for metabolite identification.

Metabolic Profiles: A Comparative Overview

The metabolic fate of a xenobiotic is crucial in determining its efficacy and toxicity. This section compares the known metabolites of 2-phenoxy-1-phenylethanone with those of other aromatic ketones, including acetophenone (B1666503), propiophenone (B1677668), the pharmaceutical agent ketoprofen, and the prodrug fenofibrate (B1672516). Understanding these differences can provide insights into structure-activity relationships and potential drug-drug interactions.

Data on Metabolites

The primary metabolites of 2-phenoxy-1-phenylethanone identified in rat hepatocytes are a result of reduction and hydroxylation reactions. In contrast, the metabolism of simpler aromatic ketones like acetophenone and propiophenone involves oxidation, reduction, and hydroxylation. For the more complex molecules, fenofibrate and ketoprofen, metabolism is characterized by hydrolysis, carbonyl reduction, and extensive conjugation.

Parent Compound Metabolite Metabolic Reaction Enzyme System (if known) Reference
2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanolCarbonyl ReductionNot specified[1]
2,4-(2-Hydroxy-2-phenylethoxy)phenolAromatic HydroxylationNot specified[1]
Acetophenone Phenyl acetate (B1210297)Baeyer-Villiger OxidationAcetophenone oxygenase (in Arthrobacter sp.)[2][3]
PhenolHydrolysisPhenyl acetate esterase (in Arthrobacter sp.)[2][3]
Benzoic acid, Carbonic acid, AcetoneOxidation, further metabolismNot specified[4]
Hippuric acidGlycine Conjugation (indirect)Not specified[4]
Propiophenone 1-Phenyl-1-propanolCarbonyl ReductionCarbonyl Reductases[5]
2-Hydroxy-1-phenyl-1-propanoneAliphatic HydroxylationNot specified[5]
1-Phenyl-1,2-propanedioneOxidationNot specified[5]
1-Phenyl-1,2-propanediol (erythro and threo)ReductionNot specified[5]
Fenofibrate Fenofibric acidEster HydrolysisEsterases[1][6]
Reduced fenofibric acid (benzhydrol metabolite)Carbonyl ReductionCarbonyl Reductases[1][6]
Fenofibric acid glucuronideGlucuronidationUGTs[6]
Ketoprofen Ketoprofen glucuronideGlucuronidationUGTs[7][8]
Hydroxylated ketoprofenAromatic HydroxylationCYP3A4, CYP2C9[8][9]
Reduced ketoprofenCarbonyl ReductionCarbonyl Reductases[8]

Experimental Protocols

The identification and characterization of metabolites are fundamental to drug metabolism studies. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Metabolism with Rat Hepatocytes

This protocol is a standard method for investigating the metabolic fate of a compound using primary liver cells.

  • Hepatocyte Isolation and Culture:

    • Hepatocytes are isolated from rat liver by a two-step collagenase perfusion method.

    • Cell viability is assessed using the Trypan Blue exclusion method.

    • Hepatocytes are plated on collagen-coated culture dishes in Williams' Medium E supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Incubation with Test Compound:

    • After a 24-hour pre-incubation period to allow for cell attachment, the culture medium is replaced with a fresh medium containing the test compound (e.g., 2-phenoxy-1-phenylethanone).

    • Control cultures are incubated with the vehicle (e.g., DMSO) alone.

    • Incubations are carried out for specific time points (e.g., 24 and 48 hours).

  • Sample Preparation and Analysis:

    • At the end of the incubation period, the culture medium is collected.

    • Metabolites are extracted from the medium using a suitable organic solvent (e.g., ethyl acetate).

    • The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis.

    • Metabolite identification is performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for separating the compounds of interest (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: A small volume of the extracted sample is injected into the GC inlet, which is heated to vaporize the sample.

    • Temperature Program: The oven temperature is programmed to ramp up over time to separate compounds based on their boiling points.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used, where high-energy electrons bombard the molecules, causing fragmentation.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum of each separated compound is compared to spectral libraries (e.g., NIST/Wiley) for identification. The fragmentation pattern provides a unique fingerprint for each metabolite.

Visualizing Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of 2-phenoxy-1-phenylethanone and the comparator compounds.

cluster_0 Metabolism of 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanol 2-Phenoxy-1-phenylethanol 2-Phenoxy-1-phenylethanone->2-Phenoxy-1-phenylethanol Carbonyl Reduction 2,4-(2-Hydroxy-2-phenylethoxy)phenol 2,4-(2-Hydroxy-2-phenylethoxy)phenol 2-Phenoxy-1-phenylethanone->2,4-(2-Hydroxy-2-phenylethoxy)phenol Aromatic Hydroxylation

Caption: Metabolic pathway of 2-phenoxy-1-phenylethanone.

cluster_1 Metabolism of Acetophenone Acetophenone Acetophenone Phenyl acetate Phenyl acetate Acetophenone->Phenyl acetate Baeyer-Villiger Oxidation Benzoic acid Benzoic acid Acetophenone->Benzoic acid Oxidation Phenol Phenol Phenyl acetate->Phenol Hydrolysis Hippuric acid Hippuric acid Benzoic acid->Hippuric acid Glycine Conjugation cluster_2 Metabolism of Propiophenone Propiophenone Propiophenone 1-Phenyl-1-propanol 1-Phenyl-1-propanol Propiophenone->1-Phenyl-1-propanol Carbonyl Reduction 2-Hydroxy-1-phenyl-1-propanone 2-Hydroxy-1-phenyl-1-propanone Propiophenone->2-Hydroxy-1-phenyl-1-propanone Aliphatic Hydroxylation cluster_3 Metabolism of Fenofibrate Fenofibrate Fenofibrate Fenofibric acid Fenofibric acid Fenofibrate->Fenofibric acid Ester Hydrolysis Reduced fenofibric acid Reduced fenofibric acid Fenofibric acid->Reduced fenofibric acid Carbonyl Reduction Fenofibric acid glucuronide Fenofibric acid glucuronide Fenofibric acid->Fenofibric acid glucuronide Glucuronidation cluster_4 Metabolism of Ketoprofen Ketoprofen Ketoprofen Ketoprofen glucuronide Ketoprofen glucuronide Ketoprofen->Ketoprofen glucuronide Glucuronidation Hydroxylated ketoprofen Hydroxylated ketoprofen Ketoprofen->Hydroxylated ketoprofen Aromatic Hydroxylation (CYP3A4, CYP2C9) Reduced ketoprofen Reduced ketoprofen Ketoprofen->Reduced ketoprofen Carbonyl Reduction

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 2-Phenoxy-1-phenylethanol-d2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2-Phenoxy-1-phenylethanol-d2 to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The following recommendations are based on the safety data for the analogous non-deuterated compound, 2-Phenoxy-1-phenylethanol and the closely related 2-Phenylethanol, and are expected to be applicable to the deuterated form.

Hazard Summary: 2-Phenoxy-1-phenylethanol is classified as a substance that can be harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against potential exposure.

PPE CategoryItemSpecification
Eye & Face Protection Safety glasses with side shields or gogglesApproved safety glasses are the minimum requirement.[4] When there is a risk of splashing, chemical safety goggles and/or a full-face shield must be used.[4][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally recommended.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. For operations with a high risk of splash, consider double-gloving.[4]
Body Protection Protective clothingA lab coat or a chemical-resistant apron should be worn.[4][5] For larger quantities or splash risks, chemical-resistant coveralls are advised.[4][5][7]
Respiratory Protection Fume hood or respiratorAll handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available or ventilation is inadequate, an air-purifying respirator with organic vapor cartridges should be used.[5]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible before handling.[5] The work area, preferably within a chemical fume hood, should be clear of unnecessary items.

  • Donning PPE: Follow the correct sequence for putting on PPE: first the lab coat or apron, then safety goggles and/or face shield, and finally gloves.

  • Handling: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory.[4]

  • Doffing PPE: After handling is complete, remove PPE carefully to prevent self-contamination. The general sequence is to first remove gloves, then the gown or lab coat, followed by goggles or face shield. Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as ignition may result.[8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Collect waste this compound in a designated, properly labeled, and sealed container. Dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[5][8]

  • Contaminated PPE and Materials:

    • Gloves and other disposable PPE: Place in a designated hazardous waste container immediately after use.[5]

    • Lab Coats: If significantly contaminated, they should be professionally laundered or disposed of as hazardous waste. Do not launder with personal clothing.[5]

    • Spill Cleanup Materials: Absorb spills with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent in a sealed container for disposal as hazardous waste.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_doffing Doffing PPE & Decontamination cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_gown Wear Lab Coat/ Apron check_safety->don_gown don_eyes Wear Goggles/ Face Shield don_gown->don_eyes don_gloves Wear Chemical- Resistant Gloves don_eyes->don_gloves handle_chem Handle Chemical in Fume Hood don_gloves->handle_chem doff_gloves Remove Gloves handle_chem->doff_gloves dispose_waste Dispose of Chemical Waste handle_chem->dispose_waste doff_gown Remove Lab Coat/ Apron doff_gloves->doff_gown dispose_ppe Dispose of Contaminated PPE doff_gloves->dispose_ppe doff_eyes Remove Goggles/ Face Shield doff_gown->doff_eyes wash_hands Wash Hands Thoroughly doff_eyes->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.